Trigonelline

Catalog No.
S573614
CAS No.
535-83-1
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trigonelline

CAS Number

535-83-1

Product Name

Trigonelline

IUPAC Name

1-methylpyridin-1-ium-3-carboxylate

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3

InChI Key

WWNNZCOKKKDOPX-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]

solubility

In water, 1.0X10+6 mg/L at 25 °C (est) /miscible/

Synonyms

3-Carboxy-1-methylpyridinium Hydroxide Inner Salt; Betaine Nicotinate; Caffearine; Coffearin; Coffearine; Gynesine; N-Methylnicotinate; N-Methylnicotinic Acid

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]

Comprehensive Technical Guide: Trigonelline Biosynthesis in Plants and Pharmacological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trigonelline and Its Significance

This compound (N-methylnicotinic acid) is a polar hydrophilic alkaloid and quaternary ammonium compound that exhibits zwitterionic properties, widely distributed in various plant species including Trigonella foenum-graecum (fenugreek), Coffea species (coffee), Allium sepapea, Pisum sativum, Glycine max, and Lycopersicon esculentum [1]. This natural alkaloid has garnered significant research interest due to its diverse pharmacological activities and potential therapeutic applications for various human diseases. As a natural product with extensive biological activities, this compound represents a promising candidate for drug development and nutraceutical applications, particularly given its presence in common dietary sources.

The structural similarity between this compound and nicotinic acid (vitamin B3) underpins its biological activity and role as a potential NAD+ precursor [2]. This relationship to fundamental cellular cofactors, combined with its natural abundance in medicinal plants, has positioned this compound as a compound of significant interest for both basic research and applied pharmaceutical development. Recent advances in analytical techniques and molecular biology have enabled deeper investigation into its biosynthetic pathways, regulatory mechanisms, and diverse pharmacological effects, which include anti-diabetic, neuroprotective, anti-cancer, and anti-aging properties [1] [2] [3].

Biosynthesis Pathways and Regulation in Plants

Metabolic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound in plants occurs primarily through a methylation pathway involving key enzymatic transformations. The current understanding suggests that this compound is synthesized from nicotinic acid (niacin) through an N-methylation reaction catalyzed by the enzyme nicotinic acid N-methyltransferase [1]. This pathway utilizes S-adenosyl methionine (SAM) as the methyl group donor, resulting in the formation of this compound as the final product. The biosynthesis is part of the pyridine alkaloid pathway and represents a significant branch of secondary metabolism in this compound-producing plants.

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

Enzyme/Intermediate Function/Role Localization
Nicotinic acid Primary precursor Cytosol
S-adenosyl methionine (SAM) Methyl group donor Cytosol
Nicotinic acid N-methyltransferase Catalyzes N-methylation Cytosol
This compound End product Multiple tissue compartments

Recent multi-omics studies have revealed that this compound biosynthesis exhibits tissue-specific regulation in fenugreek plants. Integrated metabolomic and transcriptomic analyses demonstrate that roots serve as the primary site for alkaloid biosynthesis, including this compound production, with significantly higher accumulation compared to stems and leaves [4]. This tissue-specific distribution pattern suggests specialized physiological roles and storage mechanisms for this compound within the plant. The biosynthetic activity correlates with the expression patterns of key transcription factors from the MYB and bHLH families, which potentially regulate the pathway genes through binding to specific promoter elements [4].

Regulatory Mechanisms and Metabolic Engineering

The biosynthesis of this compound is subject to complex transcriptional regulation that coordinates its production with plant development and environmental responses. Research in fenugreek has identified several transcription factor families, particularly WRKY proteins, as key regulators of secondary metabolite biosynthesis [5]. While specific WRKY factors directly regulating this compound biosynthesis haven't been fully characterized, analogous regulatory mechanisms observed in diosgenin biosynthesis (which coexists with this compound in fenugreek) provide insights into potential control points.

The application of integrated multi-omics approaches has significantly advanced our understanding of this compound regulation. Through full-length transcriptomics combined with RNA-Seq profiling across different tissues (roots, stems, and leaves), researchers have identified co-expression networks that connect this compound accumulation with specific transporter systems and regulatory genes [4]. These analyses reveal that ABC transporters may play crucial roles in the subcellular compartmentalization and tissue-specific partitioning of this compound and other alkaloids, potentially explaining the observed accumulation patterns across different plant tissues.

Table 2: Tissue-Specific Distribution of Bioactive Compounds in Fenugreek

Plant Tissue This compound Content Other Major Compounds Transcriptional Regulators
Roots Highest concentration Diosgenin, Flavonoids MYB, bHLH, WRKY
Stems Moderate concentration Terpenoids, Saponins bHLH, MYB
Leaves Lowest concentration Flavonoids, Chlorophyll MYB, bHLH

Analytical Techniques for Quantification and Characterization

Chromatographic and Spectroscopic Methods

The analysis of this compound in plant materials and biological samples employs a range of separation techniques and detection methodologies that have evolved significantly in recent years. High-performance liquid chromatography (HPLC) coupled with various detection systems remains the most widely used approach for this compound quantification [1]. The polar hydrophilic nature of this compound presents specific challenges for separation, typically requiring reverse-phase columns with polar-embedded stationary phases or hydrophilic interaction chromatography (HILIC) for optimal retention and resolution. Mobile phases often consist of aqueous-organic mixtures with modifiers such as formic acid or ammonium acetate to enhance ionization efficiency in mass spectrometric detection.

Advanced mass spectrometric techniques have become indispensable for precise this compound identification and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM) modes [4]. The typical fragmentation pattern of this compound includes the loss of the methyl group and the carboxyl moiety, generating characteristic product ions that facilitate unambiguous identification. UPLC-MS/MS systems with electrospray ionization (ESI) in positive ion mode have demonstrated exceptional performance for this compound analysis in complex plant matrices, with detection limits reaching nanomolar concentrations [4]. Additional spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, particularly (^1)H and (^{13})C NMR, provide structural verification through characteristic chemical shifts corresponding to the pyridine ring and N-methyl group.

Metabolomic Approaches and Multi-Omics Integration

Comprehensive analysis of this compound biosynthesis and regulation increasingly employs untargeted metabolomics strategies that enable the simultaneous quantification of multiple pathway intermediates and related metabolites. The standard workflow involves metabolite extraction using aqueous-organic solvents (typically methanol:water mixtures), chromatographic separation with complementary reversed-phase and HILIC columns, and high-resolution mass spectrometric detection [4]. Quality control measures include the use of internal standards (e.g., L-2-chlorophenylalanine) and pooled quality control samples inserted at regular intervals throughout the analytical sequence to monitor instrument performance and data quality.

The integration of metabolomic data with transcriptomic profiles through multi-omics correlation analysis has emerged as a powerful approach for elucidating this compound biosynthetic networks. This strategy involves parallel sequencing of the transcriptome from the same tissues used for metabolomic analysis, followed by co-expression network analysis to identify correlations between metabolite abundances and gene expression levels [4]. Differential gene expression analysis based on fragments per kilobase per million (FPKM) values helps identify candidate genes involved in this compound biosynthesis and regulation, while pathway enrichment analysis places these findings in broader metabolic context. These integrated approaches have successfully identified specific cytochrome P450 enzymes and transcription factors associated with this compound accumulation in different plant tissues.

Pharmacological Activities and Molecular Mechanisms

NAD+ Biosynthesis and Age-Related Disorders

This compound has been identified as a novel NAD+ precursor that improves muscle function during aging and is reduced in human sarcopenia [2]. This activity stems from this compound's structural similarity to nicotinic acid and its metabolism via the Preiss-Handler pathway independent of the rate-limiting enzyme NAMPT in the salvage pathway. The mechanism involves incorporation of this compound into the NAD+ pool after demethylation, effectively boosting intracellular NAD+ levels in multiple model systems, including C. elegans, mice, and primary human myotubes from both healthy individuals and those with sarcopenia [2]. The increased NAD+ availability subsequently activates sirtuin-dependent pathways, enhancing mitochondrial respiration and biogenesis while reducing age-related muscle wasting.

The clinical relevance of these findings is underscored by human studies showing that serum this compound levels are significantly reduced in individuals with sarcopenia and correlate positively with muscle strength, mass, and mitochondrial oxidative phosphorylation capacity in skeletal muscle [2]. Dietary supplementation with this compound in aged male mice enhanced muscle strength and prevented fatigue, establishing its potential as a nutritional intervention for age-associated muscle decline. The NAD+-boosting activity of this compound represents a unique mechanism compared to other NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), as it bypasses the compromised NAD+ salvage pathway typically observed in aged tissues.

Reproductive Health and Ovarian Aging

Recent groundbreaking research has revealed that this compound can activate dormant ovarian follicles through transient activation of the transcription factor NRF2, offering potential therapeutic applications for age-related infertility [6]. The molecular mechanism involves this compound-induced nuclear translocation of NRF2, which upregulates expression of NRF2-responsive genes including the epidermal growth factor (Egf) gene. The increased EGF levels activate the EGF receptor (EGFR), leading to phosphorylation of AKT and subsequent nuclear extrusion of FOXO3A, a key repressor of primordial follicle activation [6].

This NRF2/EGF/AKT signaling axis represents a non-hormonal approach to promoting primordial follicle activation in the hormone-independent phase of follicle development. In proof-of-concept studies, this compound treatment of aged mouse ovaries enhanced egg quality and resulted in successful pregnancies and live births [6]. Similarly, ex vivo treatment of human ovarian tissues donated by patients aged 23-47 years demonstrated increased activation of primordial follicles, resulting in more primary and secondary follicles. These findings position this compound as a promising candidate for addressing ovarian aging and fertility decline, particularly given its natural occurrence and favorable safety profile.

G TRG This compound (TRG) NRF2_active NRF2 Activation & Nuclear Translocation TRG->NRF2_active Induces NRF2_inactive NRF2-KEAP1 Complex NRF2_inactive->NRF2_active Releases EGF_gene EGF Gene Expression NRF2_active->EGF_gene Upregulates EGF_protein EGF Protein EGF_gene->EGF_protein Produces EGFR EGFR Activation EGF_protein->EGFR Binds & Activates AKT AKT Phosphorylation EGFR->AKT Phosphorylates FOXO3A FOXO3A Nuclear Extrusion AKT->FOXO3A Triggers Follicle_activation Primordial Follicle Activation FOXO3A->Follicle_activation Enables

Diagram 1: this compound activates ovarian follicles through the NRF2/EGF/AKT pathway, promoting fertility during aging [6].

Neuroprotection and Cognitive Function

This compound demonstrates significant neuroprotective properties and ameliorates learning and memory decline in aging models, as evidenced by studies in senescence-accelerated mouse prone 8 (SAMP8) mice [7]. Transcriptomic and biochemical analyses reveal that this compound supplementation suppresses proinflammatory cytokines (TNFα and IL6) while elevating neurotransmitter levels (dopamine, noradrenaline, and serotonin) in the mouse hippocampus. The molecular mechanisms involve modulation of multiple signaling pathways, including Traf6-mediated NF-κB activation, which reduces neuroinflammation, and enhancement of pathways related to neurotransmitter release and neuronal development [7].

The cognitive benefits of this compound were demonstrated through Morris Water Maze testing, where treated SAMP8 mice exhibited significant improvements in escape latency, distance moved, and annulus crossing index compared to untreated controls [7]. Whole-genome transcriptome profiling of the hippocampus further revealed that this compound influences a broad range of biological processes, including nervous system development, mitochondrial function, ATP synthesis, and several signaling pathways related to inflammation, autophagy, and neurotransmitter release. These multi-faceted actions position this compound as a promising natural compound for addressing age-related cognitive decline and neurodegenerative conditions.

Anti-Cancer Activities and Molecular Targets

This compound exhibits promising anti-cancer properties across various malignancies, with recent research elucidating its mechanisms against bladder cancer stem cells and cancer-associated fibroblasts through downregulation of the TGFβ3/GLI2/YAP1 signaling hub [3]. Computational docking studies demonstrate this compound's high binding affinity to components of this signaling axis: TGFβ3 (ΔG = -3.9 kcal/mol), GLI2 (ΔG = -4.2 kcal/mol), and YAP1 (ΔG = -3.4 kcal/mol), suggesting direct interference with this critical pathway [3]. In vitro experiments confirm that this compound effectively inhibits bladder cancer cell proliferation, colony formation, and tumorspheroid growth while significantly enhancing cisplatin sensitivity in resistant cell lines.

The compound also modulates the tumor microenvironment by reducing the transformation of fibroblasts into cancer-associated fibroblasts (CAFs) through downregulation of α-SMA and FAP expression [3]. This capacity to normalize the tumor microenvironment, combined with its effect on cancer stem cells, positions this compound as a potential adjunct therapy for drug-resistant cancers. Preclinical mouse studies demonstrate that this compound and cisplatin combination therapy significantly reduces tumorigenesis in cisplatin-resistant bladder tumoroids containing CAFs without apparent systemic toxicity, suggesting a favorable safety profile for future clinical applications [3].

Table 3: Molecular Targets and Therapeutic Effects of this compound

Molecular Target Biological Effect Therapeutic Potential
NRF2/ARE pathway Activates antioxidant response Ovarian aging, Fertility decline
Preiss-Handler pathway Increases NAD+ biosynthesis Sarcopenia, Muscle aging
TGFβ3/GLI2/YAP1 signaling Inhibits cancer stem cells Bladder cancer, Drug resistance
Traf6/NF-κB pathway Reduces neuroinflammation Cognitive decline, Neurodegeneration
Proinflammatory cytokines Decreases TNFα, IL6 Neuroinflammation, Systemic inflammation

Experimental Protocols and Methodologies

Biosynthesis Studies in Plant Systems

Investigation of this compound biosynthesis in plant systems requires integrated multi-omics approaches to unravel the complex metabolic networks and regulatory mechanisms. A standard protocol begins with plant material cultivation under controlled conditions (typically 22-25°C with 16/8-hour light/dark cycles), followed by careful harvesting of different tissues (roots, stems, leaves) and immediate cryopreservation in liquid nitrogen to maintain metabolic integrity [4]. For metabolomic analysis, tissue samples (100 mg) are subjected to low-temperature ultrasonic extraction using methanol:water (4:1, v:v) mixtures containing internal standards, with supernatant collection for subsequent analysis.

The transcriptomic component involves total RNA extraction using kits specifically designed for plant tissues rich in polysaccharides and polyphenolics, followed by quality assessment through agarose gel electrophoresis and quantification [4]. For comprehensive analysis, full-length transcriptome sequencing using Single Molecule Real-Time (SMRT) technology provides complete transcript information, while RNA-seq analysis reveals differential gene expression across tissues. Integrated data analysis involves correlation networks linking metabolite abundances with gene expression patterns, followed by molecular docking simulations to predict interactions between transcription factors and promoter elements of biosynthetic genes [4]. This comprehensive approach enables the identification of key enzymes, transporters, and regulators involved in this compound biosynthesis and accumulation.

Bioactivity and Mechanism of Action Studies

Evaluation of this compound's pharmacological activities employs a range of in vitro and in vivo models tailored to specific research questions. For muscle aging studies, protocols typically involve treatment of primary human skeletal muscle myotubes (HSMMs) with increasing concentrations of this compound (EC50 = 110-315 µM) in the presence or absence of NAMPT inhibitors to assess NAD+ boosting capacity [2]. Isotopically labelled this compound (with (^{13})C on the carboxylic acid group and (^2)H(_3) on the methyl group) enables tracking of its incorporation into the NAD+ pool through LC-HRMS analysis of tissue samples from supplemented mice [2].

For fertility studies, the experimental workflow involves in vitro culture of juvenile murine ovaries or human ovarian cortical tissues with optimal this compound concentrations (0.5-1 µM) for up to 96 hours, followed by histological assessment of follicle activation and distribution [6]. Molecular mechanisms are elucidated through immunostaining for NRF2 nuclear translocation, RNA sequencing of oocytes from different follicle stages, and pharmacological inhibition of key pathway components (EGFR, AKT). Cognitive studies employ the SAMP8 mouse model with this compound administration (5 mg/kg/day for 30 days) followed by behavioral testing in the Morris Water Maze and subsequent transcriptomic analysis of hippocampal tissue [7]. These complementary approaches provide comprehensive insights into this compound's diverse biological activities across different physiological systems.

G cluster_plant Plant Biosynthesis Studies cluster_bioactivity Bioactivity Studies P1 Plant Cultivation & Tissue Harvesting P2 Metabolite Extraction & Profiling (UPLC-MS/MS) P1->P2 P3 RNA Extraction & Sequencing P1->P3 P4 Multi-Omics Integration & Network Analysis P2->P4 P3->P4 Applications Therapeutic Applications P4->Applications B1 In Vitro Models (Cell Lines, Primary Cells) B4 Molecular Analyses (OMICs, Protein Assays) B1->B4 B2 Ex Vivo Models (Human Tissues) B2->B4 B3 In Vivo Models (Mice, C. elegans) B3->B4 B4->Applications

Diagram 2: Integrated experimental approaches for studying this compound biosynthesis and bioactivity support therapeutic development [6] [2] [4].

Research Gaps and Future Perspectives

Despite significant advances in understanding this compound biosynthesis and pharmacological activities, several critical knowledge gaps remain that warrant further investigation. The specific demethylase enzyme responsible for converting this compound to nicotinic acid in mammalian systems remains unidentified, creating a fundamental gap in understanding its metabolism via the Preiss-Handler pathway [2]. While SHMT2, involved in mitochondrial one-carbon metabolism, shows the strongest association with serum this compound levels in human studies, direct evidence for its role in this compound demethylation is lacking. Elucidation of this metabolic step is crucial for optimizing this compound-based interventions for NAD+ deficiency conditions.

The regulatory networks controlling this compound biosynthesis in plants also require deeper characterization. While transcriptomic analyses have identified candidate transcription factors from MYB, bHLH, and WRKY families that potentially regulate this compound accumulation [4], functional validation through genetic approaches is needed to establish causal relationships. The development of metabolic engineering strategies for enhancing this compound production in plant systems would benefit from more complete understanding of these regulatory mechanisms, including potential feedback inhibition points and cross-talk with related metabolic pathways.

From a clinical perspective, current evidence remains inadequate for introducing this compound as a novel therapeutic agent [1]. Well-designed clinical trials are necessary to determine its acute and chronic side effects, bioavailability, pharmacokinetic parameters, and optimal dosing regimens in humans. The therapeutic potential of this compound for conditions like sarcopenia, ovarian aging, cognitive decline, and cancer would benefit from targeted clinical studies in relevant patient populations. Additionally, research on This compound derivatives, such as hydrazone compounds that demonstrate enhanced pharmacological properties in preliminary studies, may yield improved therapeutic agents with better efficacy and safety profiles [8].

The tissue-specific accumulation patterns of this compound and other bioactive compounds in medicinal plants like fenugreek present opportunities for breeding programs and biotechnological approaches aimed at enhancing yields. Integrated multi-omics datasets provide valuable resources for identifying genetic markers associated with high this compound production, enabling marker-assisted selection of elite cultivars [4]. Meanwhile, metabolic engineering of biosynthetic pathways in suitable plant or microbial systems could offer alternative production platforms for pharmaceutical applications. As research continues to unravel the multifaceted biological activities of this natural alkaloid, this compound holds significant promise for addressing various age-related diseases and metabolic disorders.

Conclusion

This compound represents a multifunctional plant alkaloid with diverse pharmacological activities and significant therapeutic potential. Its biosynthesis in plants involves nicotinic acid N-methylation and exhibits tissue-specific regulation, primarily occurring in roots with transport to other plant parts. Recent research has elucidated several key molecular mechanisms underlying its biological effects, including NAD+ precursor activity via the Preiss-Handler pathway, NRF2-mediated activation of ovarian follicles, anti-inflammatory effects in neural tissues, and modulation of cancer signaling pathways. Advanced analytical techniques, particularly integrated metabolomics and transcriptomics, have enabled comprehensive investigation of its biosynthesis and regulation in plant systems.

References

trigonelline natural sources fenugreek coffee

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources & Quantitative Data

Trigonelline is found in a variety of plants, with the highest concentrations typically reported in coffee beans and fenugreek seeds (Trigonella foenum-graecum) [1] [2] [3]. The concentration varies by plant species, tissue, and for coffee, the roasting process.

The table below summarizes the this compound content in various natural sources:

Source This compound Content Notes & Variability
Green Coffee Beans (C. arabica) 10-30 g/kg (1-3% dry weight) [1] [2] Arabica generally higher than Robusta; content decreases with roasting [1] [2].
Coffee By-Products (e.g., husks, leaves) Up to 62.6 g/kg [1] Promising, sustainable source for extraction due to high yield [1].
Fenugreek Seeds (Trigonella foenum-graecum) High concentrations [2] [3] The plant from which this compound was first isolated [3] [4].
Other Plants (Alfalfa, Clover, Garden Peas) ~1-10 mg/g fresh weight [2] Legumes (Fabaceae family) often contain significant amounts [2].

Pharmacological Activities & Mechanisms

This compound exhibits a diverse range of biological activities through multiple molecular pathways.

NAD+ Boosting and Muscle Function

A significant 2024 study identified this compound as a novel precursor for nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for cellular energy and mitochondrial health [5] [6].

  • Mechanism: this compound is incorporated into the NAD+ pool through the Preiss-Handler pathway, independent of the NAMPT salvage pathway [6]. This is particularly important in aging contexts where the salvage pathway is often impaired.
  • Functional Outcome: Raising NAD+ levels improves mitochondrial respiration and biogenesis. Preclinical models show this translates to improved muscle function and mobility during aging, and protection against sarcopenia [5] [6]. Serum this compound levels are positively correlated with muscle strength in humans [6].

The following diagram illustrates the NAD+ biosynthesis pathway involving this compound:

G This compound This compound NA Nicotinic Acid (NA) This compound->NA Demethylation NAMN NA Mononucleotide (NAMN) NA->NAMN NAPRT (Preiss-Handler) NAD NAD+ NAMN->NAD Enzymatic Steps

This compound is demethylated to Nicotinic Acid (NA) and enters the Preiss-Handler pathway for NAD+ synthesis [6].

Anticancer Adjuvant Potential

This compound can enhance the efficacy of conventional chemotherapeutic drugs, particularly in non-small cell lung cancer (NSCLC) and pancreatic cancer [7].

  • Mechanism: It acts as an inhibitor of the transcription factor Nrf2. While Nrf2 activation protects healthy cells, hyperactivation in cancer cells leads to chemoresistance by upregulating drug efflux pumps and detoxifying enzymes [7].
  • Functional Outcome: By inhibiting Nrf2, this compound sensitizes cancer cells to apoptosis induced by drugs like Cisplatin and Etoposide, potentially overcoming multidrug resistance [7].
Additional Key Activities
  • Anti-inflammatory & Antiallergic: Inhibits mast cell degranulation and reduces the production of cytokines (e.g., IL-6, TNF-α) and lipid mediators (PGD2, LTC4) by suppressing the NF-κB and MAPK signaling pathways [8].
  • Neuroprotective: Promotes neurite outgrowth in human neuroblastoma cells, suggesting potential in neurodegenerative diseases [2].
  • Antioxidant: Reduces reactive oxygen species (ROS) generation and enhances antioxidant capacity in models of oxidative stress [4].
  • Hypoglycemic & Hypolipidemic: Shows beneficial effects on glucose metabolism, cholesterol, and triglycerides in preclinical studies [1] [2].

Key Experimental Protocols

Here are detailed methodologies for common assays used in this compound research, as cited in the literature.

Analysis of this compound by HPLC

A standard method for quantifying this compound from plant extracts or biological samples [9] [4].

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in distilled water. Create a calibration curve using serial dilutions (e.g., 5, 10, 20, 40, 80 µg/mL). The maximum absorbance (λmax) for this compound is typically around 265.5 nm [4].
  • Sample Preparation: Grind plant material (e.g., fenugreek seeds) into a fine powder. Extract this compound using a suitable solvent (e.g., water, methanol) with shaking or sonication. Centrifuge and filter the supernatant before injection.
  • HPLC Conditions:
    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Often a mixture of water and a mild organic acid (e.g., 0.1% formic acid) and acetonitrile or methanol, in an isocratic or gradient elution mode.
    • Detection: Ultraviolet (UV) detection at ~265 nm.
    • Quantification: Compare the peak area of the sample to the calibration curve for quantification.
In Vitro Mast Cell Degranulation Assay

Used to study this compound's anti-allergic properties [8].

  • Cell Culture: Generate and culture Bone Marrow-Derived Mast Cells (BMMCs) from mouse hind legs. Mature cells are typically used after 5-6 weeks in culture and are identified via flow cytometry for FcεRI and c-Kit receptors.
  • Sensitization and Treatment: Pre-sensitize BMMCs with anti-DNP IgE (e.g., 500 ng/mL) for at least 2 hours. Pre-treat cells with varying concentrations of this compound (e.g., 0.1 mM, 0.2 mM) for 1 hour.
  • Activation and Measurement: Activate cells by adding the antigen DNP-HSA (e.g., 100 ng/mL) for 15 minutes. Collect the supernatant and measure the release of β-hexosaminidase, a marker of mast cell degranulation.
    • β-hexosaminidase Assay: Incubate the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosamide) in citrate buffer (pH 4.5) for 1 hour at 37°C. Stop the reaction with a basic glycine solution (pH 10.7) and measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase released relative to the total cellular content.

Research Implications & Future Directions

The discovery of this compound as a stable NAD+ precursor opens a direct therapeutic avenue for age-related sarcopenia and mitochondrial disorders [5] [6]. Its ability to target the Nrf2 pathway also makes it a compelling candidate for an adjuvant in cancer therapy to combat drug resistance [7]. Future research should focus on:

  • Human Clinical Trials: Establishing efficacy, optimal dosage, and long-term safety in humans.
  • Metabolic Fate: Identifying the specific enzyme(s) responsible for its demethylation to nicotinic acid in mammals.
  • Formulation Development: Enhancing bioavailability for therapeutic applications.

References

Biosynthesis and Mechanism of Action as an NAD+ Precursor

Author: Smolecule Technical Support Team. Date: February 2026

A key mechanism of trigonelline is its role as a precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism. Its biosynthesis and metabolic fate are outlined below.

G ND NAD+ Catabolism NA Nicotinic Acid (NA) ND->NA Pyridine Nucleotide Cycle TRG This compound (TRG) NA->TRG Methylation NAMN NaMN NA->NAMN NAPRT Enzyme (Preiss-Handler Pathway) p1 TRG->p1 NAD2 NAD+ NAMN->NAD2 Multiple Steps p1->NA Demethylation p2

Diagram of this compound biosynthesis from NAD+ and its incorporation back into the NAD+ pool via the Preiss-Handler pathway.

Research indicates that this compound is metabolized through the Preiss-Handler pathway to boost cellular NAD+ levels [1]. This NAD+-boosting activity is linked to several therapeutic effects, including improved mitochondrial function and activation of sirtuins, which are proteins associated with healthy aging [1].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are detailed methodologies from recent studies.

Protocol 1: Evaluating NAD+ Boosting in Primary Human Cells

This method is used to assess the efficacy of this compound as an NAD+ precursor [1].

  • Cell Culture: Use primary human skeletal muscle myotubes (HSMMs). Maintain cells in standard growth medium.
  • Treatment:
    • Prepare a concentration series of this compound (e.g., from 100 µM to 500 µM) in culture medium.
    • To model NAD+ deficiency, pre-treat a separate group of cells with 10 µM FK866 (a NAMPT inhibitor) for 24 hours before adding this compound.
    • Incubate cells with this compound for a defined period (e.g., 4-24 hours).
  • NAD+ Quantification: Lyse cells and measure NAD+ levels using an enzymatic assay or Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
  • Key Controls: Include untreated cells and cells treated with other NAD+ precursors (e.g., Nicotinamide Riboside) for comparison.
Protocol 2: Investigating Follicle Activation in Mouse Ovaries

This ex vivo protocol tests the effect of this compound on primordial follicle activation [2].

  • Tissue Collection: Isolate ovaries from juvenile or aged mice.
  • In Vitro Culture:
    • Culture whole ovaries in a specialized medium.
    • Add the optimal concentration of 0.5 µM this compound to the treatment group, with a control group receiving saline.
    • Culture for a set period (e.g., 96 hours).
  • Histological Analysis:
    • Fix, paraffin-embed, and section the ovarian tissue.
    • Stain sections with Hematoxylin and Eosin (H&E).
    • Count the number of primordial, primary, and secondary follicles in both control and treated groups to quantify activation.
Protocol 3: Tracing this compound Incorporation into NAD+ (In Vivo)

This protocol confirms the direct conversion of this compound to NAD+ in a live animal model [1].

  • Isotope Labelling: Use isotopically labelled this compound (e.g., with a 13C on the carboxylic group and a -CD3 methyl group).
  • Animal Administration: Orally administer the labelled this compound to mice (e.g., C57BL/6J).
  • Tissue Collection: After a set time (e.g., 2 hours), collect tissues of interest (liver, muscle, kidney, blood).
  • Metabolite Analysis: Extract metabolites from tissues and use LC-HRMS to detect the presence of the 13C label in the NAD+ molecule, indicating direct incorporation.

Therapeutic Potential & Key Signaling Pathways

This compound's therapeutic effects are mediated through several key molecular pathways. The following diagram synthesizes its roles in anti-diabetic, neuroprotective, and ovarian follicle activation mechanisms.

G cluster_diabetes Anti-Diabetic Effects cluster_neuro Neuroprotective Effects cluster_ovary Ovary Follicle Activation TRG This compound (TRG) D1 ↑ Insulin Secretion TRG->D1 D2 ↓ Oxidative Stress TRG->D2 D3 Improve Insulin Resistance TRG->D3 D4 Protect β-cells (Anti-apoptotic) TRG->D4 Inhibit Caspase-3 N1 Activate PI3K/Akt Pathway TRG->N1 O1 Activate NRF2 TRG->O1 N2 ↓ Neuroinflammation N1->N2 N3 ↓ Oxidative Stress N1->N3 N4 Anti-apoptotic N1->N4 O2 ↑ EGF Gene Expression O1->O2 Transcription O3 Activate EGFR/Akt O2->O3 EGF Protein O4 Phosphorylate FOXO3A (Nuclear Export) O3->O4 O5 Primordial Follicle Activation O4->O5

Summary of key molecular pathways mediated by this compound, showing its multi-system therapeutic potential.

The following table summarizes the experimental evidence for these effects across different model systems.

Therapeutic Area Proposed Mechanism of Action Experimental Models
Anti-Diabetic Effects [3] [4] Increases insulin secretion; reduces oxidative stress; improves glucose tolerance and insulin resistance; protects pancreatic β-cells from apoptosis by inhibiting caspase-3. Streptozotocin-induced diabetic rats; in vitro models.
Neuroprotective Effects [3] [4] Activates the PI3K/Akt pathway; reduces oxidative stress and neuroinflammation; exhibits anti-apoptotic effects. Models of Alzheimer's disease, stroke, and depression; oxygen-glucose deprivation in hippocampal neurons.
Ovary Follicle Activation [2] Activates NRF2, inducing EGF expression; triggers EGFR/Akt phosphorylation; leads to FOXO3A nuclear export, awakening dormant primordial follicles. Aged mouse ovaries; ex vivo human ovarian tissue.
Muscle Function & Aging [1] Serves as an NAD+ precursor, boosting cellular NAD+ levels; enhances mitochondrial respiration and biogenesis; improves muscle strength and prevents fatigue. Primary human myotubes; aged mice; C. elegans.

Key Considerations for Researchers

  • Dosage and Specificity: Efficacy is concentration-dependent, and effects can vary by tissue. For example, while low micromolar concentrations (0.5 µM) were optimal for ovarian follicle activation [2], higher concentrations (hundreds of micromolar) were used to boost NAD+ in muscle cells [1].
  • Source and Purity: For preclinical research, high-purity this compound is available from major chemical suppliers (e.g., Sigma-Aldrich, Phytochemicals International) [5]. The global market for this compound is growing, projected to reach USD 150 million by 2032 [6].

References

Trigonelline in Plants: Technical Functions in Nyctinasty and Nodulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trigonelline and Its Significance in Plant Biology

This compound (N-methylnicotinic acid) is a pyridine alkaloid that serves as a key secondary metabolite in numerous plant species, with particularly high concentrations found in coffee beans (up to 7.2 g/kg in green coffee beans) and fenugreek seeds. This zwitterionic compound is characterized by its high hydrophilicity (log KOW = -2.53) and low molecular weight (137.14 g/mol), which contribute to its mobility within plant tissues [1]. As a methylated derivative of nicotinic acid, this compound functions at the intersection of primary and secondary metabolism, serving roles in plant defense, cellular signaling, and stress response mechanisms across diverse plant species [2].

The scientific interest in this compound has expanded considerably due to its multifaceted functions in both plants and human health. While recent research has revealed its potential as an NAD+ precursor with therapeutic applications for age-related muscle decline [3], its fundamental roles in plant physiology—particularly in nyctinasty and rhizobial nodulation—represent critical biological functions that remain underexplored in the current literature. This technical review synthesizes current knowledge of this compound's mechanisms and applications relevant to plant sciences and agricultural biotechnology [2].

Plant Functions of this compound

Nyctinasty and Circadian Rhythms

Nyctinasty refers to the diel movements of plant organs in response to the light-dark cycle, a phenomenon particularly observed in legume species where leaves fold at night and unfold during daylight hours. This compound has been identified as a key regulator in these processes, though its exact role varies between species:

  • Leaf movement regulation: Research indicates that this compound accumulates in motor cells (pulvini) of nyctinastic plants, where it functions as an osmoregulatory compound that facilitates water flux between cells. This turgor pressure change enables the rhythmic leaf movements characteristic of nyctinastic species [2]. The compound appears to work in concert with other plant growth substances, particularly abscisic acid and potassium ions, to regulate these movements through changes in membrane permeability and ion transport.

  • Circadian rhythm integration: The biosynthesis and accumulation of this compound in motor tissues follows a circadian pattern, with concentrations typically peaking during the dark period when leaf folding occurs. This rhythmic accumulation suggests this compound is under control of the plant's central circadian clock, though the specific molecular connections remain to be fully elucidated [2].

While direct experimental evidence linking this compound to the nyctinastic movements of specific species like Oxalis triangularis requires further validation [4], the established role of related pyridine compounds in leaf movement regulation supports the mechanistic involvement of this compound in these processes across multiple plant families.

Nodulation and Symbiotic Relationships

This compound plays a particularly crucial role in the establishment of nitrogen-fixing symbioses between leguminous plants and soil bacteria collectively known as rhizobia. This relationship is fundamental to sustainable agricultural systems and global nitrogen cycling:

  • Rhizobial catabolism and signaling: In the model system Rhizobium meliloti, specific genetic determinants enable the catabolism of this compound as a carbon and nitrogen source during symbiotic establishment. Genes encoding this compound catabolism are induced under symbiotic conditions, suggesting this compound serves as a specialized metabolite that facilitates the plant-microbe interaction [5]. The nod and nfe gene clusters in Rhizobium meliloti are specifically activated in response to this compound presence in the rhizosphere, enhancing the bacterial competitiveness for nodulation [5].

  • Nodulation factor mimicry: Certain rhizobial strains have evolved pathogenic-like effectors that can hijack leguminous nodulation signaling pathways. In Bradyrhizobium elkanii USDA61, the effector protein Bel2-5—which shows homology to the XopD effector from the plant pathogen Xanthomonas campestris—enables nodulation of soybean plants even when the canonical Nod factor perception pathway is disrupted through mutation of NFR1 receptors [6]. This demonstrates that this compound-associated pathways can bypass normal symbiotic signaling constraints under specific genetic conditions.

  • Symbiotic establishment enhancement: this compound functions as a compatible solute that helps maintain osmotic balance during the early stages of infection thread formation and bacteroid differentiation. This osmoprotective function creates a more favorable microenvironment for the establishing symbiosis, particularly under mild drought or salinity stress conditions [2].

Table 1: Documented Roles of this compound in Plant Physiological Processes

Plant Function Mechanistic Basis Plant Species Observed Experimental Evidence
Nyctinasty Osmoregulation in pulvini cells; Circadian accumulation Legumes and nyctinastic species Biochemical analysis of pulvini tissue [2]
Nodulation Rhizobial catabolism substrate; Compatible solute Medicago, Rhizobium meliloti systems Genetic studies of rhizobial mutants [5]
Stress Response Detoxification of excess nicotinic acid; Antioxidant activity Multiple angiosperms Isotopic labeling and enzyme assays [2]
Cell Cycle Regulation Arrest at G2 phase Various plant cell cultures Cell suspension studies [1]

Molecular Mechanisms and Biosynthesis

Biosynthetic Pathways

This compound biosynthesis in plants occurs primarily through the methylation of nicotinic acid, with S-adenosyl-L-methionine (SAM) serving as the methyl donor in a reaction catalyzed by the enzyme nicotinic acid N-methyltransferase (this compound synthase, EC 2.1.1.7) [1]. The biosynthetic pathway is intricately connected to the pyridine nucleotide cycle, which regulates NAD+ metabolism in plant cells:

  • Nicotinic acid generation: The primary precursor for this compound biosynthesis is nicotinic acid, derived predominantly from the pyridine nucleotide cycle through the degradation of NAD. The enzyme nicotinamide mononucleotide (NMN) deamidase converts NMN to nicotinic acid mononucleotide (NaMN), which is subsequently dephosphorylated to yield nicotinic acid [2].

  • Methylation process: The conversion of nicotinic acid to this compound occurs through the transfer of a methyl group from SAM, catalyzed by this compound synthase. This enzyme has been isolated and characterized from several plant species, including Coffea arabica, where it shows highest expression in young vegetative tissues and developing fruits [1].

  • Compartmentalization and transport: this compound synthesis occurs primarily in the cytoplasm, with accumulation in vacuoles and specific motor tissues depending on the plant species and developmental stage. Long-distance transport of this compound through the vascular system enables its distribution to various plant organs, with particularly high accumulation in seeds and vegetative storage tissues [2].

The following diagram illustrates the this compound biosynthetic pathway and its integration with NAD metabolism:

G NAD NAD NaMN NaMN NAD->NaMN Degradation Nicotinic_Acid Nicotinic_Acid NaMN->Nicotinic_Acid Dephosphorylation This compound This compound Nicotinic_Acid->this compound N-Methyltransferase (SAM → SAH) SAM SAM SAH SAH SAM->SAH Methyl Donor

This compound Biosynthetic Pathway: Integration of pyridine nucleotide cycle with methylation process. Key precursors include NAD, nicotinic acid, and S-adenosyl-L-methionine (SAM).

Signaling and Metabolic Integration

This compound functions as a metabolic integrator that connects various aspects of plant primary and secondary metabolism:

  • NAD+ precursor dynamics: Although this compound serves as a secondary metabolite in plants, it retains the potential to be reconverted to nicotinic acid and subsequently incorporated into the NAD+ pool through the Preiss-Handler pathway. This metabolic flexibility positions this compound as a storage form of vitamin B3 in plant tissues, particularly in seeds where it may support early seedling development [3].

  • Cross-talk with hormone signaling: Evidence suggests that this compound interacts with multiple plant hormone pathways, including abscisic acid (ABA)-mediated stress responses and cytokinin-regulated developmental processes. In rhizobial interactions, this compound influences the expression of cytokinin biosynthesis genes that are essential for proper nodule organogenesis [6].

  • Defense response modulation: The compound contributes to plant defense strategies through both direct antimicrobial activity and potentiation of other defense compounds. Transcriptomic analyses reveal that this compound accumulation is associated with downregulation of jasmonate and ethylene response genes during symbiotic establishment, suggesting a role in immune suppression to enable compatible microbial interactions [6].

Experimental Protocols and Research Methodologies

Quantitative Analysis of this compound

Accurate quantification of this compound in plant tissues requires specialized analytical approaches due to its high hydrophilicity and presence in complex plant matrices:

  • Extraction protocol:

    • Homogenize 100-500 mg of fresh plant tissue (or 50-100 mg of dry tissue) in 5-10 mL of 70% ethanol or methanol:water (70:30 v/v)
    • Sonicate the homogenate for 15-30 minutes at room temperature
    • Centrifuge at 10,000 × g for 15 minutes to pellet insoluble material
    • Collect supernatant and evaporate under nitrogen stream
    • Reconstitute residue in 1-2 mL of HPLC mobile phase (typically 10-20 mM ammonium formate or acetate buffer, pH 3-5)
    • Filter through 0.22 μm membrane prior to analysis [1]
  • LC-MS/MS quantification:

    • Column: HILIC or reverse-phase C18 column (e.g., Acquity UPLC BEH Amide, 1.7 μm, 2.1 × 100 mm)
    • Mobile phase: Gradient elution with (A) ammonium formate (10 mM, pH 3.5) and (B) acetonitrile
    • MS detection: Multiple reaction monitoring (MRM) with ESI+ ionization; transition m/z 138.1→92.1 for this compound
    • Quantification: External calibration curve with authentic this compound standard (0.1-1000 ng/mL range) [1] [3]
  • Validation parameters: Method validation should include determination of linearity (R² > 0.99), precision (RSD < 15%), accuracy (85-115% recovery), and limit of quantification (typically 1-5 ng/mL for LC-MS/MS) [1].

Functional Characterization in Nodulation

Investigating this compound's role in legume-rhizobia symbiosis requires integrated microbiological and plant molecular approaches:

  • Rhizobial chemotaxis and growth assays:

    • Prepare minimal media with 1-5 mM this compound as sole carbon or nitrogen source
    • Inoculate with log-phase rhizobial cultures (OD600 ≈ 0.1)
    • Monitor bacterial growth (OD600) over 48-96 hours with shaking at 28°C
    • Assess chemotaxis using capillary or soft-agar assays with this compound gradients [5]
  • Plant nodulation experiments:

    • Surface-sterilize legume seeds (e.g., Medicago truncatula, Lotus japonicus)
    • Germinate on sterile agar and transplant to nitrogen-free plant growth medium
    • Inoculate with rhizobial strains (wild-type vs. This compound catabolism mutants) at 10⁸ CFU/mL
    • Maintain under controlled conditions (16/8 h light/dark, 22°C, 60% humidity)
    • Harvest plants at 14-28 days post-inoculation for nodule counting, histology, and gene expression analysis [5] [6]
  • Molecular analysis of symbiotic signaling:

    • Quantify expression of early nodulin genes (ENOD40, NIN) via RT-qPCR
    • Monitor calcium spiking using cameleon or other calcium reporters
    • Localize this compound accumulation in root tissues using immunohistochemistry with specific antibodies [6]

Table 2: Experimental Approaches for Studying this compound Functions in Plants

Research Objective Key Methodologies Output Parameters Technical Considerations
Quantification in Tissues HPLC-UV, LC-MS/MS, GC-MS Concentration per dry weight; Tissue distribution High hydrophilicity requires specialized extraction
Biosynthesis Studies Isotopic labeling (¹⁴C, ²H), Enzyme assays Precursor relationships, Reaction kinetics Use of ¹⁴C-nicotinic acid to track conversion
Nyctinasty Analysis Pulvini extraction, Diurnal monitoring, Electrophysiology Turgor pressure changes, Ion flux measurements Precise timing for circadian studies
Nodulation Function Rhizobial mutants, Plant transcription analysis Nodule number, Nitrogen fixation, Gene expression Use of specific rhizobial catabolism mutants

Research Gaps and Future Directions

Despite significant advances in understanding this compound's roles in plant physiology, several critical research gaps remain:

  • Molecular mechanisms in nyctinasty: While this compound has been implicated in leaf movement regulation, the specific receptors, transporters, and downstream signaling components involved remain largely uncharacterized. Future research should employ forward genetic screens in model nyctinastic plants to identify key regulatory elements in this compound-mediated leaf movements [2].

  • Evolutionary significance: The distribution of this compound biosynthesis across plant lineages suggests both conserved and specialized functions. Comparative genomics approaches across nyctinastic and non-nyctinastic species could elucidate how this compound pathways have been recruited for specific physiological functions in different plant families [2].

  • Agricultural applications: The potential for this compound to enhance symbiotic nitrogen fixation or improve stress tolerance remains underexplored. Research should investigate whether This compound application or genetic manipulation of its biosynthesis could improve crop performance in suboptimal conditions, particularly in legume crops grown under drought or salinity stress [2].

  • Transport and compartmentalization: Little is known about how this compound is transported between plant tissues and cellular compartments. Identifying the transport proteins responsible for this compound allocation would represent a significant advance in understanding its physiological functions [1].

The following diagram illustrates the multidisciplinary approaches required to address these research gaps:

G Research_Gaps Research_Gaps Molecular_Mech Molecular_Mech Research_Gaps->Molecular_Mech Evolution Evolution Research_Gaps->Evolution Applications Applications Research_Gaps->Applications Transport Transport Research_Gaps->Transport Approaches1 Forward genetic screens Tissue-specific transcriptomics Molecular_Mech->Approaches1 Approaches2 Comparative genomics Phylogenetic analysis Evolution->Approaches2 Approaches3 Field trials with application Genetic engineering Applications->Approaches3 Approaches4 Membrane transport assays Transporter identification Transport->Approaches4

Multidisciplinary Research Approaches: Key areas requiring investigation include molecular mechanisms, evolutionary patterns, agricultural applications, and transport processes of this compound.

Conclusion

This compound represents a fascinating example of a plant secondary metabolite with diverse physiological functions in both nyctinasty and plant-microbe interactions. Its roles as an osmoregulatory compound in leaf movements and as a signaling molecule in rhizobial symbioses highlight the metabolic versatility of this pyridine alkaloid. The experimental methodologies outlined in this review provide robust approaches for further investigating this compound's mechanisms of action and potential applications in agricultural biotechnology.

References

Mechanism of Action: From Trigonelline to NAD+

Author: Smolecule Technical Support Team. Date: February 2026

Trigonelline (N-methylnicotinic acid) is metabolized into the NAD+ pool via the Preiss-Handler pathway, distinct from the salvage pathway used by precursors like NMN or NR [1]. The process can be summarized in the following diagram:

G This compound This compound N-methyl group\nremoval N-methyl group removal This compound->N-methyl group\nremoval Nicotinic_Acid Nicotinic_Acid N-methyl group\nremoval->Nicotinic_Acid NAMPT NaPRT (Nicotinate Phosphoribosyltransferase) Nicotinic_Acid->NAMPT NaMN NaMN (Nicotinic Acid Mononucleotide) NAMPT->NaMN NaAD NaAD (Nicotinic Acid Adenine Dinucleotide) NaMN->NaAD NAD NAD+ NaAD->NAD

Key mechanistic insights include:

  • Demethylation: this compound first undergoes demethylation to form nicotinic acid (NA), though the specific enzyme responsible in mammals remains unidentified [1].
  • Preiss-Handler Pathway: NA is then converted to NAD+ through a series of steps catalyzed by enzymes including the rate-limiting nicotinate phosphoribosyltransferase (NAPRT) [1].
  • Pathway Specificity: this compound does not activate the GPR109A receptor, a common target of nicotinic acid, and its NAD+-boosting effect is dependent on NAPRT activity [1]. This was demonstrated in cell lines with low NAPRT expression (e.g., HepG2, C2C12), where this compound failed to raise NAD+ levels [1].

Key Experimental Data and Findings

The potential of this compound is supported by consistent data across multiple models, from human cohorts to animal studies.

Table 1: Efficacy of this compound Across Experimental Models

Model System Key Finding Quantitative Result / Dosage Citation
Human Sarcopenia Serum this compound levels are reduced. Correlation with muscle strength & mass [1]. [1]
Primary Human Myotubes Increases cellular NAD+ levels. EC~50~ = 315 µM (control); EC~50~ = 110 µM (under NAD+ salvage inhibition) [1]. [1]
C. elegans Improves mitochondrial respiration, reduces age-related muscle wasting, increases lifespan & mobility. Dependent on sirtuin activity [1]. [1]
Mouse Model Dietary supplementation enhances muscle strength and prevents fatigue during aging. Oral supplementation [1]. [1]
Human Endothelial Cells Prevents high-glucose-induced mitochondrial dysfunction and impairments in angiogenesis. In vitro treatment [2]. [2]

Table 2: Comparative Profile of NAD+ Precursors

Precursor Primary Pathway Key Characteristics (from in vitro & animal studies) Citation
This compound Preiss-Handler High stability in human serum (>72 hrs); Direct NAD+ boost in muscle; Non-flushing [1] [3]. [1] [3]
Nicotinic Acid (NA) Preiss-Handler Causes skin flushing via GPR109A activation; Less stable than this compound [1]. [1]
NR / NMN Salvage Rapidly degraded to NAM in serum (within hours); Effective at raising NAD+ in cells [1]. [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the seminal study [1].

1. Human Cohort Analysis

  • Cohorts: Multi-Ethnic Molecular determinants of Sarcopenia (MEMOSA) study; Bushehr elderly health cohort (replication).
  • Patient Measures: Grip strength (digital dynamometer), muscle mass (DXA), gait speed.
  • Sample Analysis: Serum this compound levels and muscle NAD+ content were quantified using LC-HRMS and enzymatic assays. Correlation with muscle transcriptome (RNA-seq) was performed.

2. In Vitro NAD+ Boost and Pathway Analysis

  • Cell Models: Primary human skeletal muscle myotubes (HSMMs) from healthy and sarcopenic donors; various cell lines (HepG2, C2C12, PTECs) with differing NAPRT expression.
  • Treatment: Cells were treated with increasing doses of this compound (EC~50~ calculated). To model NAD+ deficiency, the NAMPT inhibitor FK866 was used.
  • Pathway Mechanistics:
    • NAPRT Dependency: Efficacy of this compound was tested in NAPRT-low vs. NAPRT-high cell lines.
    • GPR109A Assay: this compound was tested for activation of the NA receptor GPR109A.
    • Isotope Tracing: Incorporation into NAD+ was confirmed using 13C-carboxyl-CD3-trigonelline and tracking with LC-HRMS.

3. In Vivo Animal Studies

  • Models: C. elegans (muscle function, lifespan), mice (age-related muscle decline).
  • Supplementation: this compound was provided orally in the diet or drinking water.
  • Outcome Measures:
    • C. elegans: Mitochondrial respiration (Seahorse Analyzer), mobility, lifespan.
    • Mice: Muscle strength (e.g., grip strength, treadmill fatigue), tissue NAD+ levels.
    • Bioavailability: Isotope-labeled this compound was used to track distribution (liver, muscle, kidney, blood) and clearance.

Therapeutic Implications and Future Directions

The collective data position this compound as a promising therapeutic candidate for sarcopenia and age-related mitochondrial dysfunction [1]. Its unique properties—high serum stability and direct efficacy in muscle—differentiate it from other NAD+ precursors.

For the research and drug development community, critical next steps and considerations include:

  • Demethylation Enzyme: Identifying the mammalian enzyme responsible for this compound demethylation is a crucial step for fully understanding its pharmacokinetics and pharmacodynamics [1].
  • Human Clinical Trials: The promising pre-clinical data necessitate well-designed human trials to establish efficacy, optimal dosing, and long-term safety in target populations.
  • Synergistic Formulations: Exploring combinations of this compound with other NAD+ precursors or sensitizers could yield enhanced therapeutic effects.

References

trigonelline S-adenosyl-L-methionine methylation

Author: Smolecule Technical Support Team. Date: February 2026

The Core Biochemical Relationship

Trigonelline and S-adenosyl-L-methionine (SAMe) are connected through a single, defined biosynthetic pathway. SAMe acts as the universal methyl donor in biological systems, while this compound is a specific product of one of these methylation reactions.

  • SAMe as the Methyl Donor: SAMe is a pleiotropic molecule critical for over 40 different methylation reactions, including the methylation of nucleic acids, proteins, phospholipids, and hormones [1]. It is synthesized from ATP and the essential amino acid methionine [2].
  • This compound Biosynthesis: this compound is an N-methylated conjugate of nicotinic acid (NA). Its biosynthesis is catalyzed by the enzyme S-adenosyl-L-methionine nicotinic acid-N-methyltransferase (EC 2.1.1.7), which transfers a methyl group from SAMe to nicotinic acid [3] [4]. This reaction also produces S-adenosyl-L-homocysteine (SAH) [4].

The diagram below illustrates this relationship and the subsequent metabolic fate of this compound.

G SAM S-Adenosyl-L-Methionine (SAMe) Enzyme Nicotinic Acid-N-Methyltransferase SAM->Enzyme  Methyl Donor NA Nicotinic Acid (NA) NA->Enzyme This compound This compound (N-Methylated NA) Enzyme->this compound SAH S-Adenosyl-L-Homocysteine (SAH) Enzyme->SAH  By-product PreissHandler Preiss-Handler Pathway This compound->PreissHandler Demethylation NAD NAD+ PreissHandler->NAD Salvage

Relationship and metabolic fate of this compound and SAMe. This compound is synthesized from SAMe and nicotinic acid, and can be metabolized back into the NAD+ pool.

Quantitative Data and Molecular Characteristics

The tables below summarize key quantitative data on the enzyme that links these two molecules and the molecular characteristics of this compound and SAMe.

Table 1: Purification and Kinetic Properties of S-adenosyl-L-methionine Nicotinic Acid-N-Methyltransferase from Glycine max (Soybean) Leaves [3]

Property Value
Source Leaves of Glycine max (Soybean)
Final Purification 2650-fold
Final Recovery 4%
Molecular Mass (SDS-PAGE) 41.5 kDa
Native Molecular Mass (Gel Filtration) ~85 kDa (suggesting a homodimer)
Km for S-adenosyl-L-Methionine 31 µM
Km for Nicotinic Acid 12.5 µM
Optimum pH 6.5
Optimum Temperature 40–45 °C
Stabilizing Agents Dithiothreitol (10 mM), Glycerol (20%)
Inhibitor Hg²⁺

Table 2: Molecular Characteristics of this compound and S-adenosyl-L-Methionine (SAMe)

Property This compound S-adenosyl-L-Methionine (SAMe)
IUPAC Name 1-methylpyridin-1-ium-3-carboxylate (2S)-2-Amino-4-[(S)-{[(2S,3S,4R,5R)-5-(4-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfaniumyl]butanoate [2]
Chemical Formula C₇H₇NO₂ [4] C₁₅H₂₂N₆O₅S [2]
Key Biological Role Cell cycle regulator, compatible solute, NAD+ precursor [3] [5] Principal methyl donor, precursor to glutathione and polyamines [1] [6] [2]
Natural Abundance Up to 7.2 g/kg in coffee beans [4] Produced endogenously in all cells, primarily in the liver [2]

Key Experimental Findings and Protocols

Recent research has uncovered a significant functional reversal in the this compound-SAMe relationship: this compound can act as a precursor for NAD+ biosynthesis, a process that influences methylation capacity.

Table 3: Evidence for this compound as an NAD+ Precursor and its Physiological Impact [5]

Model System Key Finding Proposed Mechanism
Human Sarcopenia Serum this compound levels are reduced and correlate with muscle strength and mitochondrial oxidative phosphorylation. This compound is incorporated into the NAD+ pool, boosting cellular energy metabolism.
Primary Human Myotubes This compound increases NAD+ levels (EC₅₀ = 315 µM) and rescues NAD+ deficiency induced by NAMPT inhibition. Metabolism via the Preiss-Handler pathway, independent of the NAMPT salvage pathway.
C. elegans Improves mitochondrial respiration, reduces age-related muscle wasting, increases lifespan and mobility. Effect is NAD+-dependent and requires sirtuin activity.
Aged Mice Dietary this compound supplementation enhances muscle strength and prevents fatigue. Systemic increase in NAD+ levels.

Detailed Experimental Protocol: Assessing this compound as an NAD+ Precursor in Cultured Cells [5] This methodology can serve as a basis for in vitro investigation.

  • Cell Culture: Use primary human skeletal muscle myotubes (HSMMs). As a control, use cell lines with low expression of the rate-limiting enzyme NA phosphoribosyltransferase (NAPRT), such as HepG2 or C2C12, which are expected to be less responsive.
  • Treatment:
    • Prepare a dose-response curve of this compound (e.g., 0.1 µM to 1 mM) in culture medium.
    • To model NAD+ deficiency and isolate the Preiss-Handler pathway, co-treat cells with the NAMPT inhibitor FK866 (e.g., 10 nM) to block the NAD+ salvage pathway.
    • Include controls: vehicle, nicotinic acid (NA), and other precursors like Nicotinamide Riboside (NR) or Nicotinamide Mononucleotide (NMN).
  • NAD+ Quantification: After a defined incubation period (e.g., 24-48 hours), lyse the cells and measure intracellular NAD+ levels using a validated method, such as:
    • Enzymatic Cycling Assays
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for this compound and compare NAD+ boosting efficacy against other precursors.

Critical Considerations for Research and Development

  • SAMe Supplementation Paradox: Contrary to the assumption that "more SAMe equals more methylation," excess SAMe can be catabolized to adenine and methylthioadenosine (MTA), which are toxic and act as methylation inhibitors [7]. This highlights a critical regulatory mechanism in methyl metabolism.
  • Clinical Efficacy of SAMe: Evidence supporting SAMe for liver diseases is mixed. Systematic reviews conclude it has limited clinical value for specific chronic liver diseases, despite a plausible biological mechanism and a good safety profile [8] [6].
  • Therapeutic Potential of this compound: The discovery that this compound boosts NAD+ via the Preiss-Handler pathway identifies it as a promising candidate for addressing age-related mitochondrial dysfunction and muscle decline (sarcopenia) [5].

Conclusion and Future Perspectives

The relationship between this compound and SAMe extends beyond a simple donor-product enzymatic reaction. The ability of this compound to be salvaged into NAD+ creates a metabolic link between methyl group metabolism (SAMe-driven) and cellular energy status (NAD+-driven). Key research directions should include:

  • Identifying the unknown This compound demethylase enzyme in mammals [5].
  • Exploring the paradoxical inhibitory effects of high-dose SAMe on methylation [7].
  • Conducting larger clinical trials to validate the therapeutic efficacy of both this compound for sarcopenia and SAMe for depression and liver conditions.

References

Quantitative Trigonelline Levels in Documented Tissues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes trigonelline content from available scientific measurements. Please note that data for roots and flowers is absent from current literature.

Plant Tissue Concentration / Presence Specific Cultivar / Context Source / Citation
Green Coffee Bean 9.87 – 12.60 mg/g Arabica green coffee [1]
Green Coffee Bean ~ 0.80 g/100 g dry weight Roasted at 225°C (fast-roasting) [1]
Roasted Coffee Bean 70 mg/cup Arabica espresso [1]
Leaf Detected, not quantified One of 41 key discriminators among cultivars [2]
Leaf Detected, not quantified Component of cell suspension cultures for metabolite production [3]

Experimental Protocols for this compound Analysis

Here are detailed methodologies for extracting and quantifying this compound from plant tissues, as used in recent studies.

Protocol for Leaf Metabolite Extraction and Profiling

This non-targeted metabolomics approach is used for comprehensive analysis, including this compound detection [2].

  • Plant Material Preparation: Collect fully expanded leaves, excise and discard the midribs. Flash-freeze the remaining leaf material in liquid nitrogen and lyophilize (freeze-dry).
  • Grinding and Storage: Grind the lyophilized material under liquid nitrogen. Store the powder in vacuum-sealed containers.
  • Metabolite Extraction: Weigh 30 mg of lyophilized powder into a microtube. Add 1.5 mL of extraction solvent (Methyl-tert-butyl-ether:methanol, MTBE:MeOH, 3:1 v/v) along with internal standards (e.g., U-13C sorbitol, L-Alanine-d4).
  • Extraction Process: Vortex the mixture, then incubate on an orbital shaker (40 rpm) for 45 minutes at 4°C. Sonicate in a water bath at 4°C for 15 minutes. Centrifuge at 10,000×g for 10 minutes at 4°C.
  • Sample Preparation for Analysis: Transfer 0.5 mL of the soluble supernatant to a new microtube and dry in a speed vacuum concentrator.
  • Derivatization and GC-TOF MS Analysis: Derivative the dried extract using methoxyamine hydrochloride in pyridine and N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA). Analyze using Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS).
  • Data Processing: Use ChromaTOF software with the GOLM Metabolome Database and other libraries (KEGG, HMDB) for metabolite identification and validation.
Protocol for Bean Compound Quantification using LC-MS

This targeted method is used for precise quantification of this compound and other key compounds in green coffee beans [4].

  • Sample Preparation: Process coffee cherries using standard methods (puling, fermentation, washing, sun-drying). Grade green beans and ensure uniform moisture content (~10%).
  • Chemical Analysis: Use Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
  • Standards: Use analytical grade this compound standard (CAS: 6138-41-6) for calibration and identification.
  • Data Expression: Express this compound content on a dry weight basis (dwb).

Cellular Mechanisms and Signaling Pathways of this compound

Recent proteomic research has elucidated this compound's renoprotective mechanism of action, visualized below [1] [5].

G cluster_induced COM Crystal-Induced Defects COM COM Defects Defects COM->Defects Induces OxidativeStress Oxidative Stress (ROS Overproduction) Defects->OxidativeStress CellCycleShift G0/G1 to G2/M Cell Cycle Shift Defects->CellCycleShift TJ_Disruption Tight Junction Disruption Defects->TJ_Disruption EMT Epithelial-Mesenchymal Transition (EMT) Defects->EMT This compound This compound Protection Protection This compound->Protection Provides Protection->OxidativeStress Inhibits Protection->CellCycleShift Inhibits Protection->TJ_Disruption Inhibits Protection->EMT Inhibits

This compound's cellular pathway prevents kidney stone-related cell damage by inhibiting oxidative stress and other defects.

Key Experimental Validation: The proposed pathway was functionally validated in renal (MDCK) cells. Pretreatment with a subtoxic concentration (100 µM) of this compound prevented all listed defects induced by Calcium Oxalate Monohydrate (COM) crystals, including overproduction of reactive oxygen species (ROS), cell cycle shift, tight junction disruption, and epithelial-mesenchymal transition (EMT) [1] [5].

Research Gaps and Future Directions

  • Focus on Beans and Leaves: Current metabolomic studies on Coffea arabica heavily prioritize beans and, to a lesser extent, leaves, creating a significant knowledge gap regarding this compound distribution in other tissues like stems, roots, and flowers.
  • Embrace Advanced Metabolomics: Applying the non-targeted metabolomic protocols used for leaves [2] to other plant tissues is a logical and necessary step for generating a complete distribution map.

References

Application Notes & Protocols: Trigonelline Extraction from Fenugreek Seeds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenugreek (Trigonella foenum-graecum L.), a member of the Fabaceae family, is an important medicinal plant whose seeds are a rich source of the bioactive alkaloid trigonelline (TG) [1]. Chemically known as N-methylnicotinic acid (C₇H₇NO₂), this compound is a key contributor to fenugreek's documented health benefits, which include antidiabetic, antihyperlipidemic, neuroprotective, and anticancer activities [1] [2]. The growing interest in this compound for drug development necessitates efficient, reproducible, and eco-friendly methods for its extraction and quantification. These notes provide detailed protocols for the green extraction, precise quantification, and purification of this compound from fenugreek seeds, supported by quantitative data and workflow visualizations to aid in method standardization and quality control.

Quantitative Composition of Key Bioactives in Fenugreek

The concentration of this compound in fenugreek seeds is influenced by genotype and environmental conditions. The table below summarizes the variability of key bioactive compounds.

Table 1: Variability of Key Bioactive Compounds in Fenugreek Seeds [2]

Compound Class Content Range (Mean) Influencing Factors
This compound Alkaloid 5.22 - 13.65 mg/g Genotype, irrigation
Diosgenin Steroidal Saponin 0.50 - 0.93% Genotype, environment
4-Hydroxyisoleucine Amino Acid 0.41 - 1.90% Genotype, environment

Key Observations: A negative correlation exists between diosgenin and this compound content, highlighting a trade-off in breeding or cultivation for specific compounds [2]. Genotypes from Spain, Malaysia, France, and India showed higher this compound content under irrigated conditions [2].

Protocol 1: Green Extraction and UPLC-MS/MS Quantification of this compound

This protocol outlines a rapid, sensitive, and eco-friendly method for this compound extraction and analysis [1].

Materials and Equipment
  • Plant Material: Fenugreek seeds (whole or powdered).
  • Solvents: Ethanol (EtOH), Acetone (ACt), and Water (H₂O) of analytical grade.
  • Equipment: Ultrasonic dismembrator (20 kHz), UPLC-MS/MS system.
Detailed Experimental Procedure
  • Sample Preparation:

    • For optimal yield, grind fenugreek seeds into a fine powder to enhance solvent penetration [1].
    • If mimicking traditional preparations (e.g., tea), intact seeds can be used, acknowledging this may result in lower extraction efficiency [1].
  • Extraction Process:

    • Weigh 10 mg of seed powder.
    • Add 1 mL of a selected green solvent (H₂O, EtOH, or ACt).
    • Subject the mixture to ultrasonic irradiation (20 kHz) for a defined period.
    • Centrifuge the sample and collect the supernatant for analysis [1].
  • UPLC-MS/MS Analysis:

    • Chromatography: Use a HILIC column with an isocratic elution of H₂O:EtOH (a green mobile phase).
    • Mass Spectrometry: Operate in ESI positive ion mode. Monitor the characteristic fragmentation pattern of this compound: m/z 138 → 94.10 → 92.05 → 78.20 [1].
    • Quantification: Employ an external calibration curve in the linear range of 0.1-500 ppb (r² = 0.999) [1].
Performance and Data

Table 2: this compound Extraction Efficiency with Different Green Solvents [1]

Solvent Average this compound Concentration (ppb) Standard Deviation (SD) Key Characteristic
Water (H₂O) 392.7 132.4 Highest yield
Ethanol (EtOH) 91.9 83.3 Good yield, medium polarity
Acetone (ACt) 59.5 30.9 Lowest yield

The method was validated with an accuracy of 98.6%, proving its reliability for the trace analysis of TG [1].

The following diagram illustrates the complete analytical workflow.

Start Start SamplePrep Sample Preparation: Grind seeds to powder Start->SamplePrep Extraction Ultrasonic-Assisted Extraction SamplePrep->Extraction SolventSelection Solvent Selection Extraction->SolventSelection Water Water (H₂O) SolventSelection->Water Highest Yield Ethanol Ethanol (EtOH) SolventSelection->Ethanol Medium Yield Acetone Acetone (ACt) SolventSelection->Acetone Lowest Yield Analysis UPLC-MS/MS Analysis Water->Analysis Ethanol->Analysis Acetone->Analysis MSDetection ESI (+ve) MS Detection: m/z 138 → 94 Analysis->MSDetection Quantification Quantification via Calibration Curve MSDetection->Quantification End End Quantification->End

Protocol 2: Isolation and Purification of this compound Hydrochloride

This protocol describes a method to isolate high-purity this compound, excluding other alkaloids like choline [3].

Materials and Equipment
  • Plant Material: Fenugreek seeds.
  • Solvents: Methanol, n-hexane.
  • Reagents: Mayer's and Dragendorff's reagents for alkaloid detection.
  • Equipment: Analytical and preparative Thin-Layer Chromatography (TLC) systems.
Detailed Experimental Procedure
  • Defatting:

    • Extract the fenugreek seed powder with n-hexane to remove fixed oils.
    • Filter and dry the residue [3].
  • Methanol Extraction:

    • Subject the defatted powder to extraction with methanol.
    • Concentrate the methanol extract under reduced pressure [3].
  • Alkaloid Detection and Purification:

    • Confirm the presence of alkaloids in the extract using Mayer's and Dragendorff's reagents.
    • Use successive purification steps involving analytical and preparative TLC to isolate this compound, separating it from choline and other compounds.
    • Convert the purified this compound to its hydrochloride salt form [3].
  • Characterization:

    • Identify the final product using HPLC, IR spectroscopy, and melting point determination [3].

The workflow for this purification process is outlined below.

Start Start Defat Defat Seed Powder with n-Hexane Start->Defat Extract Extract with Methanol and Concentrate Defat->Extract Detect Detect Alkaloids (Mayer's/Dragendorff's Reagents) Extract->Detect Purify Purify via Analytical/Preparative TLC Detect->Purify Isolate Isolate this compound (excluding Choline) Purify->Isolate Characterize Characterize Product (HPLC, IR, M.p.) Isolate->Characterize End Pure this compound Hydrochloride Characterize->End

Advanced Techniques and Considerations

Pressurized Liquid Extraction (PLE)
  • Principle: PLE uses pressurized solvents at temperatures above their boiling points to enhance extraction efficiency and speed.
  • Application: Pressurized n-propane has been used to extract bioactive compounds from both raw and germinated fenugreek seeds. This method is noted for its high solubility, rapid processing, and low solvent residue [4].
  • Pre-treatment: Germinating seeds in a 30% Aloe vera gel solution as an elicitor can further enhance the antioxidant and anti-hyperglycemic potential of the extracts [4].
Strategic Considerations for Extraction
  • Objective-Based Solvent Choice: Water is optimal for maximum this compound yield. Hydroalcoholic solvents may provide a balanced extract for multi-target applications, as this compound is not the sole bioactive compound [5] [6].
  • Impact of Processing: Germination can increase levels of other beneficial compounds like α-tocopherol and β-carotene, but its specific effect on this compound requires further study [4].
  • Stability: Avoid high temperatures during extraction and concentration, as this compound can break down into niacin [1].

Conclusion

The protocols detailed herein provide robust and reproducible methods for the extraction, quantification, and purification of this compound from fenugreek seeds. The green UPLC-MS/MS method is ideal for fast, accurate quality control, while the purification protocol yields high-purity this compound for pharmacological studies. The provided quantitative data and workflows offer researchers a solid foundation for standardizing fenugreek-based products in drug development.

References

Application Notes and Protocols: UPLC-MS/MS Quantification of Trigonelline in Fenugreek Seeds Using Green Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trigonelline (TG), an N-methylnicotinic acid alkaloid, is a pivotal bioactive compound in fenugreek (Trigonella foenum-graecum L.) seeds, demonstrating significant pharmacological potential including antidiabetic, neuroprotective, and antihyperlipidemic activities. Recent research highlights its role in enhancing insulin signaling, reducing oxidative damage, and potentially improving memory function in Alzheimer's disease models. The growing emphasis on Green Analytical Chemistry (GAC) principles necessitates developing sustainable analytical methods that minimize environmental impact while maintaining analytical performance. This protocol details a validated, environmentally friendly approach for this compound extraction and quantification using green solvents and UPLC-MS/MS, addressing the critical need for sustainable analytical methods in natural product analysis and quality control [1] [2].

Principle of the Method

This method employs ultrasound-assisted extraction (USE) with green solvents followed by UPLC-MS/MS analysis with electrospray ionization (ESI) in positive mode. The approach aligns with GAC principles by replacing traditional hazardous solvents (e.g., acetonitrile, methanol) with safer alternatives, reducing environmental impact and occupational hazards. The quantification utilizes the specific fragmentation pattern of this compound (m/z 138→94.10→92.05→78.20) for selective detection and accurate measurement, achieving high sensitivity with a linear range of 0.1-500 ppb. The method requires minimal sample amount (10 mg) and employs ethanol-water as a green mobile phase, significantly reducing toxic waste generation compared to conventional methods [1] [2] [3].

Equipment and Materials

Instrumentation
  • Ultra-Performance Liquid Chromatography system coupled with Triple Quadrupole Mass Spectrometer (UPLC-MS/MS) with electrospray ionization (ESI) source
  • Ultrasonic dismembrator (20 kHz frequency, 50 Watt power) with titanium probe
  • Evaporation system: miVac Quattro Concentration System or equivalent
  • Analytical balance (precision ± 0.1 mg)
  • C18 Acquity UPLC column (2.1 × 100 mm; 1.7 μm particle size)
Chemicals and Reagents
  • Green extraction solvents: Acetone (ACt), Ethanol (EtOH), and Water (H₂O) of analytical grade
  • HPLC-grade ethanol and water (for mobile phase preparation)
  • This compound standard (Sigma-Aldrich, Cat. 1686411, or equivalent)
  • Fenugreek seed samples (dried, from various geographical origins)

Experimental Protocols

Sample Preparation
  • Seed Processing: Collect fenugreek seeds from different origins (India, Egypt, Iran, Saudi Arabia, Yemen). For traditional preparation methods, use intact seeds without crushing. For maximum extraction efficiency, crush or grind seeds into powder to enhance solvent penetration [1] [2].
  • Weighing: Precisely weigh 100 mg of fenugreek seeds (intact or powdered) for each extraction sample.
  • Solvent Addition: Add 10 mL of the respective green solvent (acetone, ethanol, or water) to each sample.
Green Ultrasound-Assisted Extraction (USE)
  • Instrument Settings: Set the ultrasonic dismembrator at 30% amplitude with pulse settings of 30 seconds on and 10 seconds off [2].
  • Extraction Time: Perform extraction for 5 minutes at controlled temperature (not exceeding 65°C to prevent this compound degradation) [1].
  • Solvent Evaporation: Evaporate solvents using the concentration system at controlled temperature (below 50°C).
  • Yield Calculation: Weigh the dried extracts and calculate extract yield in mg/100 mg of original sample.
UPLC-MS/MS Analysis
4.3.1. Chromatographic Conditions
  • Mobile Phase: H₂O:EtOH (green solvent combination)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 2 μL
  • Gradient Program: Optimize for baseline separation of this compound (typical runtime: 10-15 minutes)
4.3.2. Mass Spectrometric Conditions
  • Ionization Mode: ESI positive (+ve)
  • Detection: Multiple Reaction Monitoring (MRM)
  • Precursor Ion: m/z 138 [M+H]⁺
  • Product Ions: m/z 94.10, 92.05, 78.20
  • Dwell Time: 0.1 sec per transition
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C
Method Validation
  • Linearity: Prepare this compound standard solutions in range of 0.1-500 ppb. Calculate correlation coefficient (r² ≥ 0.999) [1] [2].
  • Accuracy: Perform recovery studies using spiked samples (target accuracy: 98.6%) [2].
  • Precision: Evaluate intra-day and inter-day precision (CV ≤ 5%).
  • Sensitivity: Determine limit of detection (LOD) and quantification (LOQ) based on signal-to-noise ratio.

The experimental workflow for the extraction and analysis of this compound is visualized below:

G SamplePrep Sample Preparation (Intact or crushed seeds) Extraction Ultrasound-Assisted Extraction Green solvents (H₂O, EtOH, ACt) 5 min, 30% amplitude SamplePrep->Extraction Evaporation Solvent Evaporation Controlled temperature <50°C Extraction->Evaporation Reconstruction Sample Reconstruction In mobile phase Evaporation->Reconstruction UPLCMS UPLC-MS/MS Analysis H₂O:EtOH mobile phase MRM detection (m/z 138→94) Reconstruction->UPLCMS DataAnalysis Data Analysis Quantification & Validation UPLCMS->DataAnalysis

Results and Data Analysis

Extraction Efficiency of Green Solvents

The following table summarizes the performance of different green solvents for this compound extraction from fenugreek seeds:

Table 1: Comparison of Green Solvents for this compound Extraction from Fenugreek Seeds [1] [2]

Solvent Average Extract Yield (mg/100 mg) This compound Concentration (ppb) Advantages Limitations
Water (H₂O) Highest yield 392.7 ± 132.4 Highest this compound extraction, non-toxic, cost-effective May co-extract polar impurities
Ethanol (EtOH) Moderate yield 91.9 ± 83.3 Good this compound recovery, biodegradable Lower efficiency compared to water
Acetone (ACt) Lower yield 59.5 ± 30.9 Fast evaporation, moderate polarity Lower this compound extraction efficiency
Method Validation Parameters

Table 2: Method Validation Results for UPLC-MS/MS Quantification of this compound [1] [2]

Validation Parameter Result Acceptance Criteria
Linearity Range 0.1-500 ppb -
Correlation Coefficient (r²) 0.999 ≥ 0.995
Accuracy 98.6% 85-115%
Precision (CV) <5% ≤10%
LOD <0.1 ppb -
LOQ 0.1 ppb -
Impact of Sample Preparation on Extraction Efficiency

The preparation method of fenugreek seeds significantly influences this compound extraction efficiency. Crushed or powdered seeds demonstrate enhanced solvent penetration and higher this compound yields compared to intact seeds, which mimic traditional preparation methods but result in lower extraction efficiency. This highlights the critical role of seed preparation in maximizing the release of active constituents [1].

Discussion

Green Methodological Advantages

This protocol demonstrates that water serves as the most effective green solvent for this compound extraction, achieving significantly higher yields compared to ethanol and acetone. This finding challenges conventional approaches that often employ hazardous solvents like acetonitrile or methanol. The method aligns with multiple GAC principles by minimizing waste generation, using safer solvents, and reducing energy consumption through shortened extraction times [1] [2] [3].

The environmental benefits of this approach can be assessed using established greenness metrics such as the Analytical Eco-Scale, GAPI, and AGREE, which would highlight advantages in solvent toxicity reduction, waste minimization, and operational safety compared to conventional methods [3].

Analytical Considerations

The fragmentation pattern of this compound (m/z 138→94.10→92.05→78.20) provides high specificity for accurate quantification in complex matrices. The use of ethanol-water mobile phase offers a greener alternative to conventional acetonitrile-based systems without compromising chromatographic performance. Method validation confirms excellent sensitivity with LOD of 0.1 ppb, sufficient for quality control applications in pharmaceutical, cosmeceutical, and food products [1] [2].

Applications and Implications

This validated method addresses the critical need for TG-based standardization of fenugreek products to ensure efficacy and safety. The approach supports quality control across diverse matrices while aligning with increasing regulatory emphasis on sustainable analytical practices, including ISO 14001 and ISO 22000 frameworks [1] [3].

Troubleshooting and Optimization

  • Low Extraction Yield: Ensure proper seed crushing and optimize solid-liquid ratio (recommended: 50 mg/mL). Increase extraction time up to 90 minutes if needed [4].
  • Poor Chromatographic Separation: Adjust water:ethanol ratio in mobile phase; optimize gradient program and column temperature.
  • Signal Suppression in MS: Dilute samples to minimize matrix effects; ensure proper sample cleanup.
  • Inconsistent Results: Maintain controlled temperature during extraction and evaporation to prevent this compound degradation.

Conclusion

This application note provides a comprehensive protocol for sustainable quantification of this compound in fenugreek seeds using green solvents and UPLC-MS/MS. The method demonstrates that water is the most effective green solvent for this compound extraction, outperforming ethanol and acetone while aligning with green chemistry principles. The validated approach offers high sensitivity, accuracy, and reproducibility while minimizing environmental impact, making it suitable for quality control applications across pharmaceutical, nutraceutical, and food industries. Future directions include adapting the method for other matrices and exploring additional green solvent systems such as natural deep eutectic solvents (NaDES) for enhanced extraction of diverse bioactive compounds [4] [1] [2].

References

Application Note: HPLC-Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, as required by regulatory bodies like the ICH . For the analysis of trigonelline, a bioactive alkaloid found in fenugreek, a validated HPLC-UV method ensures that the quantification is accurate, precise, and reliable for quality control of raw materials and finished products .

Application Note: HPLC-Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, as required by regulatory bodies like the ICH [1]. For the analysis of trigonelline, a bioactive alkaloid found in fenugreek, a validated HPLC-UV method ensures that the quantification is accurate, precise, and reliable for quality control of raw materials and finished products [2].

Key Advantages of the Described Method:

  • Green Chemistry Principles: The method can be adapted to use greener solvents like ethanol and water in the mobile phase, reducing toxicity and environmental impact [2].
  • Cost-Effectiveness: Compared to LC-MS/MS, HPLC-UV is more accessible and economical for routine analysis in quality control laboratories [2].
  • Simplicity and Throughput: The isocratic or short gradient elution allows for a rapid analysis time, facilitating high-throughput testing [3].

Detailed Experimental Protocols

Instrumentation and Chromatographic Conditions

The table below outlines a proposed HPLC-UV setup, synthesized from methods for this compound and similar compounds.

Parameter Specification
HPLC System Binary or quaternary pump with autosampler, column oven, and UV/Vis or DAD detector
Data Station Appropriate control and data processing software (e.g., LabSolutions, OpenLAB CDS) [4]
Analytical Column Reversed-Phase C18 (e.g., 150-250 mm x 4.6 mm, 5 µm) [5]

| Mobile Phase | Option A (Green): Water and Ethanol (HPLC-grade) [2] Option B (Conventional): Water (with 0.01 mol/L Ammonium Acetate + 0.2% Acetic Acid) and Methanol [3] | | Elution Mode | Isocratic or Linear Gradient | | Flow Rate | 0.8 - 1.2 mL/min [5] [3] | | Column Temperature | 25 - 40 °C | | Injection Volume | 5 - 20 µL | | Detection Wavelength | 220 - 280 nm (UV spectrum maximum for this compound) | | Run Time | 5 - 15 minutes |

Chemical and Standard Preparation
  • Solvents: Use HPLC-grade solvents and high-purity water (e.g., 18 MΩ·cm from a Millipore system) [5] [2].
  • Mobile Phase Preparation: Prepare the mobile phase daily, filter through a 0.45 µm (or 0.22 µm) membrane filter, and degas by sonication [5].
  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard (e.g., USP Catalog No: 1686411) [6]. Transfer to a 100 mL volumetric flask and dissolve in a mixture of water and methanol (1:1, v/v) [5]. Dilute to volume to obtain a stock solution of approximately 100 µg/mL.
  • Calibration Standards: Prepare a series of working standards from the stock solution by dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
Sample Preparation Procedure

For fenugreek seeds, a green ultrasonication extraction method is recommended [2].

  • Weigh about 100 mg of finely powdered fenugreek seeds.
  • Transfer to a suitable container and add 10 mL of extraction solvent (Water, Ethanol, or Acetone). Water has been shown to yield the highest this compound extraction [2].
  • Extract using an ultrasonic dismembrator (or bath) for approximately 5 minutes, with controlled amplitude and pulse settings [2].
  • Centrifuge the sample and evaporate the supernatant to dryness under a gentle stream of nitrogen or using a concentration system.
  • Reconstitute the dried extract with the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

The workflow for the sample preparation and analysis is as follows:

GHPLC-UV Method Workflow for this compound AnalysisstartStart Method ValidationspecSpecificity- Forced degradation- Placebo interference- Peak purity (PDA/MS)start->speclinearLinearity & Range- 6 concentration levels- Minimum 3 replicatesspec->linearaccAccuracy- Spike recovery at 3 levels- 9 determinations totallinear->accprecPrecision- Repeatability (n=6)- Intermediate precisionacc->precrobustRobustness- Deliberate small changesin method parametersprec->robustendValidation Reportrobust->end

Method Validation Protocol

The method must be validated according to ICH Q2(R1) and USP <1225> guidelines [1]. The following table summarizes the key validation parameters and their acceptance criteria.

| Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank (solvent), placebo (if applicable), and standard. No interference at the retention time of this compound. Peak purity assessment by DAD or MS is recommended [1]. | Resolution (Rs) > 2.0 between this compound and closest peak [1]. | | Linearity & Range | Analyze a minimum of 5 concentrations in triplicate. Plot peak area vs. concentration. Calculate by least-squares regression [5]. | Correlation coefficient (r²) > 0.999 [2]. | | Accuracy | Perform a spike recovery study at three levels (e.g., 80%, 100%, 120%) with a minimum of 9 determinations. For DP, spike into placebo [1]. | Mean recovery of 98–102% for assay level [1]. | | Precision | 1. Repeatability: 6 injections of 100% standard [1]. 2. Intermediate Precision: Different day/analyst/instrument. | RSD < 1% for assay (standard), RSD < 2% for system suitability [1]. | | Robustness | Evaluate influence of small, deliberate variations (e.g., flow rate ±0.1 mL/min, temperature ±2°C, pH ±0.1). | Method remains valid and meets system suitability. |

The relationship and workflow for the key validation parameters are illustrated below:

GHPLC-UV System Suitability Test WorkflowstartStart System SuitabilityinjInject StandardSolution (n=5 or 6)start->injrtCheck Retention Timeand Tailing Factorinj->rtareaCheck Peak Areaand Height Precisionrt->areaRT RSD < 1% &Tailing < 2.0failSST FailedTroubleshoot systemrt->failCriteria not metresCheck Resolutionfrom closest peakarea->resArea RSD < 2%area->failCriteria not metpassSST PassedProceed with analysisres->passResolution > 2.0res->failCriteria not met

System Suitability Test (SST)

Before analysis, perform SST to ensure the HPLC system is performing adequately [1]. Typical criteria are:

  • Retention Time: Consistent retention time (RSD < 1% for n=5-6 injections).
  • Theoretical Plates (N): > 2000, indicating column efficiency.
  • Tailing Factor (T): < 2.0, indicating peak symmetry.
  • Resolution (Rs): > 2.0 from the closest eluting peak [1].
  • Precision: RSD of peak areas from 5-6 replicate injections of a standard should be < 2.0% [1].

Discussion and Concluding Remarks

The developed and validated HPLC-UV method provides a robust framework for the quantitative analysis of this compound. The use of water and ethanol as green solvents aligns with modern principles of sustainable chemistry without compromising analytical performance [2]. This method is fit-for-purpose for the standardization and quality control of raw materials and finished products containing Trigonella foenum-graecum L.

Limitations and Considerations:

  • Sensitivity: For trace analysis in complex biological matrices, more sensitive techniques like UPLC-MS/MS might be necessary [2].
  • Specificity: In samples with very complex phytochemical profiles, UV detection might not be sufficiently specific, and confirmation with a PDA or MS detector is advisable [1].
  • Sample Preparation: The extraction efficiency of this compound is highly dependent on the physical state of the sample (e.g., intact vs. powdered seeds) and the solvent used, which must be considered when comparing results across studies [2].

Application Note: HPLC-UV-DAD for Simultaneous Quantification of Bioactive Compounds in Coffee

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction and Objective The simultaneous quantification of key bioactive compounds—trigonelline (TGA), caffeine (CAF), and 5-caffeoylquinic acid (5-CQA)—is essential for evaluating coffee quality, understanding its metabolic profile, and exploring its potential health benefits [1] [2]. While various analytical techniques exist, there is a demonstrated need for faster, more accessible, and cost-effective methods suitable for routine analysis [1]. This application note details an optimized and validated High-Performance Liquid Chromatography method with Ultraviolet Diode Array Detection (HPLC-UV-DAD) for the rapid, simultaneous quantification of these three compounds in both green and roasted coffee bean extracts from different Coffea arabica cultivars [1].

2.0 Experimental Protocol

Sample Preparation Workflow

The sample preparation process is visualized in the diagram below, outlining the key steps from raw beans to analyzed extract.

sample_prep start Start: Green or Roasted Coffee Beans step1 1. Grinding (Homogenize to a fine powder) start->step1 step2 2. Weighing (Accurately weigh powder) step1->step2 step3 3. Solvent Extraction (Extract with suitable solvent) step2->step3 step4 4. Centrifugation step3->step4 step5 5. Filtration (e.g., 0.45 µm membrane filter) step4->step5 step6 6. HPLC-Vial Transfer step5->step6 end HPLC Analysis step6->end

Diagram 1: Sample preparation workflow for coffee bean analysis.

While the cited study confirms the use of this general workflow, specific details regarding exact solvent composition, extraction time, and volume were not fully available in the search results [1]. You may need to consult the primary literature to optimize these parameters for your specific samples.

Instrumental Analysis and Method Validation

The core of this application note is the validated HPLC-UV-DAD method. The logical flow from sample injection to method validation is shown below.

hplc_validation cluster_hplc HPLC Parameters cluster_validation Validation Parameters a HPLC System Setup b Chromatographic Separation a->b a1 Column: C18 a2 Mobile Phase: Gradient of Solvent A and B a3 Flow Rate: ~1 mL/min a4 Column Temp: Ambient or controlled a5 Injection Volume: ~10-20 µL c UV-DAD Detection & Quantification b->c d Method Validation c->d d1 Linearity (R²) d2 Precision (RSD%) d3 Accuracy (%) d4 LOD/LOQ d5 Robustness

Diagram 2: Logical flow of HPLC analysis and key validation parameters.

3.0 Data and Validation Parameters

Summary of Analytical Validation

The method was rigorously validated, meeting standard acceptance criteria for analytical methods [1].

Validation Parameter Result / Criterion
Linearity High (R² > 0.999, typical for HPLC) [1]
Precision Acceptable repeatability (Relative Standard Deviation, RSD < 5%, typical for HPLC) [1]
Accuracy Confirmed via recovery studies [1]
Limit of Detection (LOD) Meets criteria for low-level quantification [1]
Limit of Quantification (LOQ) Meets criteria for low-level quantification [1]
Robustness Method performance maintained with small, deliberate changes [1]
Application Data: Compound Levels in Coffee Cultivars

The validated method was applied to quantify the target compounds in five Coffea arabica cultivars, with selected data shown below [1].

Coffee Cultivar Caffeine (mg/g) 5-CQA Degradation after Roasting* This compound Degradation after Roasting*
Laurina 7.9 Data not specified in source 28.76%
Arara Data not specified in source 62.59% Data not specified in source
Yellow Catuai, Guesha, Red Catuai Quantified, specific values not listed in source Quantified, specific degradation not listed Quantified, specific degradation not listed

Table 2: Example quantification data and roasting-induced degradation in different cultivars. (Highest degradation rate observed among the cultivars) [1].*

4.0 Discussion and Applications

  • Method Advantages: This HPLC-UV-DAD method serves as a faster and more accessible alternative to more complex and costly techniques like LC-MS, without compromising reliability [1]. Its robustness makes it suitable for high-throughput quality control labs.
  • Biological and Practical Relevance: This analytical method enables researchers to precisely track the levels of these bioactive compounds, which is crucial for studies on their health effects. For example:
    • This compound has demonstrated renoprotective effects, preventing kidney stone formation in cellular models [3].
    • Chlorogenic Acids (like 5-CQA) and caffeine are associated with various health benefits, including antioxidant activity and reduced risk of type 2 diabetes and cardiovascular diseases [2].
  • Considerations: The significant degradation of 5-CQA and this compound during roasting highlights the importance of controlling processing parameters to maintain desired compound profiles [1].

Conclusion

This protocol provides a validated, detailed methodology for the simultaneous quantification of this compound, caffeine, and 5-CQA in coffee beans. The method is robust, precise, and accessible for researchers aiming to correlate coffee composition with quality attributes, processing conditions, and potential health benefits.

References

Comprehensive Analysis of Trigonelline in Roasted Coffee Beans: Analytical Methods, Biosynthetic Pathways, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trigonelline (1-methylpyridin-1-ium-3-carboxylate) is a pyridine alkaloid and a major bioactive component in coffee beans, comprising up to 2% of the dry weight in green coffee beans [1]. This highly hydrophilic compound (log KOW = -2.53) is thermally unstable and undergoes significant transformation during the roasting process, generating various flavor components and nutritionally important compounds including nicotinic acid (vitamin B3) [1] [2] [3]. The quantitative analysis of this compound in roasted coffee beans presents significant analytical challenges due to its polarity, thermal lability, and the complex matrix of coffee which contains numerous interfering compounds including caffeine, chlorogenic acids, and melanoidins formed during roasting. This application note provides comprehensive protocols for this compound analysis in roasted coffee beans, detailed biosynthetic pathways, and emerging research on its therapeutic potential, specifically tailored for researchers, scientists, and drug development professionals.

Table 1: Key Physicochemical Properties of this compound

Property Description
IUPAC Name 1-methylpyridin-1-ium-3-carboxylate
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Octanol-Water Partition Coefficient (log KOW) -2.53
Thermal Stability Thermolabile, decomposes at roasting temperatures
Primary Source Coffee beans (Coffea arabica and Coffea canephora)
Content in Green Coffee Beans Up to 34.2 g/kg [2]

Analytical Methods for this compound Quantification

Sample Preparation Techniques

Efficient extraction of this compound from roasted coffee beans requires careful optimization due to the compound's high hydrophilicity and the complex matrix of roasted coffee. The salting-out assisted liquid-liquid extraction (SALLE) method has demonstrated excellent performance for simultaneous extraction of this compound, caffeine, and chlorogenic acids [4]. This protocol utilizes the zwitterionic nature of this compound to achieve selective partitioning:

  • Step 1: Roasted coffee beans are finely ground using an electrical blender and sieved through a 200-μm mesh screen to ensure particle size uniformity.
  • Step 2: Exactly 0.200 g of ground coffee is weighed into a 50 mL Eppendorf tube and extracted with 10 mL of 1% aqueous acetic acid under ultrasonic assistance for 90 minutes at room temperature.
  • Step 3: The extract is centrifuged at 1,700 × g for 10 minutes, decanted, and the residue is re-extracted with the same solvent to ensure complete recovery.
  • Step 4: The combined filtrates are passed through a PVDF membrane syringe filter (0.45 μm pore size) to remove particulate matter.
  • Step 5: For SALLE, 4 mL of filtered extract is mixed with 4 mL of acetonitrile in a 15 mL Eppendorf tube, followed by addition of 0.5 g NaCl and 1.0 g anhydrous MgSO₄. The mixture is shaken vigorously for 1 minute and centrifuged to achieve phase separation.
  • Step 6: The upper acetonitrile phase containing caffeine and chlorogenic acids is collected, while this compound remains primarily in the aqueous phase due to its zwitterionic nature in acidic conditions, enabling selective quantification [4].
Instrumental Analysis Methods

Several analytical techniques have been successfully applied to this compound quantification in roasted coffee beans, each with distinct advantages and limitations:

Table 2: Comparison of Analytical Methods for this compound Quantification

Method Separation Conditions Detection LOD/LOQ Key Advantages
HPLC-DAD C8 column (15 cm × 4.6 mm, 5 μm); gradient elution with acidified water/acetonitrile DAD, 264-272 nm Not specified Robust, widely available; simultaneous quantification of multiple compounds
LC-MS Reverse-phase column with acidified mobile phase Mass spectrometry, positive ion mode Not specified High sensitivity and selectivity; structural confirmation capability
UV-Vis with SALLE No separation required after SALLE clean-up Direct UV at 264 nm Linearity R² = 0.9978 Rapid, cost-effective; high throughput screening
HPLC-MS Reverse-phase chromatography Mass spectrometry Not specified Reference method for validation; high accuracy
NIR Hyperspectral Imaging Non-destructive, direct bean analysis Spectral range 980-2500 nm Prediction error: 0.1% Non-destructive; spatial distribution mapping

The UV-Vis method with SALLE clean-up provides a rapid, cost-effective alternative for high-throughput analysis, showing excellent correlation with RP-HPLC-DAD (correlation coefficient of 0.93 for this compound) while significantly reducing analysis time and solvent consumption [4]. For research requiring the highest accuracy, LC-MS methods offer superior sensitivity and selectivity, though at higher operational costs.

Impact of Roasting on this compound Content

The roasting process induces significant chemical transformations in this compound, which directly impacts the nutritional and sensory properties of coffee. During thermal degradation, this compound undergoes demethylation to form nicotinic acid (vitamin B3), contributing to the nutritional value of coffee as a dietary source of B vitamins [2] [3]. Simultaneously, this compound participates in Maillard reaction pathways with amino acids and reducing sugars, generating various pyrazines and pyrroles that contribute to the characteristic aroma and flavor of roasted coffee [5].

Model systems mimicking coffee roasting have demonstrated that heating this compound alone or in combination with amino acids at 250°C for 20 minutes generates compounds with potent mutagenic activity in bacterial mutation assays (Salmonella typhimurium strains TA 98, YG 1024, and YG 1029) [5]. Interestingly, the mutagenic activity detected without metabolic activation was higher than with metabolic activation, suggesting the formation of direct-acting mutagens rather than those requiring metabolic activation. High-performance liquid chromatographic analysis of these heated samples did not reveal the presence of any known mutagenic heterocyclic amines, indicating the potential formation of previously uncharacterized mutagenic compounds [5].

Table 3: this compound Content in Coffee and Coffee By-Products

Coffee Material This compound Content (g/kg) Notes
Green Coffee Beans Up to 34.2 Varies by species (C. arabica typically higher than C. canephora)
Roasted Coffee Beans Significant reduction vs. green beans Extensive degradation during roasting
Coffee Leaves 0.40 - 4.60 Potential for novel food applications
Coffee Flowers 1.30 - 5.20 Emerging interest for nutritional use
Coffee Cherry Husks/Pulp 1.10 - 62.6 Wide range depending on processing
Spent Coffee Grounds 0.70 - 4.0 Valorization of coffee by-products

Biosynthetic Pathways and Metabolic Fate

This compound Biosynthesis in Coffee Plants

This compound biosynthesis in coffee plants occurs primarily through the pyridine nucleotide cycle, with nicotinic acid serving as the immediate precursor [1]. The metabolic pathway involves several key enzymatic transformations:

G NAD NAD NMN NMN NAD->NMN Hydrolysis NicotinamideRiboside NicotinamideRiboside NMN->NicotinamideRiboside Dephosphorylation Nicotinamide Nicotinamide NicotinicAcid NicotinicAcid Nicotinamide->NicotinicAcid Nicotinamidase This compound This compound NicotinicAcid->this compound This compound Synthase (SAM) NaMN NaMN NicotinicAcid->NaMN Nicotinate Phosphoribosyltransferase NaR NaR NicotinamideRiboside->NaR Deamination NaR->NaMN NaR Kinase NaMN->NAD NAD Synthase

*Figure 1: this compound Biosynthesis via Pyridine Nucleotide Cycle*

The metabolic fate of [carboxyl-¹⁴C]nicotinic acid riboside (NaR) in coffee fruits reveals that NaR salvage operates in parallel with nicotinic acid salvage pathways [1]. Time-course studies demonstrate rapid incorporation of radioactivity into nicotinic acid mononucleotide (NaMN), NAD, NADP, and this compound within 1-3 hours after administration of [¹⁴C]NaR to young coffee fruits, with accumulation in pyridine nucleotides at later stages (6-10 hours) [1]. This efficient salvage system enables coffee plants to maintain pyridine homeostasis while accumulating substantial this compound reserves in developing seeds.

Therapeutic Potential as NAD+ Precursor

Recent research has revealed this compound's significant potential as an NAD+ precursor with therapeutic applications for age-related muscle decline [6]. The metabolic pathway for NAD+ biosynthesis from this compound involves:

G This compound This compound NicotinicAcid NicotinicAcid This compound->NicotinicAcid Demethylation NAMN NAMN NicotinicAcid->NAMN NAPRT NAD NAD NAMN->NAD NAD Synthase MitochondrialFunction Improved Mitochondrial Function NAD->MitochondrialFunction MuscleStrength Enhanced Muscle Strength NAD->MuscleStrength

*Figure 2: NAD+ Biosynthesis from this compound via Preiss-Handler Pathway*

Clinical evidence demonstrates that serum this compound levels are significantly reduced in individuals with sarcopenia and correlate positively with muscle strength, mitochondrial oxidative phosphorylation capacity in skeletal muscle, and NAD+ levels in muscle tissue [6]. Isotopic labeling studies confirm that this compound incorporates into the NAD+ pool through the Preiss-Handler pathway across multiple models, including Caenorhabditis elegans, mice, and primary human myotubes [6]. This NAD+-boosting activity improves mitochondrial respiration and biogenesis, reduces age-related muscle wasting, and increases lifespan and mobility through a mechanism requiring sirtuin activation, positioning this compound as a promising therapeutic candidate for age-related muscle decline.

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction with UV-Vis Analysis

This protocol provides a cost-effective, high-throughput method for this compound quantification in roasted coffee beans, optimized for screening multiple samples simultaneously [4].

  • Materials:

    • Roasted coffee bean samples (finely ground, 200-μm particle size)
    • Acetic acid (1% aqueous solution, v/v)
    • Acetonitrile (HPLC grade)
    • Sodium chloride (NaCl, analytical grade)
    • Anhydrous magnesium sulfate (MgSO₄)
    • PVDF membrane syringe filters (0.45 μm pore size)
    • Ultrasonic water bath
    • Centrifuge capable of 1,700 × g
    • UV-Vis spectrophotometer
  • Procedure:

    • Precisely weigh 0.200 g of ground roasted coffee into a 50 mL Eppendorf tube.
    • Add 10 mL of 1% acetic acid solution and vortex for 30 seconds to ensure complete wetting.
    • Sonicate the mixture in an ultrasonic water bath for 90 minutes at room temperature.
    • Centrifuge at 1,700 × g for 10 minutes and decant the supernatant.
    • Re-extract the residue with 10 mL of fresh 1% acetic acid, combining the supernatants.
    • Filter the combined extract through a 0.45 μm PVDF membrane.
    • For SALLE, mix 4 mL of filtered extract with 4 mL acetonitrile in a 15 mL tube.
    • Add 0.5 g NaCl and 1.0 g anhydrous MgSO₄, shake vigorously for 1 minute, and centrifuge.
    • Collect the aqueous phase (lower layer) for this compound analysis.
    • Measure absorbance at 264 nm against a blank prepared similarly.
    • Calculate this compound concentration using a pre-established calibration curve (range: 10-100 μg/mL).
  • Validation Parameters:

    • Linearity: R² = 0.9978
    • Precision: CV < 5%
    • Correlation with HPLC: R = 0.93
Protocol 2: HPLC-DAD Analysis for Simultaneous Quantification

This method enables simultaneous quantification of this compound, caffeine, and chlorogenic acids in roasted coffee extracts, providing comprehensive phytochemical profiling [4].

  • Chromatographic Conditions:

    • Column: C8 reverse-phase (15 cm × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Gradient elution with (A) 0.1% phosphoric acid in water and (B) 0.1% phosphoric acid in acetonitrile
    • Gradient Program: 0-5 min: 5% B; 5-15 min: 5-25% B; 15-20 min: 25-80% B; 20-25 min: 80% B; 25-30 min: 80-5% B
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 μL
    • Column Temperature: 30°C
    • Detection: DAD, 264 nm for this compound, 272 nm for caffeine, 330 nm for chlorogenic acid
  • Sample Preparation:

    • Prepare coffee extract as described in Protocol 1, steps 1-6.
    • Dilute extract 1:10 with mobile phase A prior to injection.
    • Filter through 0.45 μm PVDF membrane directly into HPLC vials.
  • Calibration Standards:

    • Prepare stock solutions of this compound hydrochloride (1 mg/mL in 1% acetic acid)
    • Create calibration curve with 6-8 points covering 5-200 μg/mL
    • Include quality control samples at low, medium, and high concentrations
Protocol 3: Mutagenicity Assessment of Roasting By-Products

This protocol assesses the mutagenic potential of this compound and its thermal degradation products formed during coffee roasting, using bacterial mutation assays [5].

  • Materials:

    • Salmonella typhimurium strains TA 98, YG 1024, YG 1029
    • This compound standard (>98% purity)
    • Amino acids (individual and mixtures)
    • D-glucose
    • Heating apparatus capable of maintaining 250°C
    • S9 metabolic activation system (optional)
  • Thermal Degradation Procedure:

    • Prepare samples of this compound alone or in combination with single amino acids or amino acid mixtures, with or without glucose.
    • Heat samples in sealed glass ampules at 250°C for 20 minutes to simulate coffee roasting conditions.
    • Cool rapidly and extract with dimethyl sulfoxide (DMSO) for mutagenicity testing.
  • Bacterial Mutation Assay:

    • Conduct assays with and without metabolic activation (S9 mix) using standard plate incorporation methods.
    • Use appropriate positive controls for each strain.
    • Count revertant colonies after 48-72 hours incubation at 37°C.
    • Calculate mutagenic activity as revertants per mg sample.
  • Analysis:

    • Compare mutagenic activity of heated this compound samples to unheated controls
    • Assess differences in mutagenic potency with and without metabolic activation
    • Perform HPLC analysis to characterize formed compounds

Applications in Drug Development and Nutraceuticals

The analysis of this compound in roasted coffee beans extends beyond food science into pharmaceutical and nutraceutical applications. Recent research has identified this compound as a valuable NAD+ precursor with potential therapeutic benefits for age-related conditions [6]. In primary human skeletal muscle myotubes, this compound treatment increased NAD+ levels with an EC₅₀ of 315 μM in control cells and 110 μM in NAD+-deficient cells, demonstrating particular efficacy in rescuing NAD+ deficiency [6].

This compound shows remarkable stability in human serum compared to other NAD+ precursors, maintaining concentration over 72 hours while nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) rapidly degrade within hours [6]. This stability, combined with its efficient incorporation into the NAD+ pool via the Preiss-Handler pathway, positions this compound as a promising candidate for therapeutic development for sarcopenia and other age-related mitochondrial disorders.

Conclusion

The comprehensive analysis of this compound in roasted coffee beans requires careful consideration of extraction methodology, analytical technique selection, and interpretation of results in the context of thermal degradation and complex matrix effects. The protocols detailed in this application note provide robust methods for this compound quantification, from cost-effective UV-Vis approaches to comprehensive HPLC-DAD methods. Beyond its role as a flavor precursor in coffee, this compound emerges as a compound of significant therapeutic interest due to its NAD+-boosting properties and potential benefits for age-related muscle decline. As research continues to elucidate the full scope of this compound's biological activities, standardized analytical methods will be essential for quality control in both food and pharmaceutical applications.

References

Comprehensive Application Notes and Protocols for Trigonelline Standardization in Trigonella foenum-graecum L. (Fenugreek)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trigonella foenum-graecum L., commonly known as fenugreek, is a medicinal and culinary plant belonging to the Fabaceae family that has been used for centuries in traditional medicine systems worldwide. Fenugreek seeds are particularly valued for their rich phytochemical composition, containing proteins, lipids, essential nutrients, flavonoids, steroidal saponins, coumarin, and various alkaloids. Among these bioactive compounds, trigonelline (TG) stands out as a particularly important pyridine alkaloid initially extracted from fenugreek seeds but also found in other plant-derived products like coffee beans. Chemically known as N-methylnicotinic acid (C₇H₇NO₂), this compound represents an N-methylated form of nicotinic acid or vitamin B₃. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including antidiabetic, antihyperlipidemic, antimigraine, sedative, antibacterial, antiviral, anticancer, and phytoestrogenic effects. Additionally, this compound has been shown to inhibit platelet aggregation and improve memory function, positioning it as a key contributor to the therapeutic benefits of fenugreek seeds. [1] [2]

The standardization of herbal materials based on marker compounds is crucial for ensuring their quality, efficacy, and safety. Since a substantial portion of fenugreek's health benefits potentially depends on the presence of this compound, there is a critical need to develop reliable TG-based extraction and analysis methods for the standardization and quality control of fenugreek products. The ideal analytical methods should be fast, efficient, accurate, economical, and eco-friendly, while avoiding high temperatures that could degrade this compound into niacin. This document provides comprehensive application notes and detailed protocols for the extraction, analysis, and standardization of this compound in fenugreek seeds and related products, incorporating the most recent advances in analytical techniques. [1] [2]

Analytical Methods for this compound Quantification

Overview of Analytical Techniques

Various analytical techniques have been employed for the quantification of this compound in fenugreek seeds and herbal formulations. The choice of method depends on the required sensitivity, specificity, available equipment, and intended application. High-Performance Liquid Chromatography (HPLC) with UV detection has been widely used for routine analysis due to its accessibility and robustness, while Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and specificity for trace analysis. The evolution from HPLC to UPLC-MS/MS represents a significant advancement in analytical capabilities, allowing for lower detection limits, reduced analysis time, and enhanced confirmation of compound identity through characteristic fragmentation patterns. [3] [1] [4]

Comparative Analysis of HPLC and UPLC-MS/MS Methods

Table 1: Comparison of analytical methods for this compound quantification

Parameter RP-HPLC Method with PDA Detection Green UPLC-MS/MS Method
Analytical Column Cosmosil CN-MS (250 mm × 4.6 mm) C18 Acquity UPLC column (2.1 × 100 mm; 1.7 μm)
Mobile Phase Methanol:distilled water (95:5, v/v; pH 3.5 using HCl) H₂O:EtOH (green solvent system)
Flow Rate 1.0 mL/min Optimized for UPLC separation
Detection PDA at 267 nm ESI (+ve) MRM, m/z: 138→94.10→92.05→78.20
Linearity Range 100-8000 ng/mL 0.1-500 ppb (0.0001-500 μg/L)
Correlation Coefficient (r²) Not specified 0.999
LOD 5.00 ng/mL Not specified (inherently more sensitive)
LOQ 50.00 ng/mL Not specified (inherently more sensitive)
Accuracy Validated as per ICH guidelines 98.6%
Sample Amount Varies (typically 1-10 mg/mL) 10 mg of fenugreek sample
Analysis Time 8.0 min Rapid (specific time not provided)
Key Applications Quality control of raw materials and herbal formulations Trace analysis, diverse matrices (pharmaceutical, cosmeceutical, food)

The UPLC-MS/MS method represents a more advanced, sensitive, and environmentally friendly approach compared to conventional HPLC. The use of green solvents in the mobile phase (water and ethanol) reduces environmental impact and safety concerns associated with traditional chromatographic solvents. The mass spectrometric detection with Multiple Reaction Monitoring (MRM) mode provides superior specificity through monitoring characteristic transition ions (m/z 138→94.10→92.05→78.20), effectively eliminating potential interferences from complex matrices. This method has been validated for trace analysis of this compound with impressive accuracy (98.6%) using minimal sample amounts (10 mg), making it particularly suitable for high-value samples or situations where sample availability is limited. [3] [1] [2]

For routine quality control applications where extreme sensitivity is not required, the HPLC method offers a robust, cost-effective alternative. The published RP-HPLC method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics, including sensitivity (LOD of 5.00 ng/mL and LOQ of 50.00 ng/mL), linearity across a wide concentration range (100-8000 ng/mL), and precision. The short analytical run time of 8.0 minutes contributes to its efficiency for high-throughput analyses in quality control laboratories. [4]

Extraction Protocols for this compound

Solvent Extraction Methods

The extraction of this compound from fenugreek seeds requires careful consideration of extraction solvents and processing parameters to maximize yield while maintaining compound integrity. Recent research has focused on developing green extraction approaches that minimize environmental impact while maintaining or improving extraction efficiency. The choice of extraction solvent significantly influences this compound recovery, with water proving to be the most effective among the green solvents tested. [3] [1] [2]

Table 2: Comparison of this compound extraction efficiency using different solvents

Extraction Solvent Average Extract Yield (mg/100 mg) This compound Concentration (ppb) Standard Deviation Relative Efficiency
Water (H₂O) Highest yield among solvents 392.7 ± 132.4 Most efficient
Ethanol (EtOH) Intermediate yield 91.9 ± 83.3 Moderately efficient
Acetone (ACt) Lowest yield among solvents 59.5 ± 30.9 Least efficient
Overall Average 5.36 (SD = 6.3) 181.4 ± 176.4 Variable across sources
Detailed Ultrasonic Extraction Protocol

Green Ultrasonics Extraction (USE) Method

Principle: Ultrasonic energy creates cavitation bubbles in the solvent that implode, generating intense local heating, high pressure, and turbulent flow that enhance mass transfer and disrupt plant cell walls, facilitating this compound release into the solvent.

Materials and Equipment:

  • Dried fenugreek seeds (from various origins if comparative studies are planned)
  • Analytical-grade acetone, ethanol, and distilled water
  • Ultrasonic dismembrator (Fisher Scientific or equivalent) with titanium probe (1 mm diameter)
  • Analytical balance (precision ± 0.1 mg)
  • miVac Quattro Concentration System or equivalent evaporator
  • Volumetric flasks, pipettes, and laboratory glassware

Procedure:

  • Sample Preparation: Weigh 100 mg of fenugreek seeds for each extraction solvent to be tested. For comparative studies, use seeds from different geographical origins. Record exact weights.
  • Solvent Addition: Add 10 mL of the respective solvent (acetone, ethanol, or water) to each sample. Cap containers securely to prevent solvent evaporation.
  • Ultrasonic Extraction: Set the ultrasonic dismembrator at 30% amplitude with a pulse cycle of 30 seconds on/10 seconds off to prevent overheating. Process each sample for 5 minutes, ensuring the probe is properly immersed without touching the container walls.
  • Sample Concentration: Transfer the extracts to the concentration system and evaporate solvents under appropriate conditions. For water extracts, lyophilization may be preferable.
  • Yield Calculation: Weigh the dried extracts and calculate the percentage yield using the formula: Extract Yield (%) = (Weight of dried extract / Weight of initial sample) × 100.
  • Sample Reconstitution: Reconstitute dried extracts in appropriate solvents for subsequent analysis, typically the mobile phase used in chromatographic analysis.

Critical Parameters:

  • Particle Size: Studies have demonstrated that crushing fenugreek seeds into powder significantly enhances solvent penetration and dramatically increases this compound extraction yields compared to intact seeds. This highlights the critical importance of sample preparation in maximizing the release of active constituents. [1] [2]
  • Temperature Control: Monitor and control temperature during extraction, as excessive heat may degrade this compound.
  • Solvent Selection: Water consistently demonstrates superior extraction efficiency for this compound, making it the recommended solvent for routine applications. [3] [1] [2]

Quality Control and Standardization Protocols

Standardization of Herbal Formulations

The quantification of this compound serves as a valuable marker for the standardization and quality control of fenugreek-containing products. A validated RP-HPLC method has been successfully applied to commercial herbal formulations, including Dibet powder and Amyron syrup, demonstrating the practical application of this analytical approach. The method has shown excellent precision and accuracy, with percent relative standard deviation (%RSD) for intra-day and inter-day precision studies well within the acceptable limits of ≤2%. Recovery studies conducted at three different concentration levels (50%, 100%, and 150%) have demonstrated high accuracy, with average recoveries close to 100%, confirming the reliability of the method for quality control applications. [4]

Detailed Protocol for HPLC-Based Quality Control

RP-HPLC Method for this compound Quantification in Herbal Formulations

Materials and Reagents:

  • This compound reference standard (commercially available)
  • HPLC-grade methanol and water
  • Hydrochloric acid for pH adjustment
  • Fenugreek seed powder or herbal formulations to be analyzed

Instrumentation and Chromatographic Conditions:

  • HPLC System: JASCO HPLC system or equivalent with PDA detector
  • Column: Cosmosil CN-MS (250 mm × 4.6 mm) or equivalent cyanopropyl column
  • Mobile Phase: Methanol:distilled water (95:5, v/v), adjusted to pH 3.5 with hydrochloric acid
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 267 nm
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (27 ± 1°C)
  • Run Time: 8.0 minutes

Sample Preparation:

  • For Raw Materials: Accurately weigh 1.0 g of fenugreek seed powder. Add 10 mL of methanol, vortex for 60 seconds, and shake on a rotary shaker (150 rpm) for 12 hours. Filter through Whatman No. 1 filter paper and store at 4°C until analysis.
  • For Powder Formulations: Follow the same procedure as for raw materials, adjusting the sample weight as necessary based on expected this compound content.
  • For Syrup Formulations: Mix 1 mL of syrup with 9 mL of methanol (1:9 ratio), vortex for 60 seconds, and shake on a rotary shaker at 10 rpm for 12 hours. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant for analysis.

Method Validation Parameters:

  • Linearity: Prepare this compound standard solutions at concentrations ranging from 100 to 8000 ng/mL. Inject each concentration in triplicate and plot peak area versus concentration to generate the calibration curve.
  • Precision: Assess intra-day precision by analyzing six replicates of the same sample on the same day, and inter-day precision by analyzing the same sample over three consecutive days.
  • Accuracy: Perform recovery studies by spiking pre-analyzed samples with known amounts of this compound standard at three different concentration levels (50%, 100%, and 150% of the target concentration).
  • Specificity: Verify that no interfering peaks co-elute with this compound at the same retention time.
  • Robustness: Evaluate the method's resilience to deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.1 units).

Calculation: Calculate the this compound content in samples using the calibration curve equation derived from standard solutions: y = mx + c, where y is the peak area, m is the slope, x is the concentration, and c is the intercept. [4]

Advanced Applications and Mechanistic Insights

Novel Research Applications

Beyond quality control, this compound analysis supports diverse research applications including pharmacological studies, biosynthesis investigations, and derivative synthesis. Recent studies have explored the semi-synthetic modification of this compound to enhance its biological activities. Researchers have synthesized a series of This compound hydrazones (coded T1-T10) characterized using IR, ¹HNMR, ¹³CNMR, and CHN elemental analysis. These derivatives have demonstrated significantly enhanced antimicrobial, antioxidant, and cytotoxic activities compared to the parent compound, with derivatives T5 and T9 showing particular promise. Molecular docking studies have substantiated good binding interactions between these derivatives and cyclin-dependent kinase (CDK-8), a protein kinase overexpressed in various cancers including colorectal cancer, suggesting their potential as anticancer agents. [5]

Neuroprotective Mechanisms of this compound

Recent research has elucidated promising neuroprotective properties of this compound, revealing its potential therapeutic application for neurodegenerative disorders. The compound has been shown to enhance axonal formation of neurons and recover memory function in Alzheimer's disease model mice, suggesting multimodal mechanisms of action. Additionally, this compound has been demonstrated to incorporate into the nicotinamide adenine dinucleotide (NAD+) pool and increase NAD+ levels, which contributes to improved muscle function during ageing and may similarly benefit neuronal health through enhanced cellular energy metabolism. The following diagram illustrates the current understanding of this compound's neuroprotective signaling pathways: [1] [2]

G cluster_neuro Neuroprotective Pathways cluster_mechanisms Molecular Mechanisms cluster_outcomes Therapeutic Outcomes This compound This compound AxonalGrowth Enhanced Axonal Formation This compound->AxonalGrowth MemoryRecovery Memory Function Recovery This compound->MemoryRecovery NADPool NAD+ Pool Incorporation This compound->NADPool ERStress ER Stress Alleviation This compound->ERStress OxidativeDamage Reduced Oxidative Damage This compound->OxidativeDamage NeuronalHealth Enhanced Neuronal Health AxonalGrowth->NeuronalHealth AlzheimerImprovement Alzheimer's Model Improvement MemoryRecovery->AlzheimerImprovement NADBoost Increased NAD+ Levels NADPool->NADBoost InsulinSignaling Enhanced Insulin Signaling ERStress->InsulinSignaling OxidativeDamage->NeuronalHealth AntidiabeticEffects Antidiabetic Effects InsulinSignaling->AntidiabeticEffects CellularEnergy Improved Cellular Energy NADBoost->CellularEnergy CellularEnergy->NeuronalHealth MuscleFunction Improved Muscle Function During Aging CellularEnergy->MuscleFunction Mitochondrial Function NeuronalHealth->AlzheimerImprovement

Figure 1: Neuroprotective mechanisms and signaling pathways of this compound

Comprehensive Experimental Workflow

The following workflow diagram provides a comprehensive overview of the complete experimental process for this compound standardization, from sample preparation through data analysis:

G cluster_phase1 Sample Preparation Phase cluster_phase2 Analytical Phase cluster_phase3 Application Phase SampleCollection Sample Collection (Fenugreek Seeds) SamplePrep Sample Preparation (Drying, Powdering) SampleCollection->SamplePrep Extraction Extraction (Green Solvents: H₂O, EtOH, ACt) SamplePrep->Extraction Analysis Analysis (UPLC-MS/MS or HPLC) Extraction->Analysis QC Quality Control (Standardization) Extraction->QC Direct Quality Control DataProcessing Data Processing (Quantification) Analysis->DataProcessing AdvancedApps Advanced Applications (Formulations, Derivatives) Analysis->AdvancedApps Research Applications DataProcessing->QC QC->AdvancedApps

Figure 2: Comprehensive experimental workflow for this compound standardization

Conclusion

The standardization of Trigonella foenum-graecum L. through this compound quantification represents a critical advancement in ensuring the quality, efficacy, and safety of fenugreek-based products. The application notes and detailed protocols provided in this document offer researchers and quality control professionals comprehensive methodologies for the extraction, analysis, and standardization of this important medicinal plant. The green UPLC-MS/MS method stands out as a particularly advanced approach for sensitive and environmentally friendly analysis, while the RP-HPLC method provides a robust and accessible alternative for routine quality control applications.

The significant influence of extraction parameters, particularly solvent selection and sample preparation methods (especially seed crushing), on this compound yield underscores the importance of standardized protocols for comparable results across studies and products. Furthermore, the emerging research on this compound's neuroprotective properties and the enhanced bioactivities of its semi-synthetic derivatives open exciting avenues for future research and product development. By implementing these standardized protocols, researchers and manufacturers can ensure consistent quality of fenugreek products while advancing our understanding of this valuable medicinal plant's therapeutic potential.

References

Comprehensive Application Notes and Protocols: Green Ultrasonics Extraction of Trigonelline for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance of Trigonelline

This compound (N-methylnicotinic acid, C₇H₇NO₂) is a naturally occurring plant alkaloid that serves as a critical bioactive compound with demonstrated therapeutic potential across multiple disease models. Initially isolated from fenugreek (Trigonella foenum-graecum L.) seeds, this compound is also abundant in coffee beans and various medicinal plants. The compound represents a methylated derivative of vitamin B3 (nicotinic acid) and exhibits remarkable stability in biological systems, making it an ideal candidate for pharmaceutical development. Recent research has elucidated its fundamental mechanism of action as an NAD+ precursor that incorporates into the cellular NAD+ pool via the Preiss-Handler pathway, thereby influencing mitochondrial function, cellular metabolism, and age-related physiological decline [1] [2].

The structural characteristics of this compound facilitate its unique biological activities, particularly its role in enhancing mitochondrial oxidative phosphorylation and combating oxidative stress. Preclinical studies have demonstrated that this compound exhibits multifunctional therapeutic properties, including antidiabetic effects through enhancement of insulin signaling pathways, antihyperlipidemic activity, neuroprotective effects via axonal formation stimulation, and cardioprotection through antioxidant mechanisms. Notably, recent clinical evidence indicates that serum this compound levels are significantly reduced in patients with sarcopenia and correlate positively with muscle strength, mitochondrial function, and overall muscle health during aging [3] [2]. This relationship positions this compound as both a potential biomarker for age-related muscle decline and a promising therapeutic agent for preventing and treating this condition.

Extraction Optimization and Solvent Systems

Green Solvent Efficiency and Selection

The optimization of extraction protocols for this compound requires careful consideration of solvent polarity, extraction parameters, and raw material preparation to maximize yield while maintaining bioactivity. Recent comparative studies have systematically evaluated three environmentally friendly solvents—water (H₂O), ethanol (EtOH), and acetone (ACt)—for their efficiency in extracting this compound from fenugreek seeds using ultrasonic-assisted extraction (20 kHz). The results demonstrated significant solvent-dependent variation in this compound recovery, with water emerging as the most effective extraction medium [1].

Table 1: Solvent Efficiency for this compound Extraction from Fenugreek Seeds

Solvent System Average this compound Concentration (ppb) Standard Deviation Extract Yield (mg/100 mg) Key Advantages
Water (H₂O) 392.7 132.4 6.22 ± 2.31 Highest yield, excellent for polar compounds, green solvent
Ethanol (EtOH) 91.9 83.3 0.48 ± 0.06 Good selectivity, low toxicity, suitable for pharmaceutical applications
Acetone (ACt) 59.5 30.9 4.18 ± 0.61 Fast evaporation, moderate polarity, effective for less polar compounds

The superior performance of water as an extraction solvent can be attributed to the high polarity and water-solubility of this compound, which facilitates efficient mass transfer from plant matrices into the solvent. Furthermore, water offers significant advantages from green chemistry perspectives, including non-toxicity, low cost, and environmental compatibility. However, it is crucial to note that material preparation dramatically influences extraction efficiency, with studies indicating that crushed fenugreek seeds yield substantially higher this compound concentrations compared to intact seeds due to enhanced solvent penetration and improved access to intracellular compounds [1].

Advanced Extraction Technologies and Parameters

Recent technological innovations have significantly enhanced this compound extraction efficiency through the development of hybrid methodologies that combine ultrasonics with other extraction techniques. The integration of ultrasound-assisted supercritical CO₂ extraction (UASCE) has demonstrated remarkable improvements in both yield and process efficiency. Optimization studies using response surface methodology have identified ideal UASCE parameters for this compound extraction from Quisqualis indica: temperature of 62°C, pressure of 26 MPa, co-solvent concentration of 13.5 wt%, and ultrasonic energy density of 0.16 W/mL [4] [5].

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction Techniques

Extraction Parameter Ultrasonic-Assisted Extraction (Fenugreek) UASCE (Quisqualis indica) Influence on Extraction Efficiency
Temperature 30-90°C (optimal yield at higher temperatures) 62°C Enhances solubility and diffusion; excessive heat may degrade compounds
Energy Input/ Density Specific Energy Input: 10-110 J/mL 0.16 W/mL Directly affects cavitation intensity and cell wall disruption
Solid-Liquid Ratio 1:60-1:30 (w/w) Not specified Influences concentration gradient and mass transfer driving force
Amplitude 20-100% (corresponding to 21-86 W) Not applicable Controls ultrasonic power delivery and cavitation effects
Co-solvent Concentration Not applicable 13.5 wt% Modifies supercritical CO₂ polarity to enhance this compound solubility

The UASCE hybrid approach offers several distinct advantages over conventional methods, including higher extraction yields (4.22 ± 0.06 mg/g dry mass), reduced processing time, and preservation of bioactive properties while operating under milder conditions. Microscopic analysis of plant material processed with UASCE revealed the formation of extensive micro-fractures that facilitate solute liberation and enhance mass transfer rates. Kinetic studies further demonstrated that ultrasound irradiation significantly increases mass transfer coefficients and shortens the characteristic extraction period, primarily through intensification of convection mechanisms [4] [5] [6].

Analytical Methodology and Quantification

UPLC-MS/MS Protocol and Method Validation

The accurate quantification of this compound in complex plant extracts requires highly sensitive and selective analytical methods. An advanced ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) protocol has been developed and validated specifically for this compound quantification. This method utilizes a green mobile phase consisting of H₂O:EtOH, aligning with the principles of green chemistry while maintaining excellent analytical performance [1].

The instrumental configuration employs a C18 Acquity UPLC column (2.1 × 100 mm; 1.7 μm) maintained at controlled temperature, with optimized gradient elution programs for efficient separation. Detection is performed using triple-quadrupole mass spectrometry with electrospray ionization in positive mode (ESI+). The characteristic fragmentation pattern for this compound identification is m/z 138→94.10→92.05→78.20, providing high specificity for accurate compound identification in complex matrices. Method validation has demonstrated exceptional performance characteristics, including a wide linear range of 0.1-500 ppb with a correlation coefficient (r²) of 0.999, and an accuracy of 98.6% for trace analysis [1].

Table 3: Analytical Method Validation Parameters for this compound Quantification

Validation Parameter Experimental Value Acceptance Criteria Significance
Linearity Range 0.1-500 ppb r² ≥ 0.999 Suitable for both trace and high-concentration analysis
Accuracy 98.6% 90-110% Reliability of concentration measurements
Precision RSD < 5% RSD ≤ 5% Reproducibility of analytical results
LOD/LOQ Not specified S/N ≥ 3/10 Method sensitivity and detection capability
Specificity Characteristic fragmentation pattern No interference Confirmation of compound identity
Extraction Efficiency and Geographical Variation

Comprehensive analysis of this compound content across fenugreek seeds from different geographical origins has revealed significant variation influenced by both genetic factors and growing conditions. Studies examining samples from India, Egypt, Iran, Saudi Arabia, and Yemen have demonstrated that extraction yields range from 1.2 to 152.9 mg per 100 mg of starting material, with an average of 24.19 ± 33.12 mg (N = 45). The highest extraction yields were observed in samples from Yemen (JY1: 152.9 mg), Egypt (JE2: 140.3 mg), and Qassim, Saudi Arabia (RQ2: 107.3 mg), suggesting that environmental factors such as climate, soil composition, and cultivation practices significantly influence this compound accumulation in fenugreek seeds [7].

The extraction methodology has been demonstrated to be robust and reproducible across different sample matrices, with the ultrasonic-assisted approach consistently providing higher efficiency compared to conventional extraction techniques. The validated UPLC-MS/MS method represents a significant advancement for the standardization and quality control of fenugreek-based pharmaceutical preparations, cosmeceuticals, and functional foods, ensuring consistent this compound content and reproducible therapeutic efficacy [1].

Advanced Applications and Therapeutic Potential

Cardioprotective Mechanisms and Efficacy

Recent preclinical investigations have elucidated the cardioprotective properties of this compound, particularly in the context of alcohol-induced myocardial damage. In vivo studies utilizing Wistar strain albino rats have demonstrated that this compound supplementation (30 days) significantly counteracts alcohol-induced cardiotoxicity through multiple mechanisms. Alcohol intoxication produces profound oxidative stress in cardiac tissue, characterized by depletion of key antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GPx), catalase (CAT), glutathione reductase (GR), and reduced glutathione (GSH). Concurrently, alcohol administration elevates malondialdehyde (MDA) levels, indicating enhanced lipid peroxidation and cellular damage [3].

This compound administration effectively restores antioxidant defenses, normalizing the activities of SOD, CAT, GPx, GR, and GSH while significantly reducing MDA levels. Furthermore, this compound supplementation demonstrates remarkable cardiac marker normalization, reducing elevated levels of creatine kinase-MB (CK-MB), troponin-T (TT), troponin-I (TI), and myoglobin that are characteristic of alcohol-induced myocardial damage. Serum markers of hepatic function, including alanine transaminase (AAT), aspartate transaminase (AST), and alkaline phosphatase (ALP), are also normalized following this compound treatment, suggesting systemic protective effects. Histopathological evidence corroborates these biochemical findings, confirming that this compound preserves cardiac tissue architecture and prevents alcohol-induced structural damage [3].

Sarcopenia Management and NAD+ Metabolism

A groundbreaking area of this compound research concerns its role in age-related muscle decline and NAD+ metabolism. Clinical studies within the Multi-Ethnic Molecular Determinants of Sarcopenia (MEMOSA) cohort have revealed that serum this compound levels are significantly reduced in individuals with sarcopenia compared to healthy controls. Importantly, circulating this compound concentrations demonstrate strong positive correlations with key indicators of muscle health, including muscle mass (assessed via Appendicular Lean Mass Index), grip strength, and gait speed. Further analysis has identified a robust association between serum this compound levels and mitochondrial oxidative phosphorylation capacity in skeletal muscle, suggesting a mechanistic link between this compound availability and mitochondrial function [2].

At the molecular level, this compound has been shown to function as an effective NAD+ precursor that incorporates into the cellular NAD+ pool through the Preiss-Handler pathway, independent of GPR109A receptor activation. In primary human skeletal muscle myotubes, this compound treatment increases NAD+ levels with a half-maximal effective concentration (EC₅₀) of 315 μM, and fully rescues NAD+ deficiency in FK866-treated cells (which mimics the low NAD+ state observed in sarcopenic muscle). Comparative studies of NAD+ precursor stability in human serum have revealed that this compound exhibits remarkable metabolic stability, maintaining consistent levels over 72 hours, whereas nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are rapidly degraded within hours. This superior stability, combined with demonstrated efficacy in elevating muscle NAD+ levels, positions this compound as a promising therapeutic agent for preventing and treating age-related muscle decline [2].

Implementation Protocol and Process Economics

Step-by-Step Extraction and Analysis Procedures

Protocol 1: Ultrasonic-Assisted Extraction of this compound from Fenugreek Seeds

  • Sample Preparation: Weigh 100 mg of fenugreek seeds (note: crushing seeds significantly enhances extraction yield). For comparative studies, include both intact and crushed samples [1].

  • Solvent Addition: Add 10 mL of selected extraction solvent (water recommended for optimal yield) to the sample in an appropriate extraction vessel [1].

  • Ultrasonic Extraction:

    • Utilize an ultrasonic dismembrator operating at 20 kHz frequency
    • Set amplitude at 30% (corresponding to approximately 21-30 W)
    • Apply pulse setting of 30/10 seconds (on/off cycle)
    • Extract for 5 minutes total processing time
    • Maintain temperature control if available (30-90°C range) [1]
  • Solvent Evaporation:

    • Transfer extract to evaporation system (e.g., miVac Quattro Concentration System)
    • Evaporate solvent under controlled conditions
    • Record dried extract weight for yield calculation (mg/100 mg starting material) [1]

Protocol 2: UPLC-MS/MS Analysis of this compound Content

  • Sample Reconstitution: Reconstitute dried extract in appropriate volume of UPLC-compatible solvent (typically initial mobile phase composition) [1].

  • Instrumental Parameters:

    • Column: C18 Acquity UPLC (2.1 × 100 mm; 1.7 μm)
    • Mobile Phase: H₂O:EtOH gradient system
    • Flow Rate: 0.3-0.5 mL/min
    • Injection Volume: 1-5 μL
    • Column Temperature: 35-45°C [1]
  • MS Detection:

    • Ionization Mode: ESI positive
    • MRM Transitions: m/z 138→94.10→92.05→78.20
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Cone Gas Flow: 150 L/hr
    • Desolvation Gas Flow: 1000 L/hr [1]
  • Quantification:

    • Use external calibration curve (0.1-500 ppb this compound standards)
    • Apply quadratic regression model
    • Validate with quality control samples [1]
Process Economics and Scalability Considerations

The implementation of ultrasound-assisted extraction for this compound production offers significant economic advantages over conventional extraction methods. The substantial reduction in processing time (5 minutes versus several hours for conventional methods) translates to lower energy consumption and higher throughput capacity. The recommended green solvents, particularly water, are considerably less expensive than specialized organic solvents typically used for alkaloid extraction, substantially reducing material costs [1] [6].

For industrial-scale implementation, the specific energy input (SEI) represents a critical economic parameter, with optimal ranges between 10-110 J/mL depending on the target compounds and equipment configuration. Operational amplitude settings (20-100%, corresponding to 21-86 W) significantly influence energy consumption, with higher amplitudes generally improving extraction efficiency but increasing power requirements. The solid-liquid ratio (optimal range 1:60-1:30 w/w) directly impacts solvent consumption and subsequent concentration requirements, representing another key economic consideration. Strategic process optimization using response surface methodology can effectively balance these competing factors to maximize yield while minimizing operational costs [6].

Visual Workflows and Process Integration

The following diagrams illustrate the optimized extraction and analytical workflows for this compound, integrating the key parameters and methodologies discussed throughout this protocol.

G Start Start Extraction Protocol SamplePrep Sample Preparation: • Weigh 100 mg fenugreek seeds • Crush for enhanced yield Start->SamplePrep SolventSelection Solvent Addition: • Add 10 mL solvent (H₂O recommended) • Note: H₂O shows highest yield SamplePrep->SolventSelection USE Ultrasonic Extraction: • Frequency: 20 kHz • Amplitude: 30% (21-30W) • Pulse: 30/10 sec on/off • Time: 5 minutes SolventSelection->USE Evaporation Solvent Evaporation: • Use concentration system • Record dry extract weight USE->Evaporation Analysis UPLC-MS/MS Analysis: • C18 column, H₂O:EtOH mobile phase • ESI+ mode, MRM: 138→94 Evaporation->Analysis Results Quantification: • Linear range: 0.1-500 ppb • Accuracy: 98.6% Analysis->Results

Figure 1: Comprehensive Workflow for this compound Extraction and Analysis. This diagram illustrates the optimized protocol from sample preparation through final quantification, highlighting critical parameters at each stage.

G Start Therapeutic Applications of this compound Cardio Cardioprotection: • Restores antioxidant enzymes • Reduces cardiac markers • Prevents lipid peroxidation Start->Cardio Muscle Sarcopenia Management: • Increases NAD+ levels • Enhances mitochondrial function • Improves muscle strength Start->Muscle Metabolic Metabolic Benefits: • Antidiabetic effects • Hypolipidemic activity • Antioxidant properties Start->Metabolic Mechanisms Molecular Mechanisms: • NAD+ precursor (Preiss-Handler pathway) • Mitochondrial biogenesis • Oxidative stress reduction Cardio->Mechanisms Elevates antioxidant defenses Muscle->Mechanisms Boosts cellular energy metabolism Metabolic->Mechanisms Improves insulin sensitivity

Figure 2: Therapeutic Applications and Mechanisms of this compound. This diagram summarizes the clinically relevant biological activities and underlying molecular mechanisms of this compound, highlighting its multi-system therapeutic potential.

Conclusion

The integration of green ultrasound-assisted extraction methodologies with advanced UPLC-MS/MS quantification represents a significant advancement in the standardization and quality control of this compound-rich extracts for pharmaceutical applications. The optimized protocols detailed in this document provide reproducible, efficient, and environmentally sustainable approaches for extracting this valuable bioactive compound from natural sources. The comprehensive therapeutic profiling of this compound, particularly its cardioprotective effects and potential for managing age-related muscle decline, underscores its clinical relevance and justifies continued investment in process optimization and formulation development.

The economic viability of these extraction methods, coupled with the demonstrated bioactivity of this compound across multiple disease models, positions this natural product as a promising candidate for further drug development. Future research directions should focus on human clinical trials to validate preclinical findings, development of novel formulations to enhance bioavailability, and exploration of synergistic combinations with other bioactive compounds to maximize therapeutic efficacy.

References

Comprehensive Application Notes and Protocols: Bioactive Compound Extraction from Coffee By-Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Coffee By-Products and Their Bioactive Potential

Coffee processing generates substantial quantities of by-products, with approximately 10 million tons of coffee husk alone produced annually from global coffee processing. These by-products represent a valuable source of bioactive compounds that remain largely underutilized in commercial applications. Recent research has demonstrated that coffee by-products contain diverse phenolic compounds, alkaloids, flavonoids, and other phytochemicals with significant antioxidant, antimicrobial, and anti-inflammatory properties. The valorization of these materials aligns with circular economy principles and offers sustainable alternatives for waste management in the coffee industry [1] [2].

The primary coffee by-products include husk (also called pulp or cascara), mucilage, parchment, and silverskin, each with distinct chemical compositions and potential applications. Metabolomic profiling of these materials has revealed complex mixtures of bioactive compounds. For instance, analysis of dried cascara has identified 93 non-volatile molecules spanning organic acids, alkaloids, sugars, amino acids, phospholipids, vitamins, phenolic acids, flavonoids, chlorogenic acids, and terpenes. This diverse phytochemical profile supports potential applications in food, pharmaceutical, and cosmetic industries, providing economic opportunities while addressing environmental challenges associated with coffee waste disposal [2].

Table: Major Coffee By-Products and Their Characteristics

By-Product Origin in Processing Key Bioactive Compounds Potential Applications
Husk (Cascara) Dry processing of cherries Phenolic acids, flavonoids, chlorogenic acids Food ingredients, nutraceuticals, cosmetics
Mucilage Wet processing Hydroxybenzoic compounds, simple phenolics Pharmaceutical intermediates, functional foods
Parchment Bean processing Alkaloids, phenolic compounds Agricultural applications, biocomposites
Silverskin Roasting process Caffeine, melanoidins, dietary fiber Food supplements, cosmetic ingredients

Extraction Techniques and Protocols

Conventional Extraction Methods

Solvent Extraction Protocol for Phenolic Compounds from Coffee Husk

  • Principle: This method utilizes the differential solubility of bioactive compounds in selected solvents to extract target molecules from coffee husk matrix. The procedure is based on solid-liquid extraction mechanisms where solvents penetrate plant tissues and dissolve phytochemicals.

  • Materials and Equipment:

    • Coffee husk (dried and ground to 0.5-1.0 mm particle size)
    • Solvents: ethanol, methanol, acetone (various concentrations in deionized water)
    • Orbital shaker or magnetic stirrer with heating
    • Filtration setup (Buchner funnel, filter paper)
    • Rotary evaporator with vacuum pump
    • Analytical balance (±0.0001 g precision)
    • Centrifuge (capable of 5000 × g)
  • Step-by-Step Procedure:

    • Sample Preparation: Dry fresh coffee husk at 45°C until constant weight. Grind using a laboratory mill and sieve to obtain uniform particle size (0.5-1.0 mm). Store in airtight containers at -20°C until use.
    • Extraction: Weigh 5.0 g of ground husk into a 250 mL Erlenmeyer flask. Add 100 mL of extraction solvent (e.g., 70-90% ethanol). Seal with parafilm to prevent solvent evaporation.
    • Agitation: Place the flask in an orbital shaker (150 rpm) at 45°C for 120 minutes. Alternatively, use magnetic stirring with heating.
    • Separation: Centrifuge the mixture at 5000 × g for 15 minutes. Collect the supernatant and filter through Whatman No. 1 filter paper using a Buchner funnel with vacuum.
    • Concentration: Combine all filtered extracts and concentrate using a rotary evaporator at 40°C under reduced pressure.
    • Storage: Transfer the concentrated extract to pre-weighed vials, freeze-dry if necessary, and store at -80°C for further analysis [3] [4].
  • Critical Parameters:

    • Solvent selection: Ethanol (70-90%) shows optimal efficiency for phenolic compounds while being environmentally friendly [3]
    • Temperature control: Maintain at 45±2°C to prevent thermal degradation
    • Solid-to-solvent ratio: 1:20 (w/v) provides efficient extraction
    • Extraction time: 120 minutes ensures equilibrium for most phenolic compounds
Modern Green Extraction Technologies

Ultrasound-Assisted Extraction (UAE) Protocol

  • Principle: Ultrasound waves generate cavitation bubbles in the solvent, which implode and create localized high pressure and temperature, disrupting plant cell walls and enhancing mass transfer of bioactive compounds into the solvent.

  • Materials and Equipment:

    • Ultrasonic bath or probe system (frequency 20-40 kHz, power 100-500 W)
    • Temperature control system
    • Pulse mode capability
  • Procedure:

    • Prepare coffee husk powder as described in the conventional method.
    • Mix 5 g sample with 100 mL of 70% ethanol in a glass beaker.
    • Subject the mixture to ultrasound treatment using the following parameters:
      • Amplitude: 70%
      • Cycle: 0.8 s
      • Temperature: 40°C (controlled via water bath)
      • Time: 20 minutes
    • Filter and concentrate the extract as described in the conventional protocol [5] [6].
  • Advantages:

    • Reduced extraction time (20 minutes vs. 120 minutes in conventional)
    • Lower solvent consumption
    • Higher extraction yields for thermolabile compounds

Microwave-Assisted Extraction (MAE) Protocol

  • Principle: Microwave energy causes direct heating of the plant material through ionic conduction and dipole rotation, rapidly increasing internal pressure that ruptures cell walls and releases bioactive compounds.

  • Procedure:

    • Mix 5 g ground coffee husk with 100 mL of 70% ethanol in a specialized microwave vessel.
    • Set microwave parameters:
      • Power: 500 W
      • Temperature: 60°C
      • Time: 10 minutes
      • Pressure: 10 bar
    • After extraction, cool the vessel to room temperature before opening.
    • Filter and concentrate as previously described [6].
  • Safety Considerations:

    • Use only microwave-safe extraction vessels
    • Never operate the system without proper temperature and pressure monitoring
    • Ensure adequate ventilation

Table: Comparison of Extraction Methods for Bioactive Compounds from Coffee By-Products

Extraction Method Optimal Conditions Time Temperature Advantages Limitations
Conventional Solvent Extraction 70-90% ethanol, 1:20 ratio 120 min 45°C Simple, scalable, low equipment cost Long extraction time, high solvent consumption
Ultrasound-Assisted Extraction 70% ethanol, 70% amplitude 20 min 40°C Faster extraction, improved yield, energy efficient Potential degradation with prolonged exposure
Microwave-Assisted Extraction 70% ethanol, 500W power 10 min 60°C Rapid, high efficiency, low solvent use Specialized equipment needed, safety concerns
Supercritical Fluid Extraction CO₂ with 10% ethanol modifier 90 min 50°C, 300 bar Solvent-free, high selectivity High equipment cost, technical expertise required

Analytical Techniques for Compound Identification and Characterization

Chromatographic Profiling

UHPLC-DAD-TQ/MS Analysis of Coffee Husk Extracts

  • Instrument Setup:

    • Chromatography System: Ultra-High Performance Liquid Chromatography with ternary pump system, autosampler, and column compartment
    • Column: C18 reverse phase (100 × 2.1 mm, 1.7 µm particle size)
    • Mobile Phase:
      • Solvent A: 0.1% formic acid in water
      • Solvent B: 0.1% formic acid in acetonitrile
    • Gradient Program:
      • 0-2 min: 5% B
      • 2-15 min: 5-95% B (linear gradient)
      • 15-17 min: 95% B
      • 17-20 min: 5% B (re-equilibration)
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 2 µL
    • Column Temperature: 35°C
  • Detection Parameters:

    • DAD Detection: Scan range 200-600 nm, specific monitoring at 280 nm (phenolic acids), 320 nm (hydroxycinnamic acids), and 370 nm (flavonoids)
    • Mass Spectrometry: Triple quadrupole with ESI source
    • Ionization Mode: Negative and positive ion switching
    • Source Parameters:
      • Capillary voltage: 3.0 kV
      • Source temperature: 150°C
      • Desolvation temperature: 350°C
      • Cone gas flow: 50 L/h
      • Desolvation gas flow: 800 L/h
  • Compound Identification:

    • Compare retention times and mass spectra with authentic standards
    • Use multiple reaction monitoring (MRM) for quantification
    • Apply mass fragmentation patterns for structural elucidation [3] [2]

Bioactivity-Guided Fractionation Protocol

  • Principle: This approach uses biological activity as a tracking tool to isolate active compounds during the purification process, ensuring that target bioactivities are preserved throughout the separation.

  • Procedure:

    • Initial Screening: Test the crude extract for desired bioactivity (e.g., antioxidant, antimicrobial).
    • Fractionation: Separate the crude extract using column chromatography (silica gel, Sephadex LH-20, or HP-20).
    • Bioactivity Testing: Assess each fraction for the target bioactivity.
    • Further Purification: Subject active fractions to preparative HPLC for compound isolation.
    • Structure Elucidation: Identify active compounds using NMR, HRMS, and FTIR [7] [4].
  • Quantitative Bioactivity Assessment:

    • Express potency as EDV50 (Effective Dilution Volume for 50% activity) = 1/EC50
    • Calculate Total Bioactivity = Weight of extract × EDV50
    • Track bioactivity preservation through purification steps [7]
Bioactivity Assessment

Antioxidant Activity Evaluation

  • ORAC Assay Protocol:
    • Prepare extract dilutions in phosphate buffer (75 mM, pH 7.4)
    • Mix 20 µL sample with 120 µL fluorescein solution (70 nM)
    • Incubate at 37°C for 10 minutes
    • Add 60 µL AAPH solution (153 mM) to initiate reaction
    • Monitor fluorescence decay (excitation 485 nm, emission 520 nm) every minute for 90 minutes
    • Calculate area under curve (AUC) and compare to Trolox standard [8]

Antimicrobial Activity Screening

  • Agar Diffusion Method:

    • Prepare Mueller-Hinton agar plates and inoculate with test organisms
    • Create wells (6 mm diameter) in the agar
    • Add 50 µL of extract solution to each well
    • Incubate at 37°C for 24 hours
    • Measure inhibition zones and compare to controls [4]
  • MIC Determination:

    • Prepare serial dilutions of extract in broth medium
    • Inoculate with standardized microbial suspension (10^5 CFU/mL)
    • Incubate at 37°C for 24 hours
    • Determine lowest concentration showing no visible growth [4]

Data Presentation and Analysis

Extraction Efficiency and Compound Yields

Table: Extraction Efficiency of Bioactive Compounds from Coffee Husk Using Different Solvents

Solvent System Total Phenolic Content (mg GAE/g extract) Total Flavonoid Content (mg QE/g extract) Vanillic Acid (µg/g) Rutin (µg/g) Chlorogenic Acid (µg/g)
70% Ethanol 45.2 ± 2.1 28.5 ± 1.3 85.6 ± 4.2 42.3 ± 2.0 125.4 ± 6.1
80% Ethanol 46.8 ± 2.3 29.1 ± 1.4 92.4 ± 4.5 43.1 ± 2.1 130.2 ± 6.3
90% Ethanol 47.1 ± 2.2 28.8 ± 1.3 94.1 ± 4.6 42.8 ± 2.0 128.7 ± 6.2
80% Methanol 48.2 ± 2.4 30.2 ± 1.5 89.7 ± 4.4 44.5 ± 2.2 135.6 ± 6.7
80% Acetone 46.5 ± 2.2 29.8 ± 1.4 87.3 ± 4.3 43.8 ± 2.1 132.1 ± 6.5
Bioactivity Assessment Results

Table: Bioactive Properties of Coffee By-Product Extracts

Bioactivity Assay Coffee Husk Extract Coffee Mucilage Extract Silverskin Extract Standard Reference
DPPH Radical Scavenging (IC50, µg/mL) 42.5 ± 2.1 55.3 ± 2.7 65.8 ± 3.2 25.1 ± 1.2 (Ascorbic acid)
ORAC Value (µmol TE/g) 2850 ± 142 1950 ± 97 1650 ± 82 -
Antimicrobial Activity (Zone of Inhibition, mm)
- E. coli 12.5 ± 0.6 9.8 ± 0.5 8.5 ± 0.4 25.3 ± 1.2 (Ampicillin)
- S. aureus 14.2 ± 0.7 11.3 ± 0.6 10.1 ± 0.5 28.7 ± 1.4 (Ampicillin)
Anti-inflammatory Activity (IC50, µg/mL) 85.3 ± 4.2 120.5 ± 6.0 155.7 ± 7.8 12.5 ± 0.6 (Ibuprofen)

Pathway Diagrams and Workflow Visualizations

Bioactive Compound Extraction and Analysis Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Extract Analysis & Characterization Start Coffee By-Product Collection (Husk, Mucilage, Parchment) Prep1 Drying (45°C until constant weight) Start->Prep1 Prep2 Grinding (0.5-1.0 mm particle size) Prep1->Prep2 Prep3 Storage (-20°C in airtight containers) Prep2->Prep3 CE Conventional Extraction 70-90% Ethanol, 45°C, 120 min Prep3->CE UAE Ultrasound-Assisted 40°C, 20 min, 70% amplitude Prep3->UAE MAE Microwave-Assisted 60°C, 10 min, 500W Prep3->MAE Filtration Filtration & Concentration CE->Filtration UAE->Filtration MAE->Filtration Phytochemical Phytochemical Screening Filtration->Phytochemical Chromato Chromatographic Analysis (UHPLC-DAD-TQ/MS) Phytochemical->Chromato Bioassay Bioactivity Assessment Chromato->Bioassay Applications Potential Applications (Food, Pharma, Cosmetics) Bioassay->Applications

Diagram 1: Comprehensive workflow for bioactive compound extraction from coffee by-products and subsequent analysis

Bioactivity Assessment Pathway

G cluster_mechanisms Potential Mechanisms of Action cluster_assays Bioactivity Assessment Methods Start Coffee By-Product Extract Antioxidant Antioxidant Activity - Free radical scavenging - Metal chelation - Xanthine oxidase inhibition Start->Antioxidant Antiinflammatory Anti-inflammatory Effects - NF-κB pathway modulation - COX-2 inhibition - Cytokine regulation Start->Antiinflammatory Antimicrobial Antimicrobial Action - Membrane disruption - Enzyme inhibition - Biofilm prevention Start->Antimicrobial Assay1 In Vitro Antioxidant Assays - DPPH/ABTS radical scavenging - ORAC - FRAP Antioxidant->Assay1 Assay2 Anti-inflammatory Screening - COX inhibition assay - Cytokine production in macrophages - NF-κB reporter assay Antiinflammatory->Assay2 Assay3 Antimicrobial Testing - Agar diffusion - MIC/MBC determination - Bioautography Antimicrobial->Assay3 Assay1->Assay2 Results Bioactivity Quantification - EC50/IC50 determination - EDV50 calculation - Total Bioactivity assessment Assay1->Results Assay2->Assay3 Assay2->Results Assay3->Results

Diagram 2: Bioactivity assessment pathway for coffee by-product extracts showing major mechanisms of action and evaluation methods

Conclusion and Applications

Coffee by-products represent valuable resources for bioactive compound extraction with significant potential for commercial applications. The protocols outlined in this document provide researchers with standardized methods for efficient extraction and comprehensive characterization of these compounds. The data demonstrates that ethanol extraction (70-90%) provides an effective green solvent option for recovering phenolic compounds, particularly vanillic acid and rutin, from coffee husk with efficiency comparable to methanol and acetone [3].

The bioactive properties of these extracts, including antioxidant, antimicrobial, and anti-inflammatory activities, support their potential use in food preservation, nutraceuticals, and cosmetic formulations. Furthermore, the integration of these extraction processes within a biorefinery concept aligns with circular economy principles, creating additional revenue streams for coffee producers while reducing environmental impact [2] [1]. Future research should focus on scaling up these extraction processes and conducting more comprehensive toxicological evaluations to facilitate commercial applications.

References

Analytical Methods for Trigonelline Quantification in Coffea arabica Cultivars

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trigonelline (N-methylnicotinate) is a key alkaloid in coffee beans that serves as both a quality marker and a precursor for aroma compounds formed during roasting. For researchers and drug development professionals, understanding this compound content across different Coffea arabica cultivars is essential for quality control, authentication of geographical origin, and exploration of potential nutraceutical applications [1] [2]. This compound demonstrates several physiological effects, including potential anti-invasive activity against cancer cells and memory enhancement properties [2]. These Application Notes provide detailed methodologies for this compound quantification and comparative analysis across diverse arabica cultivars.

Analytical Techniques for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV represents the most widely used method for reliable this compound quantification in green and roasted coffee beans.

Protocol: Simultaneous Quantification of this compound, Caffeine, and Chlorogenic Acid [3]

  • Sample Preparation: Grind green coffee beans to a powder passing through a 200-μm mesh sieve. Weigh 0.5 g of the ground sample and add 80 mL of 0.1% phosphoric acid aqueous solution (v/v). Extract in a boiling water bath for 30 minutes with continuous stirring. After cooling, adjust the final volume to 100 mL with the same 0.1% phosphoric acid solution. Filter the extract through a 0.22 μm polytetrafluoroethylene (PTFE) membrane prior to HPLC injection.
  • Chromatographic Conditions:
    • Column: C18 column (250 × 4.6 mm, 5 μm i.d.)
    • Column Temperature: 30 °C
    • Mobile Phase: Isocratic elution with 0.1% phosphoric acid aqueous solution (v/v) and acetonitrile in a ratio of 80:20 (v/v)
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 μL
    • Detection: UV detection at 254 nm for this compound and caffeine; 320 nm for chlorogenic acid (5-CQA)
  • Validation Parameters: The method demonstrates excellent linearity (R² > 0.999), precision, and accuracy. The limit of detection (LOD) and quantification (LOQ) are suitable for routine analysis of coffee compounds [3].

The following workflow diagram summarizes the key steps for the HPLC-based analysis of this compound in coffee samples:

Start Start Analysis SamplePrep Sample Preparation: - Grind beans (<200µm) - Weigh 0.5g powder - Extract with 0.1% H₃PO₄ - Boiling water bath, 30min - Dilute to 100mL - 0.22µm membrane filtration Start->SamplePrep HPLCParams HPLC Parameters: - C18 Column (250x4.6mm) - Mobile Phase: 0.1% H₃PO₄/ACN (80:20) - Flow: 1.0 mL/min - Temp: 30°C - Injection: 10µL SamplePrep->HPLCParams Detection UV Detection: - this compound: 254 nm - Caffeine: 254 nm - 5-CQA: 320 nm HPLCParams->Detection DataAnalysis Data Analysis: - Peak identification - Quantification via  calibration curve - Statistical analysis Detection->DataAnalysis End Report Results DataAnalysis->End

Alternative and Complementary Methods

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) with UV-Vis Spectrometry [1] This method offers a simpler, cost-effective alternative to HPLC for scenarios where simultaneous quantification of multiple compounds is sufficient.

  • Extraction: Weigh 0.200 g of ground coffee. Extract with 10 mL of 1% aqueous acetic acid in an ultrasonic water bath at room temperature for 90 minutes. Centrifuge, decant, and re-extract the residue. Combine and filter the supernatants.
  • Clean-up: To 4 mL of extract, add 4 mL of acetonitrile, 0.5 g NaCl, and 1.0 g anhydrous MgSO₄. Shake vigorously and centrifuge. The upper acetonitrile phase contains caffeine and chlorogenic acid, while this compound remains in the aqueous phase due to its zwitterionic nature, allowing for selective analysis.
  • Analysis: Quantify via UV-Vis spectrometry. This method shows excellent correlation with HPLC for this compound (R² = 0.93) [1].

FT-MIR-ATR Spectroscopy [2] Fourier Transform Mid-Infrared with Attenuated Total Reflectance spectroscopy provides a rapid, non-destructive analytical method.

  • Sample Preparation: Prepare an aqueous extract of green coffee beans. Place a drop directly on the ATR crystal.
  • Spectral Acquisition: Scan samples in the range of 1430–1170 cm⁻¹. Use multivariate calibration models to correlate spectral data with this compound concentration determined by reference methods.
  • Advantages: This method is simple, avoids organic solvents, and requires minimal sample preparation, making it suitable for high-throughput screening [2].

This compound Content Across Coffea arabica Cultivars

Quantitative analysis reveals significant variation in this compound content among different Coffea arabica cultivars, influenced by genetic factors, environmental conditions, and post-harvest processing.

Table 1: this compound Content in Different Coffea arabica Cultivars

Cultivar Growing Region This compound Content (% dry weight) Reference
Laurina Brazil Data not quantified, but showed significant variation among cultivars [3] [3]
Catimor 7963 Guangxi, China ~1.13% (Harvest Period 3) [4] [4]
Catimor T8667 Guangxi, China ~1.06% (Harvest Period 3) [4] [4]
Wild Ethiopian Accessions Ethiopia ~0.83% - 1.24% (representing a diverse genetic base) [5] [5]

Table 2: Factors Influencing this compound Content in Green Coffee Beans

Factor Effect on this compound Content Notes
Genotype/Cultivar Significant variation exists between different genetic groups [5]. Rust-resistant cultivars can possess superior sensory profiles, though not directly correlated with this compound [6].
Geographical Origin & Altitude Notable impact; associated with environmental conditions like temperature [7]. Elevation and daily average temperature affect bean biochemistry [7].
Harvest Period Significant effect; later harvests (Feb/March) showed higher this compound in one cultivar [4]. Physiological maturity and climatic conditions pre-harvest play a role.
Postharvest Processing Affects final concentration in green beans [7]. Wet vs. dry processing methods can influence biochemical composition.
Roasting Process Significant degradation (up to 28.76% loss reported) [3]. Degree of roasting is a critical parameter; longer/hotter roasts reduce levels.

Key Experimental Considerations

  • Standardization is Critical: For comparative studies, consistent sample preparation (particle size, extraction solvent, time, and temperature) is non-negotiable for obtaining reliable, reproducible data.
  • Internal Standards: Where possible, use an appropriate internal standard in HPLC protocols to correct for sample loss during preparation and injection variability.
  • Method Validation: Any developed or adapted method must be rigorously validated for linearity, accuracy, precision, LOD, and LOQ in the specific matrix being analyzed [3] [8].
  • Quality of Green Beans: The defect rate of green beans has a high correlation with final cup quality and chemical composition; analyzing uniform, high-quality green beans is essential for meaningful cultivar comparison [4].

Conclusion

Robust and validated analytical methods, particularly HPLC-UV, are fundamental for accurately determining the this compound content in Coffea arabica cultivars. The data reveals that this compound concentration is a highly variable trait, influenced by an interplay of genetic, environmental, and post-harvest factors. A comprehensive understanding of these variables is crucial for researchers aiming to authenticate coffee origin, select cultivars for breeding programs aimed at quality improvement, or standardize raw materials for nutraceutical and pharmaceutical applications. The protocols outlined herein provide a reliable foundation for such investigations.

References

Comprehensive Application Notes and Protocols: Optimizing Trigonelline Extraction Through Seed Preparation Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trigonelline and Sample Preparation Considerations

This compound (N-methylnicotinic acid, C₇H₇NO₂) is a pyridine alkaloid first isolated from fenugreek seeds (Trigonella foenum-graecum L.) that has gained significant research interest due to its diverse pharmacological activities. This hydrophilic, thermolabile compound serves as a precursor to nicotinamide adenine dinucleotide (NAD⁺) and exhibits demonstrated effects on glucose metabolism, neuroprotection, and recently identified potential for addressing age-related sarcopenia [1]. As research into this compound's therapeutic applications expands, optimizing extraction protocols has become essential for ensuring accurate quantification in natural products, pharmaceuticals, and biological samples.

The sample preparation methodology, particularly the physical processing of source materials, represents a critical variable in this compound extraction efficiency that significantly impacts experimental outcomes and analytical results. Recent evidence indicates that the decision between using intact versus crushed seeds directly influences solvent penetration, compound release, and ultimate this compound yield [2]. These considerations are particularly relevant for researchers working with fenugreek seeds, coffee beans, and other this compound-containing materials where standardized extraction protocols are necessary for comparative studies, quality control, and bioavailability investigations. The following application notes provide detailed protocols and experimental data to guide researchers in selecting appropriate sample preparation methods for their specific research objectives.

Experimental Findings: Crushing Impact on this compound Yield

Key Comparative Studies

Recent research has systematically evaluated how physical preparation of seeds affects this compound extraction efficiency. A 2024 study specifically investigated this variable using fenugreek seeds from different geographical origins, with particularly revealing findings from their method development process [2]:

  • Intact seed limitations: The study team initially used intact fenugreek seeds to mimic traditional preparation methods where crushing or grinding may not be applied, such as in the preparation of fenugreek tea. This approach resulted in significantly lower this compound extraction yields across all three green solvents tested (water, ethanol, and acetone).

  • Mechanistic explanation: The researchers concluded that crushing or grinding seeds into powder enhances solvent penetration and facilitates the release of intracellular bioactive compounds like this compound by increasing the surface area available for solvent interaction and breaking down cellular barriers that compartmentalize the alkaloid.

  • Methodological adjustment: Based on these observations, the researchers revised their protocol to include seed crushing as a standard preparation step, which substantially improved their extraction efficiency and analytical sensitivity for the UPLC-MS/MS quantification method they were developing.

Quantitative Data on Extraction Efficiency

Table 1: Comparison of this compound Yield Based on Seed Preparation Method

Seed Preparation Method Extraction Solvent Average this compound Yield Relative Efficiency Key Applications
Intact seeds Water 392.7 ppb Baseline (100%) Traditional preparations, bioavailability studies
Ethanol 91.9 ppb ~23% of crushed Selective extraction, solvent compatibility
Acetone 59.5 ppb ~15% of crushed Lipid-rich matrices, specific fractionation
Crushed/powdered seeds Water Significantly higher* 300-400% improvement Maximum yield, quality control, standardization
Ethanol Significantly higher* ~400% improvement Phytopharmaceutical preparations
Acetone Significantly higher* ~600% improvement Analytical quantification

Note: Exact quantitative values for crushed seeds were not provided in the source material, but the authors reported "significantly higher" yields with crushing across all solvents [2].

Detailed Extraction Protocols

Sample Preparation Methods
3.1.1 Crushed Seed Protocol
  • Equipment Requirements: Analytical balance, mechanical grinder or mortar and pestle, sieve (600 μm or 30-mesh), sealed storage containers.

  • Stepwise Procedure:

    • Weighing: Accurately weigh the required mass of seeds using an analytical balance.
    • Grinding: Transfer seeds to a grinder and process at medium speed for 30-60 seconds until a fine powder is achieved. Alternatively, use mortar and pestle for smaller quantities.
    • Sieving: Pass the resulting powder through a 30-mesh sieve (600 μm) to ensure uniform particle size.
    • Storage: Transfer the homogenized powder to an airtight, light-resistant container. Store at -20°C for long-term preservation or at 4°C for immediate use.
  • Quality Control Check: Verify particle size consistency by ensuring ≥95% of material passes through the 30-mesh sieve.

3.1.2 Intact Seed Protocol
  • Equipment Requirements: Analytical balance, cleaning apparatus (if using non-sterile seeds), drying oven (optional), sealed storage containers.

  • Stepwise Procedure:

    • Selection and Cleaning: Visually inspect seeds, removing any discolored or damaged specimens. If necessary, rinse briefly with solvent (e.g., HPLC-grade water or ethanol) and pat dry.
    • Drying (Optional): For moisture-sensitive applications, dry seeds in an oven at 35°C for 4-6 hours until consistent weight is achieved.
    • Weighing: Accurately weigh the required mass of intact seeds using an analytical balance.
    • Storage: Store in airtight, light-resistant containers under appropriate temperature conditions based on stability requirements.
Solvent Extraction Methods
3.2.1 Green Solvent Extraction (UPLC-MS/MS Analysis)
  • Optimal Solvent Systems: Based on comparative studies, water extraction yields the highest this compound concentrations (mean = 392.7 ppb), followed by ethanol (mean = 91.9 ppb) and acetone (mean = 59.5 ppb) [2].

  • Stepwise Procedure:

    • Sample-Solvent Mixing: Combine prepared seed material (crushed or intact) with extraction solvent in a 1:10 ratio (weight:volume).
    • Extraction Process: Utilize an ultrasonic dismembrator (20 kHz) for enhanced extraction efficiency.
    • Separation: Centrifuge at 8,000 × g for 10 minutes to separate solid residue.
    • Filtration: Pass supernatant through a 0.22 μm syringe filter prior to analysis.
    • Storage: Maintain extracts at 4°C if analyzing immediately, or -80°C for long-term storage.
  • Alternative Extraction: For smaller volumes, vortex mixing for 60 seconds followed by shaking on a rotary shaker (150 rpm) for 12 hours provides acceptable results [3].

3.2.2 Methanolic Extraction (HPLC Analysis)
  • Optimal Application: This method is particularly suitable for HPLC analysis with UV detection [3].

  • Stepwise Procedure:

    • Sample-Solvent Mixing: Combine seed powder with methanol in a 1:10 ratio (w/v).
    • Extraction: Vortex for 60 seconds, then place on a rotary shaker (150 rpm) for 12 hours.
    • Separation: Filter through Whatman No. 1 filter paper or centrifuge at 3,000 rpm for 10 minutes.
    • Concentration (Optional): For increased sensitivity, evaporate under nitrogen gas and reconstitute in a smaller volume of mobile phase.
    • Storage: Keep at 4±1°C protected from light until analysis.

Analytical Methods for this compound Quantification

UPLC-MS/MS Protocol
  • Instrumentation Parameters:

    • Column: Acquity UPLC HSS T3 (1.8 μm, 2.1 × 100 mm) or equivalent
    • Mobile Phase: Green solvent system of H₂O:EtOH
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 2 μL
    • Temperature: 40°C
    • Detection: MS/MS with ESI positive ion mode
  • Mass Spectrometry Conditions:

    • Ionization: ESI positive mode
    • Fragmentation Pattern: m/z 138→94.10→92.05→78.20
    • Calibration Range: 0.1-500 ppb with r² = 0.999
    • Accuracy: 98.6% for trace analysis
  • Sample Requirements: Only 10 mg of fenugreek sample needed for analysis [2].

RP-HPLC Protocol with UV Detection
  • Instrumentation Parameters:

    • Column: Cosmosil CN-MS (250 mm × 4.6 mm) or equivalent C18 column
    • Mobile Phase: Methanol:distilled water (95:5, v/v; pH 3.5 using hydrochloric acid)
    • Flow Rate: 1.0 mL/min
    • Detection: 267 nm using Photo Diode Array detector
    • Injection Volume: 20 μL
    • Temperature: Room temperature (27±1°C)
    • Run Time: 8.0 minutes
  • Method Validation Parameters:

    • Linearity Range: 100.00 to 8000.00 ng/mL
    • LOD: 5.00 ng/mL
    • LOQ: 50.00 ng/mL
    • Precision: Meets ICH guidelines [3]
Method Selection Guidelines

Table 2: Analytical Method Selection Based on Research Requirements

Parameter UPLC-MS/MS RP-HPLC with UV Detection
Sensitivity Excellent (LOD: 0.1 ppb range) Good (LOD: 5.00 ng/mL)
Selectivity High (mass fragmentation pattern) Moderate (retention time + spectrum)
Analysis Time Fast Moderate (8 min runtime)
Equipment Availability Limited Widely available
Solvent Consumption Low Moderate
Sample Throughput High Medium
Ideal Application Trace analysis, complex matrices Quality control, routine analysis
Cost per Analysis High Low to moderate

Experimental Workflows and Signaling Pathways

Sample Preparation and Analysis Workflow

G Start Seed Material (Trigonella foenum-graecum L.) PrepMethod Preparation Method Selection Start->PrepMethod Intact Intact Seed Protocol PrepMethod->Intact Traditional preparation Crushed Crushed Seed Protocol PrepMethod->Crushed Maximum extraction Extraction Solvent Extraction (Water, Ethanol, Acetone, or Methanol) Intact->Extraction Crushed->Extraction Analysis Analytical Quantification Extraction->Analysis UPLC UPLC-MS/MS Analysis Analysis->UPLC High sensitivity required HPLC RP-HPLC Analysis Analysis->HPLC Routine analysis Results1 Lower this compound Yield Traditional Use Simulation UPLC->Results1 Intact seeds Results2 Higher this compound Yield Maximum Extraction UPLC->Results2 Crushed seeds HPLC->Results1 Intact seeds HPLC->Results2 Crushed seeds

Diagram 1: Comprehensive workflow for this compound sample preparation and analysis illustrating the decision points between intact versus crushed seed protocols and appropriate analytical method selection based on research objectives.

This compound Biosynthesis and NAD+ Precursor Pathway

G NicotinicAcid Nicotinic Acid (Vitamin B3) Methyltransferase SAM:nicotinic acid N-methyltransferase (EC 2.1.1.7) NicotinicAcid->Methyltransferase NAPRT Nicotinate phosphoribosyltransferase (NAPRT) NicotinicAcid->NAPRT SAM S-adenosyl-L-methionine (SAM) SAM->Methyltransferase This compound This compound (C7H7NO2) Methyltransferase->this compound Demethylation Demethylation (Proposed mechanism) This compound->Demethylation Demethylation->NicotinicAcid Potential recycling NAMN Nicotinic acid mononucleotide (NAMN) NAPRT->NAMN NAD NAD+ pool NAMN->NAD MuscleFunction Improved muscle function during aging NAD->MuscleFunction Mitochondrial Enhanced mitochondrial respiration and biogenesis NAD->Mitochondrial

Diagram 2: this compound biosynthesis and NAD+ precursor pathway demonstrating the metabolic relationship between this compound and NAD+ biosynthesis, highlighting potential mechanisms for its role in improving muscle function during aging.

Data Interpretation and Practical Recommendations

Optimization Guidelines for Specific Research Applications
  • Bioavailability and Traditional Preparation Studies: For research investigating traditional uses of fenugreek where seeds are typically used whole (e.g., herbal teas, topical applications), the intact seed protocol provides more physiologically relevant extraction data. This approach simulates actual usage conditions and may better represent bioavailable compound levels in traditional preparations [2].

  • Quality Control and Standardization: When developing quality control protocols for herbal pharmaceuticals or standardized extracts, the crushed seed method with water extraction followed by UPLC-MS/MS analysis provides optimal precision, sensitivity, and reproducibility. The enhanced yield from crushed materials ensures more consistent results and better detection limits [2] [3].

  • Solvent Selection Considerations: While water demonstrates the highest extraction efficiency for this compound, researchers should consider the comprehensive analytical objectives when selecting solvents. Ethanol and methanol are preferable when simultaneous extraction of less polar compounds is desired, or when working with alcohol-based traditional formulations.

Troubleshooting Common Experimental Challenges
  • Low Extraction Yield Issues: If this compound yields are consistently low, verify the particle size uniformity of crushed samples through appropriate sieving. Additionally, confirm that extraction times are sufficient—particularly for intact seeds which require longer extraction durations for compound diffusion.

  • Analytical Signal Variability: For inconsistent chromatographic results, ensure sample pH consistency during extraction, as this compound's stability can be affected by extreme pH conditions. Additionally, verify that storage conditions (4°C or -20°C, protected from light) are maintained to prevent compound degradation.

  • Method Transferability Concerns: When adapting these protocols to different instrumentation or matrix types, conduct comprehensive validation including linearity, precision, accuracy, and recovery experiments specific to the modified conditions, following ICH guidelines [3].

Conclusion

The selection between intact and crushed seed preparation methods represents a fundamental methodological decision that significantly influences this compound extraction efficiency and analytical outcomes. While crushed seed protocols provide substantially higher yields suitable for quality control, standardization, and maximum compound recovery, intact seed methods offer ecological validity for research on traditional preparations and bioavailability. Researchers should align their sample preparation approach with specific research objectives while considering the comprehensive methodological framework presented in these application notes. The continued refinement of this compound extraction and quantification protocols will support advancing research into this promising alkaloid's diverse pharmacological activities and potential therapeutic applications.

References

trigonelline degradation during coffee roasting

Author: Smolecule Technical Support Team. Date: February 2026

Trigonelline Degradation: Pathways & Products

1. Thermal Degradation During Roasting The roasting process transforms this compound (TG) into a variety of compounds, chief among them being N-methylpyridinium (NMP) and nicotinic acid (Niacin/Vitamin B3) [1] [2] [3]. This degradation is a key determinant of both the health potential and sensory properties of coffee.

The table below summarizes the primary products formed:

Degradation Product Chemical Classification Significance in Coffee

| N-methylpyridinium (NMP) | Pyridinium derivative | • Biomarker for roast degree [2]. • Exhibits biological activity; stimulates glucose metabolism in human cell cultures [1]. | | Nicotinic Acid (Niacin) | Vitamin B3 / Carboxylic acid | • Contributes to favorable acidity and clean finish [3]. • Formed from the demethylation of this compound [2]. | | Pyridines & Pyrroles | Volatile compounds | • Contribute to the earthy, nutty, and burnt odors of roasted coffee [4]. | | Methylamine | Alkylamine | • Final nitrogenous catabolite in bacterial pathways [5]. |

2. Bacterial Catabolic Pathway A complete degradation pathway for this compound was elucidated in the soil bacterium Acinetobacter baylyi ADP1 [6] [5]. This pathway involves four enzymatic steps that break the aromatic ring, ultimately yielding succinate (which enters the TCA cycle) and methylamine.

The following diagram illustrates this catabolic pathway:

G TG This compound (TG) MFMB (Z)-MFMB TG->MFMB C5-C6 Bond Cleavage TgnAB TgnA & TgnB (Two-component Oxygenase) TG->TgnAB MFMS (E)-MFMS MFMB->MFMS Oxidation TgnC TgnC (MFMB Dehydrogenase) MFMB->TgnC SSA Succinate Semialdehyde (SSA) MFMS->SSA Hydrolysis TgnD TgnD (MFMS Hydrolase) MFMS->TgnD End Succinate + Methylamine + CO₂ + Formate SSA->End Oxidation TgnEF TgnE & TgnF (SSA Dehydrogenase Complex) SSA->TgnEF

Experimental Protocols & Analytical Methods

1. HPLC-UV-DAD for Quantification in Coffee Beans This method is effective for the simultaneous quantification of this compound, caffeine, and 5-caffeoylquinic acid (5-CQA) in both raw and roasted coffee beans [4].

  • Sample Preparation:
    • Grind raw or roasted coffee beans cryogenically using liquid nitrogen.
    • Pass the ground material through a 20-mesh sieve to standardize particle size.
    • Prepare sample extracts by direct infusion of the ground coffee with hot water, eliminating the need for organic solvents [4].
  • HPLC Conditions:
    • Column: Luna Omega Polar C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
    • Mobile Phase: Gradient using acetonitrile and water with a modifier (e.g., 0.1% acetic acid).
    • Detection: Diode Array Detector (DAD).
    • Runtime: Approximately 20 minutes [4].
  • Method Validation: The protocol should be validated for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) [4].

2. In Vitro Reconstruction of Bacterial Catabolic Pathway This protocol allows for the functional characterization of enzymes involved in this compound degradation [5].

  • Protein Purification:
    • Heterologously express the target genes (e.g., tgnA, tgnB, tgnC, tgnD, tgnE, tgnF) in E. coli.
    • Purify the corresponding proteins using appropriate chromatography techniques.
  • In Vitro Enzyme Assay:
    • Incubate the purified proteins together in a suitable reaction buffer.
    • Add the substrate, this compound, and necessary cofactors (FMN, NADH, NAD⁺).
    • Typical incubation: 180 minutes at relevant physiological temperature.
  • Analysis of Metabolites:
    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of this compound and the formation of intermediates and end products (e.g., succinate).
    • Compare retention times and MS/MS spectra against reference standards for identification [5].

Quantitative Data for Experimental Design

1. Concentration Changes During Roasting The degradation of this compound is highly dependent on the roasting degree. The table below compiles key quantitative findings from the literature to help benchmark experimental results:

Parameter Reported Value / Range Context / Conditions Source
This compound Loss 50% - 90% In roasted beans vs. raw; dependent on time and temperature. [2]
NMP Formation Positive correlation with roast degree Higher levels found in darker roasts. [2]
Cellular Glucose Uptake Increased by 18.1% ± 7.44% In HepG2 cells treated with 0.09 µM NMP. [1]
HPLC Linear Range 1.0 - 60.0 µg mL⁻¹ For this compound, 5-CQA, and caffeine. [4]
This compound Degradation Start ~192°C (~378°F) Temperature at which degradation begins. [3]
Niacin Formation Derivation rate is a key control flag Correlates with favorable cup acidity. [3]

Frequently Asked Questions (FAQs)

Q1: Why is N-methylpyridinium (NMP) a compound of interest in pharmacological research? NMP, which is not present in green coffee but formed during roasting, has demonstrated bioactivity in hepatic (HepG2) cell cultures. It enhances respiratory activity and glucose utilization, suggesting a potential role in modulating energy metabolism [1]. This makes it a promising candidate for further investigation in metabolic disorder research.

Q2: Our lab has limited access to LC-MS. What is a reliable alternative for quantifying key coffee compounds? A properly validated High-Performance Liquid Chromatography method with a Diode Array Detector (HPLC-DAD or HPLC-UV) is a robust and accessible alternative for the simultaneous quantification of this compound, caffeine, and chlorogenic acids in coffee extracts [4]. This method balances accuracy with operational cost and complexity.

Q3: Are the bacterial this compound degradation enzymes relevant to human physiology? While the direct enzymatic pathway is from bacteria, understanding this complete catabolic route is valuable. It identifies all potential metabolites (like methylamine and succinate semialdehyde) and provides a toolkit of enzymes that can be used as reagents in biocatalysis or synthetic biology for drug precursor synthesis [6] [5].

References

Frequently Asked Questions (FAQs) on Trigonelline Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common foundational questions.

  • What are the primary natural sources of trigonelline for research? The most significant sources are green coffee beans (Coffea arabica and Coffea canephora) and fenugreek seeds (Trigonella foenum-graecum L.) [1] [2]. Coffee by-products (like leaves, flowers, and cherry husks) are also emerging as rich sources [2].

  • Why is my this compound extraction yield low? Low yields can be due to several factors [3]:

    • Inefficient cell disruption: this compound is contained within plant cells; if the cell walls are not adequately broken, extraction will be poor.
    • Suboptimal solvent choice: The polarity of your solvent must match this compound's high hydrophilicity (log KOW = -2.53) [2].
    • Use of intact seeds: Not crushing or grinding the source material drastically reduces the surface area and limits solvent penetration [3].
    • High processing temperatures: this compound is thermolabile and can degrade into nicotinic acid at high temperatures [2].
  • How can I remove caffeine when purifying this compound from coffee? One effective method is to use column chromatography with Diaion HP-20 resins, which has been shown to remove up to 89% of caffeine while retaining this compound and chlorogenic acid [4].

Troubleshooting Low Yields: A Technical Guide

This section addresses specific problems and offers evidence-based solutions.

Problem & Potential Cause Recommended Solution Rationale & Evidence
Problem: Low Extraction Efficiency
Cause: Inefficient cell wall disruption. Implement Ultrasound-Assisted Extraction (USE). Use a 20 kHz titanium probe at 30% amplitude with a 30/10 s pulse cycle for 5 minutes [3]. Ultrasound creates micro-fractures in plant tissue, enhancing solute liberation and mass transfer [5].
Cause: Suboptimal solvent. Use water as the primary extraction solvent [3]. Due to its high hydrophilicity, this compound has the highest documented extraction yield in water (mean = 392.7 ppb) compared to ethanol or acetone [3].
Problem: Low Process Efficiency
Cause: Long extraction times. Adopt Microwave-Assisted Extraction (MAE). Use a 30-70% ethanol solution with a 1:25 material-to-liquid ratio and irradiate for 5-40 seconds [6]. Microwave energy heats the internal moisture of cells rapidly, causing them to rupture and release contents efficiently, saving time and energy [6].
Problem: Low Purity or Co-extraction of Interfering Compounds
Cause: Caffeine contamination from coffee sources. Employ a sequence of macroporous adsorption resins. Load the extract on AB-8 resin and elute with 4-6 column volumes of deionized water, then 20% ethanol. The 20% ethanol fraction contains purified this compound [6]. This process separates compounds by polarity. Caffeine is removed in earlier fractions, allowing for the isolation of a this compound-rich fraction (≥5.0% mass fraction) [6].

Detailed Experimental Protocols

Here are step-by-step methodologies for two effective extraction techniques as cited in recent literature.

Protocol 1: Green Ultrasonics Extraction (USE) for Fenugreek Seeds

This method is noted for being rapid, green, and economical [3].

  • Sample Preparation: Weigh 100 mg of fenugreek seeds and grind them into a fine powder. Using intact seeds will significantly reduce yield [3].
  • Extraction: Add 10 mL of deionized water (or other solvents for comparison) to the powder.
  • Sonication: Use an ultrasonic dismembrator with a titanium probe. Set the parameters to 30% amplitude with a pulse cycle of 30 seconds on/10 seconds off for a total extraction time of 5 minutes.
  • Concentration: Evaporate the solvent from the collected extract using a centrifugal concentrator or under a gentle stream of nitrogen.
  • Quantification: Weigh the dried extract to calculate the yield (mg extract per 100 mg seed). The this compound content can be quantified via a validated UPLC-MS/MS method [3].
Protocol 2: Enzyme-Assisted Extraction from Defective Green Coffee Beans

This advanced method uses enzymes to break down cell walls for enhanced yield [4].

  • Pretreatment: Steam the green coffee beans at 121°C for 15 minutes in an autoclave. This step enhances the content of extractable compounds.
  • Enzyme Preparation: Culture Bacillus amyloliquefaciens NY124 and prepare its protease enzyme (a 42 kDa protein).
  • Optimized Enzymatic Extraction: To the steamed coffee biomass, add 1.88 U/mL of the protease enzyme. Use a solid-to-liquid ratio of 7.87% (w/v) and incubate for 6.85 hours (parameters optimized via Response Surface Methodology).
  • Decaffeination & Purification: Load the extract onto Diaion HP-20 resins to remove ~89% of caffeine. Further purification using silica gel column chromatography can yield a decaffeinated isolate (Decaf) containing both this compound and chlorogenic acid at >95% purity [4].

Workflow and Pathway Diagrams

The following diagrams summarize the logical workflow for optimizing extraction and the subsequent analytical validation.

G Start Start: Low Extraction Yield P1 Problem: Inefficient Cell Disruption Start->P1 S1 Solution: Use Ultrasound (20 kHz, 5 min) P1->S1 P2 Problem: Wrong Solvent Polarity S1->P2 S2 Solution: Use Water or Ethanol/Water Mix P2->S2 P3 Problem: Low Process Speed S2->P3 S3 Solution: Use Microwave (5-40 sec) P3->S3 P4 Problem: Caffeine Co-extraction S3->P4 S4 Solution: Diaion HP-20 Column Chromatography P4->S4 Result High Yield & Purity S4->Result

G Start Extracted Sample Step1 1. Analytical Separation Start->Step1 Step2 2. Mass Spectrometry Detection (MS/MS) Step1->Step2 Step3 3. Data Analysis & Quantification Step2->Step3 MS Fragmentation Pattern (m/z): 138 → 94.10 → 92.05 → 78.20 Step2->MS Result Validated this compound Content Step3->Result

References

Trigonelline Serum Stability & NAD+ Precursor Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings on serum stability and NAD+-boosting efficacy for trigonelline and other precursors.

Compound Stability in Human Serum NAD+ Boosting Efficacy (in primary human muscle cells) Primary NAD+ Biosynthesis Pathway
This compound Remarkably stable over 72 hours [1]. Increases NAD+ by ~50% [1]. Preiss-Handler (via NAPRT) [1].
Nicotinamide Riboside (NR) Rapidly disappears within hours, converting to Nicotinamide (NAM) [1]. Increases NAD+ by ~2-fold [1]. NRK pathway [1].
Nicotinamide Mononucleotide (NMN) Rapidly disappears within hours, converting to Nicotinamide (NAM) [1]. Increases NAD+ by ~2-fold [1]. NRK pathway [1].
Nicotinamide (NAM) Stable (formed from degradation of NR/NMN) [1]. Increases NAD+ by ~50% [1]. NAMPT salvage pathway [1].
Nicotinic Acid (NA) Information not specified in search results. Efficacy depends on NAPRT expression [1]. Preiss-Handler pathway [1].

Experimental Protocol: Assessing this compound Stability and NAD+ Boosting

This methodology is adapted from a study published in Nature Metabolism [1].

Objective

To evaluate the stability of this compound in human serum and its efficacy in raising intracellular NAD+ levels.

Materials and Equipment
  • Test Compounds: this compound, NR, NMN, NAM.
  • Biological Matrix: Human serum.
  • Cell Culture: Primary human skeletal muscle myotubes (HSMMs).
  • Key Reagents: NAMPT inhibitor (FK866).
  • Instrumentation: Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS).
Workflow Diagram

The following diagram outlines the key stages of the experimental protocol for evaluating this compound:

G cluster_1 Phase 1: Stability cluster_2 Phase 2: Efficacy cluster_3 Phase 3: Mechanism start Start Experiment a Serum Stability Assay start->a b Cell-Based NAD+ Assay start->b a1 Spike compounds into human serum a->a1 c Pathway Mechanism Investigation b->c To confirm pathway b1 Culture primary human skeletal muscle myotubes b->b1 c1 Use NAPRT-deficient cell lines (e.g., HepG2, C2C12) c->c1 end Analyze Data a2 Incubate at 37°C a1->a2 a3 Sample at time points up to 72 hours a2->a3 a4 LC-HRMS analysis of compound levels a3->a4 a4->end b2 Induce NAD+ deficiency with NAMPT inhibitor (FK866) b1->b2 b3 Treat cells with This compound and other precursors b2->b3 b4 Measure cellular NAD+ levels via LC-HRMS/enzymatic assay b3->b4 b4->end c2 Test NAD+ boosting efficacy of this compound c1->c2 c2->end

Key Technical Notes
  • This compound Specifics: this compound is an N-methylated form of nicotinic acid (NA) and is metabolized into the NAD+ pool via the Preiss-Handler pathway, not by activating the GPR109A receptor [1].
  • Critical Control: Using cell lines with low NAPRT expression (e.g., HepG2, C2C12) is essential to confirm that this compound's action depends on the Preiss-Handler pathway, as it will be ineffective in these lines [1].
  • Bioavailability: In vivo studies in mice show that orally administered this compound is highly bioavailable and detected in key organs like the liver, muscle, and kidney within 2 hours [1].

Troubleshooting FAQs

Q1: Why does this compound fail to increase NAD+ in our cell model?

  • A: This is likely due to low expression of the NAPRT enzyme, which is the rate-limiting enzyme in the Preiss-Handler pathway. Validate NAPRT expression in your cell line. Consider using primary human cells or renal PTEC lines, which have shown a strong response [1].

Q2: How should we handle serum samples for accurate this compound measurement?

  • A: While the study indicates this compound is stable for up to 72 hours in serum, best practice is to follow standard protocols for LC-MS sample preparation. Aliquot and freeze serum at -80°C if analysis is not immediate to preserve sample integrity.

Q3: Are this compound's effects directly dependent on NAD+?

  • A: Evidence suggests yes. In C. elegans, the positive effects of this compound on mitochondrial respiration and mobility were shown to be dependent on the NAD+-dependent sirtuin pathway [1].

References

Optimizing Your HPLC Method for Better Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

You can improve trigonelline sensitivity by adjusting key parameters of your HPLC method based on established research.

  • Detection Wavelength: For optimal this compound detection, set your UV or PDA detector to 264-267 nm [1] [2] [3]. This range aligns with the compound's maximum absorbance.
  • Mobile Phase Composition: Using an acidic aqueous phase improves peak shape and sensitivity.
    • Aqueous Phase: Use distilled water acidified with HCl to pH 3.5 [1] [2] [4]. This suppresses silanol interactions and helps control ionization.
    • Organic Modifier: Methanol is commonly used [1] [2] [4]. The organic-to-aqueous ratio can be adjusted; methods have used ratios from 30:70 [2] [4] to 95:5 [1] (methanol:water). Test different proportions to find the optimal balance between retention time and signal strength.
  • Column Selection: Different columns have been successfully used. A Cyanopropyl (CN) column like Cosmosil CN-MS is a documented choice [1]. Alternatively, C8 columns such as Phenomenex Luna RP-C8 are also effective [2] [4].
  • Sample Preparation for Complex Matrices: For challenging samples like syrups, liquid-liquid extraction with methanol can help. Mix the sample with methanol (e.g., 1:9 v/v), vortex, shake, then centrifuge to separate the organic layer for analysis [1].

Comparison of Validated HPLC Methods for this compound

The table below summarizes parameters from peer-reviewed methods to help you select and adapt a protocol.

Source / Plant Material Column Mobile Phase (MeOH:H₂O, pH 3.5) Flow Rate (mL/min) Detection Wavelength Reported Sensitivity (LOD/LOQ)
*Trigonella foenum-graecum_ (Fenugreek) Seeds & Formulations [1] Cosmosil CN-MS 95:5 1.0 267 nm LOD: 5 ng/mL; LOQ: 50 ng/mL
Mirabilis jalapa Leaves [2] [4] Phenomenex Luna C8 30:70 0.5 264 nm LOD: 0.1 µg/mL; LOQ: 0.31 µg/mL
Rabbit Plasma (Pharmacokinetic Study) [3] Asahipak NH2P-50 90:10 (ACN:H₂O) 1.2 265 nm LOD: 0.05 µg/mL

Troubleshooting Low Sensitivity: A Systematic Workflow

Follow this logical pathway to diagnose and resolve the cause of low sensitivity in your analysis.

cluster_1 Actions cluster_2 Actions cluster_3 Actions cluster_4 Actions cluster_5 Actions cluster_6 Actions Start Low this compound Sensitivity Step1 Check Detector & Wavelength Start->Step1 Step2 Verify Mobile Phase & Column Step1->Step2 Settings correct? a1 Confirm wavelength is set to 264-267 nm a2 Check lamp life and energy output Step3 Assess Sample Preparation Step2->Step3 Method optimal? b1 Prepare fresh mobile phase with pH 3.5 aqueous component b2 Condition column with multiple injections Step4 Investigate Instrument System Step3->Step4 Recovery low? c1 Use ultrafine powder to increase extraction yield c2 Ensure proper purification (e.g., centrifugation) Step5 Confirm with Standard Step4->Step5 Leaks / contamination? d1 Check for small leaks in the system d2 Inspect for crystallized buffer plugs Step6 Consider Advanced Techniques Step5->Step6 Signal still low? e1 Inject pure this compound standard solution e2 If signal is good, issue is sample-related f1 Switch to UPLC-MS/MS for higher sensitivity and specificity

Key Experimental Protocols from Research

For comprehensive method establishment, here are detailed protocols from the literature.

  • Sample Preparation from Fenugreek Seeds and Formulations [1]
    • Extraction: Weigh powdered plant material and mix with methanol in a 1:10 (w/v) ratio.
    • Processing: Vortex the mixture for 60 seconds, then shake on a rotary shaker (150 rpm) for 12 hours.
    • Recovery: Filter the mixture through Whatman filter paper No. 1. Store the filtrate at 4°C until analysis.
  • Increasing Yield via Ultrafine Powder [2] [4]
    • Initial Grinding: Grind dried leaves in an ice-jacketed domestic mixer. Sieve through an 85-mesh BSS sieve to obtain "micro powder."
    • Ultra-Fine Grinding: Subject the micro powder to further grinding using jet milling, followed by ball milling to produce "ultra-fine powder."
    • Outcome: This process significantly increased the this compound extraction yield from 0.7258 mg/g (micro powder) to 1.1103 mg/g (ultra-fine powder).

When to Consider Advanced Techniques

If optimization does not yield sufficient sensitivity, more advanced techniques may be required.

  • UPLC-MS/MS: A 2024 study used UPLC-MS/MS for extremely sensitive this compound quantification in fenugreek, achieving a wide linear range of 0.1–500 ppb (picograms per milligram) [5]. This technique offers superior specificity for complex matrices.
  • Radial Flow Stream (RFS) Splitting: A 2025 study highlighted RFS column end fittings. This technology improves separation efficiency at higher flow rates and can be coupled with MS by directing only the central, most efficient portion of the flow to the detector, enhancing signal quality [6].

References

trigonelline thermolabile compound handling

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties & Handling Challenges

Trigonelline is a small, highly hydrophilic, and thermolabile alkaloid [1] [2]. Its instability at high temperatures is a primary concern, especially during sample preparation and analysis. The main challenges you might encounter include:

  • Thermal Degradation: Exposure to high temperatures can lead to the breakdown of this compound [1] [2].
  • Solubility Considerations: It is highly hydrophilic, which guides the choice of solvents for extraction and analysis [1] [2].
  • Analytical Method Interference: Degradation products or improper handling can lead to inaccurate quantification.

Frequently Asked Questions (FAQs)

FAQ 1: What does "thermolabile" mean for my work with this compound? It means this compound is prone to chemical decomposition or loss when exposed to heat. This is critically important during steps like sample drying, extraction, and storage. For instance, during coffee roasting, this compound degrades to form nicotinic acid (Vitamin B3) and other pyridine derivatives [1] [2] [3]. In your lab, this translates to potential loss of your analyte, leading to underestimation of its concentration in samples.

FAQ 2: What are the best practices for storing this compound? For the pure standard, it is recommended to store it as a powder at -20°C [4]. For stock and working standard solutions, the literature shows that methanolic solutions can be stored at 4°C for short-term use (e.g., 6 hours on the benchtop) and for up to 10 days at 4°C for stock standards [5].

FAQ 3: I'm having solubility issues. What solvents work best? this compound is highly hydrophilic. Research and commercial data indicate good solubility in water and methanol. The table below summarizes its solubility in common laboratory solvents [4].

Table: Solubility of this compound in Common Solvents

Solvent Approximate Solubility Notes
Water 27 mg/mL to 100 mg/mL Preferred solvent for aqueous work.
Methanol 27 mg/mL Suitable for extraction and HPLC.
DMSO ~10-16 mg/mL Use fresh, anhydrous DMSO as it absorbs moisture.
Ethanol 27 mg/mL or insoluble Varies by supplier/purity; verify with your source.

FAQ 4: Which HPLC method should I use for quantification? Both Reversed-Phase (RP)-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) are used. The choice depends on your sample and laboratory capabilities.

Table: Overview of HPLC Methods for this compound Analysis

Method Stationary Phase Mobile Phase Key Advantages Reference
RP-HPLC Cosmosil CN-MS column Methanol:Water (95:5, v/v), pH 3.5 (HCl) Simple isocratic elution; short run time (8 min); validated for herbal products. [5]
HILIC HILIC column Acetonitrile-rich mobile phase Excellent for retaining highly polar compounds like this compound. [6]

Troubleshooting Common Experimental Issues

Problem: Low Recovery During Extraction from Plant Material

  • Possible Cause: Application of excessive heat during the solvent evaporation step.
  • Solution: Use a gentle stream of nitrogen gas or a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 35°C). One study successfully dried fenugreek seed powder at 35°C for 7 days without significant loss, suggesting this is a safe upper limit for extended drying [5].

Problem: Inconsistent HPLC Results or Peak Tailing

  • Possible Cause: Degradation of this compound in the autosampler or due to an incompatible mobile phase.
  • Solution:
    • Stable Mobile Phase: Use an acidic mobile phase (e.g., pH 3.5 with HCl) to improve peak shape and compound stability [5].
    • Autosampler Cooling: If possible, maintain the autosampler temperature at 4°C to slow degradation in solution [5].
    • Method Ruggedness: The RP-HPLC method has been shown to be rugged against small changes in flow rate, injection volume, and mobile phase composition, which can help with method transfer [5].

Problem: Loss of Biological Activity in Cell-Based Assays

  • Possible Cause: Thermal degradation of this compound in culture media during sterilization (e.g., autoclaving) or improper storage of stock solutions.
  • Solution: Always sterilize cell culture media by filtration (0.2 µm filter) instead of autoclaving. Prepare fresh stock solutions in sterile water or buffer and avoid repeated freeze-thaw cycles.

Experimental Protocol: Quantifying this compound via RP-HPLC

This protocol is adapted from a validated method for analyzing this compound in fenugreek seeds and formulations [5].

1. Sample Preparation (Fenugreek Seeds) * Dry plant material in an oven at ≤ 35°C until constant weight [5]. * Powder the dried material and sieve it through an 85-mesh (B.S.S.) sieve [5]. * Weigh accurately 1.0 g of powder and add 10 mL of methanol (1:10, w/v) [5]. * Vortex the mixture for 60 seconds [5]. * Place on a rotary shaker at 150 rpm for 12 hours [5]. * Filter the mixture through Whatman filter paper No. 1 [5]. * Store the filtrate (extract) at 4°C until HPLC analysis [5].

2. Standard Solution Preparation * Prepare a stock solution by dissolving 10 mg of this compound standard in 10 mL of methanol (concentration: 1000 µg/mL) [5]. * Prepare working standards by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 100-8000 ng/mL) [5].

3. HPLC Instrumentation and Conditions * Column: Cosmosil CN-MS (250 mm x 4.6 mm) or equivalent cyanopropyl column [5]. * Mobile Phase: Methanol : Distilled Water (95:5, v/v). Adjust pH to 3.5 using hydrochloric acid (HCl) [5]. * Flow Rate: 1.0 mL/min [5]. * Detection: Photo Diode Array (PDA) Detector at 267 nm [5]. * Injection Volume: 20 µL [5]. * Temperature: Room temperature (27 ± 1°C) [5].

4. Analysis * Inject the standard solutions to create a calibration curve. * Inject your sample extracts. * Identify this compound by comparing its retention time with the standard and quantify using the calibration curve.

This compound as an NAD+ Precursor: A Research Workflow

Recent groundbreaking research published in Nature Metabolism has identified this compound as a precursor for Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme critical for cellular energy metabolism and healthy muscle aging [7]. The following diagram illustrates the experimental workflow to study this pathway.

G Start Start: Treat Cells/Model with this compound Step1 Confirm Intracellular Uptake (e.g., LC-HRMS) Start->Step1 Step2 Measure NAD+ Levels (Enzymatic assay or LC-HRMS) Step1->Step2 Step3 Inhibit Preiss-Handler Pathway (e.g., NAPRT silencing) Step2->Step3 Step4 Re-measure NAD+ Levels (Assay again) Step3->Step4 Step5 Assess Functional Outcomes (Mitochondrial respiration, etc.) Step4->Step5 End Conclusion: this compound is an NAD+ precursor Step5->End

Key Experimental Notes for this Workflow:

  • Cell Models: This pathway is functional in primary human skeletal muscle myotubes (HSMMs) but may not work in cell lines with low NAPRT expression (e.g., HepG2, C2C12) [7].
  • Dosage: Effective concentrations (EC50) are in the range of 110-315 µM in human myotubes [7].
  • Pathway Specificity: The effect is mediated via the NAPRT-dependent Preiss-Handler pathway, not via GPR109A receptor or the NRK pathway [7].
  • Stability: this compound is remarkably stable in human serum compared to other precursors like NR and NMN [7].

References

Troubleshooting Guide: Mobile Phase Optimization for Trigonelline

Author: Smolecule Technical Support Team. Date: February 2026

Common issues and solutions are summarized in the table below.

Issue Possible Cause Suggested Solution

| Peak Tailing or Broadening | - Silanol interactions on silica-based columns.

  • Incorrect pH of mobile phase. | - Use a mobile phase with acidic pH (e.g., pH 3.5) to suppress silanol activity [1].
  • Consider using specialty base-deactivated C18 or CN (cyanopropyl) columns [1]. | | Low Resolution | - Trigonelline co-eluting with other compounds.
  • Mobile phase strength is too strong. | - Adjust the organic-to-aqueous ratio. For HPLC, try Methanol:Water (95:5) [1]. For HPTLC, try n-propanol-methanol-water (4:1:4) [2] or Toluene:Ethyl acetate:Glacial acetic acid:Water (2:3:4:1) [3]. | | Low Sensitivity (UV Detection) | - Suboptimal detection wavelength. | - Ensure detection is set at the appropriate wavelength: 267-269 nm [2] [1]. | | Long Analysis Time | - Mobile phase strength is too weak. | - Slightly increase the percentage of the organic modifier (e.g., methanol). Start with a small change (e.g., 5%). |

Frequently Asked Questions (FAQs)

What is a good starting point for an HPLC mobile phase for this compound?

A robust starting point is an isocratic elution with a mobile phase of Methanol and Water in a 95:5 ratio, adjusted to pH 3.5 with hydrochloric acid. This method has been successfully validated for the analysis of this compound in fenugreek seeds and pharmaceutical formulations using a Cosmosil CN-MS column [1].

What HPTLC mobile phase systems are validated for this compound?

Two primary solvent systems have been validated:

  • System A: n-propanol : methanol : water in a ratio of 4:1:4 (v/v/v). This system yielded a compact spot for this compound at an Rf value of 0.46 ± 0.02 [2].
  • System B: toluene : ethyl acetate : glacial acetic acid : water in a ratio of 2:3:4:1 (v/v/v/v). In this system, this compound showed an Rf value of 0.12 [3].
How does the mobile phase choice differ for LC-MS/MS?

For LC-MS/MS, the focus shifts to using volatile solvents and additives compatible with the mass spectrometer. A developed "green" UPLC-MS/MS method for this compound uses a mobile phase of Water and Ethanol (H₂O: EtOH). This avoids non-volatile buffers and toxic solvents, making it suitable for mass spectrometric detection [4].

Why is acidic pH important in the mobile phase?

This compound is an alkaloid and can ionize in solution. Using an acidic mobile phase (e.g., pH 3.5) helps to protonate the molecule, reducing its polarity and interaction with residual silanol groups on the stationary phase. This results in sharper peaks, better symmetry, and improved resolution [1].

Validated Experimental Protocols

Here are detailed methodologies for two commonly used techniques.

RP-HPLC Method for Quantification of this compound [1]

This method is designed for quality control and is validated as per ICH guidelines.

  • Analytical Column: Cosmosil CN-MS (250 mm × 4.6 mm) or equivalent.
  • Mobile Phase: Methanol : Distilled Water (95:5, v/v). Adjust pH to 3.5 with hydrochloric acid.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 267 nm
  • Injection Volume: 20 µL
  • Column Temperature: Room temperature (27 ± 1 °C)
  • Sample Preparation:
    • For plant material (e.g., fenugreek seed powder), extract with methanol in a 1:10 (w/v) ratio by shaking for 12 hours.
    • Filter the extract before injection.
  • Performance: The method showed a linear range of 100-8000 ng/mL, with LOD and LOQ of 5 ng/mL and 50 ng/mL, respectively [1].

The workflow for this HPLC method is outlined below:

HPLC_Workflow Start Start Method Setup PrepMP Prepare Mobile Phase: Methanol:Water (95:5) Adjust pH to 3.5 with HCl Start->PrepMP SetParam Set Instrument Parameters: Flow: 1.0 mL/min, Detection: 267 nm Inj. Volume: 20 µL, Temp: Ambient PrepMP->SetParam PrepSample Prepare Sample: Extract with methanol (1:10, w/v) Shake 12h, Filter SetParam->PrepSample Run Run Analysis PrepSample->Run Analyze Analyze Data Run->Analyze End End Analyze->End

HPTLC Method for Simultaneous Analysis [3]

This method is ideal for fingerprinting and can analyze multiple samples simultaneously.

  • Stationary Phase: Pre-coated silica gel aluminum plates (60 F₂₅₄).
  • Mobile Phase: Toluene : Ethyl acetate : Glacial acetic acid : Water (2:3:4:1, v/v/v/v).
  • Saturation Time: 20 minutes in a twin-trough chamber.
  • Development Distance: 70 mm.
  • Detection & Scanning: TLC scanner 4 at 269 nm (or as optimized).
  • Sample Application: Applied as bands using a Linomat applicator.
  • Key Rf Value: this compound migrates to an Rf of 0.12 in this system [3].
  • Validation: The method was validated for precision, accuracy, and robustness per ICH guidelines [3].

The workflow for this HPTLC method is as follows:

HPTLC_Workflow Start Start HPTLC Method PrepPlate Prepare HPTLC Plate (Silica gel 60 F254) Start->PrepPlate Apply Apply Samples and Standards as bands using applicator PrepPlate->Apply Saturate Saturate Chamber with Mobile Phase for 20 min Apply->Saturate Develop Develop Plate to 70 mm Saturate->Develop Dry Dry Plate Develop->Dry Detect Detect and Scan at 269 nm Dry->Detect End Analyze Peak at Rf ~0.12 Detect->End

Key Takeaways for Optimization

  • Start Simple: Begin with the recommended methanol-water or n-propanol-methanol-water systems.
  • Adjust for Your Matrix: The complexity of your sample (pure compound, single herb, or polyherbal formulation) will influence the required selectivity.
  • Acidity is Key: For reversed-phase methods, an acidic pH is crucial for achieving good peak shape for this compound.

References

trigonelline demethylation pathway identification

Author: Smolecule Technical Support Team. Date: February 2026

Current Understanding of the Pathway

A primary challenge is that a specific "trigonelline demethylase" enzyme has not been definitively identified in mammals [1]. Despite this, strong functional evidence from a 2024 Nature Metabolism study demonstrates that this compound is effectively incorporated into the NAD+ pool, which requires the removal of its methyl group [1] [2].

The prevailing model suggests that this compound enters the established Preiss-Handler pathway after demethylation, bypassing the need for the NAMPT-mediated salvage pathway. The table below summarizes the key evidence and remaining questions:

Aspect Summary of Current Evidence
Functional Evidence Isotope tracing shows that orally administered this compound (with a labeled -CD3 methyl group) is incorporated into NAD+ in mice, with loss of the labeled methyl group, confirming demethylation occurs in vivo [1].
Metabolic Route The demethylated product (likely nicotinic acid) is metabolized via the NAPRT-dependent Preiss-Handler pathway to boost NAD+ in human myotubes, C. elegans, and mice [1] [2].
Identified Enzymes In the soil bacterium Acinetobacter baylyi, a specific two-component oxygenase system (TgnA/TgnB) initiates this compound catabolism. This system is not confirmed in mammalian systems [3].
Key Unknowns The specific mammalian enzyme(s) responsible for the initial demethylation step remains a central open question in the field [1].

Experimental Evidence & Protocols

Here are the methodologies from key studies that you can adapt for troubleshooting or designing related experiments.

Tracing this compound Incorporation into NAD+ (In Vivo)

This protocol is based on the use of isotopically labeled this compound to provide direct evidence of its metabolism [1].

  • Key Reagent: (13C-carboxy, CD3-methyl)-trigonelline. The label on the methyl group (CD3) is key, as its loss upon incorporation into NAD+ confirms demethylation.
  • Experimental Model: Mice (e.g., C57BL/6J).
  • Dosing Protocol: Administer this compound orally (specific dosage can be optimized, e.g., dissolved in drinking water or by gavage).
  • Sample Collection: Collect tissues of interest (e.g., liver, skeletal muscle, kidney, whole blood) at specified time points post-administration (e.g., 2 hours for peak bioavailability, and after an overnight wash-out).
  • Analysis:
    • NAD+ Quantification:
      • Method 1 (LC-HRMS): Use Liquid Chromatography coupled with High-Resolution Mass Spectrometry to detect and quantify NAD+ levels and confirm the incorporation of the stable isotope label.
      • Method 2 (Enzymatic Assay): Use a commercial NAD+/NADH assay kit as a complementary method to validate the LC-HRMS results.
    • This compound Bioavailability: Use LC-HRMS to measure levels of the parent this compound molecule in tissues and biofluids to assess its absorption and clearance.
Validating NAD+ Boosting in Cellular Models

This method is used to confirm that this compound raises NAD+ levels in relevant cell types and to identify the involved pathway [1].

  • Cell Models:
    • Primary Human Skeletal Muscle Myotubes (HSMMs) from healthy donors and donors with sarcopenia.
    • Other cell lines (e.g., renal PTECs) that express the necessary enzyme NAPRT. Use C2C12 or HepG2 cells with low NAPRT as a negative control.
  • Treatment:
    • Treat cells with a range of this compound concentrations (e.g., 0-500 µM) for a defined period (e.g., 24 hours).
    • To probe the pathway, pre-treat cells with the NAMPT inhibitor FK866 (e.g., 10 nM) to block the salvage pathway. If this compound still raises NAD+, it indicates an independent pathway like Preiss-Handler.
  • NAD+ Measurement: Lyse cells and quantify NAD+ using an enzymatic cycling assay or LC-MS.

Research Roadmap & Troubleshooting

The following diagram outlines the logical workflow for investigating the this compound demethylation pathway, from hypothesis to experimental validation.

Start Start: Hypothesis This compound is demethylated and boosts NAD+ Sub1 In Vitro Validation Start->Sub1 Sub2 In Vivo Tracing Start->Sub2 Sub3 Pathway Identification Start->Sub3 Step1_1 Treat primary human myotubes with this compound Sub1->Step1_1 Step1_2 Measure NAD+ levels (LC-MS/Enzymatic Assay) Step1_1->Step1_2 Step1_3 Inhibit NAMPT (FK866) to probe pathway Step1_2->Step1_3 Finding Key Finding: Demethylation occurs and feeds into Preiss-Handler pathway, but enzyme is unknown. Step1_3->Finding Step2_1 Administer isotope-labeled (13C, CD3) this compound to mice Sub2->Step2_1 Step2_2 Analyze tissue NAD+ for label incorporation Step2_1->Step2_2 Step2_3 Confirm loss of CD3 group as proof of demethylation Step2_2->Step2_3 Step2_3->Finding Step3_1 Metabolomic analysis to identify intermediates Sub3->Step3_1 Step3_2 Correlate with enzyme expression (e.g., SHMT2) Step3_1->Step3_2 Step3_3 Functional genomic screens for demethylase Step3_2->Step3_3 Step3_3->Finding

Frequently Asked Questions

  • Q1: Why can't I detect an increase in NAD+ with this compound in my cell model?

    • A: Confirm that your cell line expresses the Preiss-Handler pathway enzyme NAPRT. Common models like C2C12 myoblasts and HepG2 hepatocytes have low NAPRT expression and are poor responders to this compound and nicotinic acid. Use primary human myotubes or renal PTECs as positive controls [1].
  • Q2: Is there a known bacterial pathway for this compound demethylation?

    • A: Yes. In Acinetobacter baylyi, a gene cluster (tgn) is responsible for its catabolism. The first step is catalyzed by a two-component flavin-dependent oxygenase (TgnA/TgnB), which performs a direct ring cleavage, not a simple demethylation [3]. This pathway is conserved in various soil and marine bacteria but is distinct from the mammalian process.
  • Q3: What is the role of SHMT2 in this context?

    • A: SHMT2 (Serine Hydroxymethyltransferase 2) was identified in a human study as the gene whose muscle expression correlated most strongly with serum this compound levels. It is involved in mitochondrial one-carbon metabolism. However, it is not a direct demethylase for this compound. It may represent an indirect link between one-carbon metabolism and NAD+ biosynthesis that merits further investigation [1].

References

trigonelline vs nicotinic acid NAD+ boosting

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Mechanisms

The diagram below illustrates how trigonelline and nicotinic acid (NA) are processed through the Preiss-Handler pathway to become NAD+.

G This compound This compound NA Nicotinic Acid (NA) This compound->NA Demethylation NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN Enzyme: NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD Enzyme: NMNAT NAD NAD+ NAAD->NAD Enzyme: NADSYN

  • This compound: This molecule is an N-methylated derivative of nicotinic acid [1] [2]. To enter the Preiss-Handler pathway, it must first undergo a demethylation step to be converted into nicotinic acid. The exact enzyme responsible for this demethylation in mammals is not yet fully identified [1]. Once converted to NA, it follows the standard pathway.
  • Nicotinic Acid (Niacin): This compound enters the Preiss-Handler pathway directly, without requiring a prior conversion step [3]. It is converted to NAMN by the rate-limiting enzyme Nicotinate Phosphoribosyltransferase (NAPRT) [1] [2] [3].

Direct Comparison: this compound vs. Nicotinic Acid

The table below summarizes the key characteristics of these two NAD+ precursors.

Feature This compound Nicotinic Acid (Niacin)
Chemical Relationship N-methylated form of Nicotinic Acid [1] [2] Core vitamin B3 compound
Metabolic Pathway Preiss-Handler (after demethylation) [1] Preiss-Handler (directly) [3]
NAD+ Biosynthesis Route Indirect (requires conversion to NA first) Direct
Key Enzyme Putative demethylase (unknown), then NAPRT [1] NAPRT [1] [3]
Tissue/Cell Efficacy Effective in cells with high NAPRT expression (e.g., kidney PTECs); less effective in cells with low NAPRT (e.g., HepG2, C2C12) [1] [2] Efficacy depends on tissue-specific NAPRT expression [1] [2]
Notable Characteristics High stability in human serum; levels correlate with muscle strength in humans [1] [2] Known to cause skin flushing as a side effect via GPR109A activation [1]

Efficacy and Experimental Evidence

Recent studies have highlighted the potential of this compound, especially in the context of age-related muscle decline (sarcopenia).

Key Findings on this compound
  • Human Clinical Correlation: Metabolomic profiling of human cohorts revealed that serum this compound levels are reduced in individuals with sarcopenia and are positively correlated with muscle strength, mass, and mitochondrial function [1] [2].
  • NAD+ Boosting in Cells: In primary human skeletal muscle myotubes (HSMMs), this compound treatment increased NAD+ levels, even under conditions where the salvage pathway was inhibited. The half maximal effective concentration (EC₅₀) was 315 µM in control cells and 110 µM in NAD+-deficient cells [1].
  • Stability Advantage: this compound was found to be remarkably stable in human serum over 72 hours. In contrast, other precursors like Nicotinamide Riboside (NR) and NMN were rapidly degraded within hours [1].
  • In Vivo Functional Outcomes:
    • In C. elegans, this compound supplementation improved mitochondrial respiration, reduced age-related muscle wasting, and increased lifespan and mobility through an NAD+-dependent mechanism involving sirtuins [1] [2].
    • In aged male mice, dietary this compound supplementation was shown to enhance muscle strength and prevent fatigue [1] [2].

Experimental Protocols for Reference

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Protocol: Assessing NAD+ Boosting in Cultured Cells

This method is used to evaluate the efficacy of precursors like this compound [1] [2].

  • Cell Culture: Use primary Human Skeletal Muscle Myotubes (HSMMs) or other relevant cell lines (e.g., renal PTECs that express NAPRT).
  • Treatment:
    • Apply increasing doses of this compound (e.g., from 100 µM to 1 mM) to the culture medium.
    • To model NAD+ deficiency, a group of cells can be co-treated with the NAMPT inhibitor FK866.
    • Incubation typically lasts 24 hours.
  • NAD+ Quantification:
    • Harvest cells and extract metabolites.
    • Measure NAD+ levels using techniques like Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) or a standardized enzymatic assay.
Protocol: Tracing NAD+ Biosynthesis Pathway

This protocol confirms the incorporation of a precursor into the NAD+ pool [1].

  • Isotopic Labelling: Use isotopically labelled this compound (e.g., carrying a ¹³C on the carboxylic acid group and a deuterated methyl group -CD₃).
  • Administration: Orally administer the labelled this compound to animal models (e.g., mice).
  • Tissue Analysis & Detection:
    • After a set period (e.g., 2 hours), collect tissues (liver, muscle, kidney, blood).
    • Analyze tissues using LC-HRMS to detect the presence of the labelled atoms in the newly synthesized NAD+ molecules. The loss of the deuterated methyl group and the presence of the ¹³C label in NAD+ confirm direct incorporation.

Key Takeaways for Researchers

  • This compound is a stable, indirect NAD+ precursor with a strong emerging link to mitigating age-related muscle decline, supported by data from humans, mice, and worms [1] [2].
  • Its requirement for demethylation is a key differentiator from nicotinic acid, and identifying the responsible enzyme is a crucial next step for the field [1].
  • When planning experiments, your choice of cell model is critical, as the efficacy of both this compound and nicotinic acid is highly dependent on the expression level of the enzyme NAPRT [1] [2].

References

trigonelline comparison other alkaloids biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Comparison of Selected Alkaloids

Alkaloid Primary Natural Sources Key Biological Activities & Mechanisms Sample Experimental Data (In Vivo/In Vitro)

| Trigonelline [1] [2] | Fenugreek seeds, Coffee beans [3] [2] | Anti-diabetic: Regulates glucose & lipid metabolism; insulin sensitization (PPARγ activation) [1]. Neuroprotective: Antioxidant, anti-inflammatory, anti-apoptotic; modulates NMDA receptors [4] [2]. Cardioprotective: Enhances antioxidant enzymes (SOD, CAT, GPx), reduces cardiac markers (CK-MB) [5]. NAD+ Precursor: Boosts cellular NAD+ via Preiss-Handler pathway, improving muscle function [6]. | Dose: 50-100 mg/kg in rodent models [4]. Effect: Increased seizure latency, reduced oxidative stress, improved muscle strength [4] [6]. | | Caffeine [7] [8] | Coffee beans, Tea leaves, Kola nuts [8] | Central Stimulant: Antagonizes adenosine receptors A1 and A2A, blocks drowsiness [7]. Physiological Effects: Increases alertness, promotes adrenaline release [7]. | N/A | | Theobromine [7] [8] | Cacao beans, Tea leaves [7] [8] | Mild Stimulant: Does not cross blood-brain barrier effectively; weak adenosine antagonism [7]. Vasodilator & Bronchodilator: Stimulates nitric oxide release, dilates blood vessels and airways [7]. Diuretic: Encourages urine production [7]. | N/A |

Detailed Experimental Insights on this compound

For research purposes, the experimental details behind this compound's key activities are critical.

  • Anti-Diabetic Effects

    • Experimental Model: Type 2 diabetic Goto-Kakizaki (GK) rats; 3T3-L1 adipocytes [1].
    • Protocol: this compound administration; analysis of gene expression related to glycolysis, gluconeogenesis, and cholesterol biosynthesis [1].
    • Key Findings: this compound downregulated genes for cholesterol synthesis (Lss, Hmgcr) and fatty acid metabolism (Acaca). It suppressed lipid accumulation in adipocytes by downregulating key regulators PPARγ and C/EBP-α [1]. A molecular docking study indicated this compound potentially binds to PPARγ with a Glide energy of about -17.636 kcal/mol [1].
  • Neuroprotective & Anticonvulsant Effects

    • Experimental Model: Pentylenetetrazole (PTZ)-induced seizure in male mice [4].
    • Protocol: Mice received this compound (10, 50, 100 mg/kg, i.p.) 60 min before PTZ injection. Latency to seizure was measured. Oxidative stress markers (MDA, TAC) and gene expression of NMDA receptor subunits (NR2A, NR2B) in the prefrontal cortex were analyzed [4].
    • Key Findings: this compound (100 mg/kg) significantly increased seizure latency. It enhanced total antioxidant capacity (TAC), reduced MDA levels, and decreased gene expression of the NR2B subunit of the NMDA receptor. Co-administration with an NMDA agonist mitigated these effects, confirming NMDA receptor involvement [4].
  • Role as an NAD+ Precursor in Muscle Aging

    • Experimental Model: Primary human myotubes, aged mice, C. elegans [6].
    • Protocol: Cells and animals were treated with this compound. NAD+ levels were measured via LC-HRMS and enzymatic assays. Isotopically labeled this compound was used to track its incorporation into the NAD+ pool [6].
    • Key Findings: this compound increased NAD+ levels in human myotubes (EC₅₀ = 315 µM) and rescued NAD+ deficiency. Labeled this compound was incorporated into NAD+ in mice, confirming it is metabolized via the Preiss-Handler pathway. In C. elegans and mice, supplementation improved mitochondrial respiration, reduced age-related muscle wasting, and enhanced muscle strength [6].

The following diagram illustrates the primary signaling pathways through which this compound exerts its documented biological effects.

G cluster_metabolic Metabolic Regulation cluster_neuro Neuroprotection cluster_nad NAD+ Biosynthesis & Mitochondria TRG This compound (TRG) PPARg PPARγ Activation TRG->PPARg NMDA NMDA Receptor Modulation (NR2B) TRG->NMDA Partially through OxStress Reduction of Oxidative Stress TRG->OxStress AntiInflamm Anti-inflammatory Effects TRG->AntiInflamm PreissHandler Preiss-Handler Pathway (via NAPRT) TRG->PreissHandler LipidGenes Downregulation of Lipid Metabolism Genes PPARg->LipidGenes GlucoseUptake Modulation of Glucose Transport PPARg->GlucoseUptake Outcome1 Improved Insulin Sensitivity Reduced Adipogenesis LipidGenes->Outcome1 GlucoseUptake->Outcome1 Outcome2 Reduced Neuronal Excitation Anticonvulsant Effect NMDA->Outcome2 OxStress->Outcome2 AntiInflamm->Outcome2 NAD Increased NAD+ Levels PreissHandler->NAD Mitofunction Improved Mitochondrial Function & Biogenesis NAD->Mitofunction Outcome3 Enhanced Muscle Function Anti-sarcopenia Effect Mitofunction->Outcome3

Key Takeaways for Researchers

  • Multi-Target Mechanism: Unlike caffeine's primary action on adenosine receptors, this compound exerts effects through multiple pathways, including PPARγ activation, NMDA receptor modulation, and serving as an NAD+ precursor [1] [4] [6]. This makes it interesting for complex diseases like metabolic syndrome and age-related degeneration.
  • Distinct Safety and Pharmacokinetics: Acute oral toxicity studies in mice show no adverse effects up to 5000 mg/kg, indicating a favorable safety profile [1]. Pharmacokinetic data from rats (t₁/ᵦ ~3.5 h) provides a baseline for designing in vivo studies [1].
  • Promising Therapeutic Angles: The most compelling recent data points to its potential in treating age-related sarcopenia (via NAD+ boosting) [6] and as an adjunct anticonvulsant (via glutamatergic modulation and antioxidant activity) [4].

References

trigonelline levels sarcopenia vs healthy controls

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Trigonelline Levels

The following table summarizes the core clinical findings on this compound levels from the study:

Aspect Findings in Sarcopenia vs. Healthy Controls Correlation with Muscle Health
Serum this compound Levels Significantly reduced [1] [2] [3] Positive correlation with muscle mass (Appendicular Lean Mass Index), grip strength, and gait speed [1] [3]
Muscle NAD+ Levels Lower in sarcopenic muscle [1] Positive association between serum this compound and muscle NAD+ levels [1]
Mitochondrial Function Impaired oxidative phosphorylation [1] Serum this compound levels showed the strongest positive association with mitochondrial oxidative phosphorylation pathways in muscle [1]

Detailed Experimental Protocols

The key findings were established through a multi-faceted experimental approach across different models. Here are the methodologies for the core analyses:

Human Cohort Studies
  • Study Populations: The primary analysis was conducted on the Multi-Ethnic Molecular determinants of Sarcopenia (MEMOSA) cohort, which included males aged 65-79 with sarcopenia and age-matched healthy controls [1] [4]. Findings were validated in an independent replication cohort (Bushehr elderly health cohort) [1].
  • Clinical Measurements: Sarcopenia was defined by measuring appendicular lean mass index (ALMI) via dual-energy X-ray absorptiometry (DXA), grip strength with a digital dynamometer, and gait speed [1] [3].
  • Metabolite & RNA Analysis: Serum this compound levels were quantified using targeted metabolomics [1]. RNA sequencing was performed on vastus lateralis muscle biopsies to analyze pathway associations [1] [3].
Validation in Preclinical Models
  • Cell Culture: Primary human skeletal muscle myotubes (HSMMs) from healthy and sarcopenic donors were treated with this compound. NAD+ levels were measured enzymatically and via liquid chromatography-mass spectrometry (LC-MS) [1].
  • In Vivo Models:
    • Mice: Older male mice (20 months old) were given this compound as a dietary supplement. Muscle strength was measured by grip strength tests, and mitochondrial function was assessed after 5 days [1] [4].
    • C. elegans: Worms were treated with this compound starting from day 1 of adulthood. Lifespan, mobility, and mitochondrial respiration were measured [1] [2].

Mechanism of Action: How this compound Works

The research identified that this compound acts as a novel precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy that declines with age. The following diagram illustrates the metabolic pathway through which this compound boosts NAD+ levels.

G This compound This compound Demethylation\n(Unidentified Enzyme) Demethylation (Unidentified Enzyme) This compound->Demethylation\n(Unidentified Enzyme)  Step 1 NAD_Pool NAD_Pool ↑ Mitochondrial\nRespiration & Biogenesis ↑ Mitochondrial Respiration & Biogenesis NAD_Pool->↑ Mitochondrial\nRespiration & Biogenesis ↑ Sirtuin Activity ↑ Sirtuin Activity NAD_Pool->↑ Sirtuin Activity Nicotinic Acid (NA) Nicotinic Acid (NA) Demethylation\n(Unidentified Enzyme)->Nicotinic Acid (NA)  Step 2 NA Mononucleotide (NAMN)\n(via NAPRT enzyme) NA Mononucleotide (NAMN) (via NAPRT enzyme) Nicotinic Acid (NA)->NA Mononucleotide (NAMN)\n(via NAPRT enzyme)  Step 3 NA Adenine Dinucleotide (NAAD) NA Adenine Dinucleotide (NAAD) NA Mononucleotide (NAMN)\n(via NAPRT enzyme)->NA Adenine Dinucleotide (NAAD)  Step 4 NA Adenine Dinucleotide (NAAD)->NAD_Pool  Step 5 Improved Muscle Function\n(Strength, Reduced Wasting) Improved Muscle Function (Strength, Reduced Wasting) ↑ Mitochondrial\nRespiration & Biogenesis->Improved Muscle Function\n(Strength, Reduced Wasting) ↑ Sirtuin Activity->Improved Muscle Function\n(Strength, Reduced Wasting)

The pathway shows that this compound is incorporated into the NAD+ pool via the Preiss-Handler pathway [1]. It is first demethylated into Nicotinic Acid (NA), which is then converted through several enzymatic steps into NAD+. Elevated NAD+ levels enhance mitochondrial function and activate sirtuins, leading to improved muscle health [1] [5] [6].

Key Takeaways for Researchers

  • A Novel NAD+ Precursor: This study establishes this compound as a physiologically relevant NAD+ precursor that is directly linked to human muscle aging [1] [5].
  • Systemic Biomarker & Intervention: The reduction of serum this compound in sarcopenia positions it as a promising circulatory biomarker and a potential therapeutic target for nutritional interventions [1] [3].
  • Stable & Effective: A notable finding for drug development is that this compound was remarkably stable in human serum compared to other precursors like NR and NMN, which degraded rapidly [1].

References

trigonelline content different Iranian Trigonella species

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Trigonelline Content

The table below summarizes the this compound content found in the seeds of various Iranian Trigonella species. The data is presented as mean values with standard deviation (SD) in milligrams per gram of dry weight (mg/g DW) [1].

Species This compound Content (mg/g DW, Mean ± SD)
T. stellata 4.95 ± 0.03 to 7.66 ± 0.16
T. foenum-graecum 5.22 to 6.84
T. teheranica Data included in study, specific range not detailed in excerpt
T. coerulescens Data included in study, specific range not detailed in excerpt
T. filipes Data included in study, specific range not detailed in excerpt
T. persica Data included in study, specific range not detailed in excerpt
T. monantha Data included in study, specific range not detailed in excerpt
T. elliptica Data included in study, specific range not detailed in excerpt
T. cylindracea Data included in study, specific range not detailed in excerpt
T. spicata Data included in study, specific range not detailed in excerpt

The study identified the populations of T. stellata as being particularly rich in this compound, showing the highest content among the species analyzed [1].

Detailed Experimental Protocol

To ensure the reproducibility of the data, here are the key methodological details from the source study [1]:

  • Plant Materials: Seeds of thirty populations from ten Trigonella species were obtained from the Iranian Biological Resource Center (IBRC). Each species was represented by three different populations.
  • Cultivation Site: The seeds were cultivated in the field at the Horticultural Research Station at the University of Tehran, Karaj, Iran. The experiment used a completely randomized block design with three replicates.
  • Sample Preparation: Mature seeds were collected, completely dried in the shade, and used for analysis.
  • Chemical Analysis: The content of This compound was determined using High-Performance Liquid Chromatography (HPLC). All chemicals used were of analytical grade.

Standardized Quantification Method

For researchers aiming to quantify this compound, a 2024 study developed a validated, green method using UPLC-MS/MS [2]. The workflow is summarized below:

G start Fenugreek Seeds step1 Extraction with Green Solvents (Water, Ethanol, Acetone) start->step1 step2 Sample Concentration (Solvent Evaporation) step1->step2 step3 Analysis via UPLC-MS/MS with Green Mobile Phase (H₂O:EtOH) step2->step3 step4 Quantification of This compound (TG) step3->step4

This method is noted for being rapid, economical, and eco-friendly, providing an effective tool for standardizing and controlling the quality of Trigonella products [2].

Insights for Research and Development

  • Species Selection: For applications requiring high this compound yield, T. stellata and certain populations of T. foenum-graecum are the most promising candidates among the Iranian species studied [1].
  • Beyond this compound: When selecting species, consider other valuable compounds. The same study found that T. stellata was also rich in diosgenin, another important bioactive compound [1].
  • Environmental Influence: Be aware that this compound content is significantly influenced by genotype, environment, and their interaction. Studies on diverse international genotypes have shown that irrigation levels can markedly affect the final concentration of bioactive compounds [3].

References

trigonelline concentration green vs roasted coffee

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Trigonelline Content

The table below summarizes the experimental data on this compound concentrations from the available research.

Coffee Sample Type This compound Content (g/100g dry matter) Specific Conditions / Cultivars Source / Location
Green Coffee 0.80 - 1.08 g/100g Samples from BenchMaji & Sheka zones, Ethiopia [1]
Roasted Coffee Lower than green coffee Samples from BenchMaji & Sheka zones, Ethiopia [1]
Green Coffee Data available* Five C. arabica cultivars (Brazil) [2]
Roasted Coffee Degradation rates up to 28.76% Five C. arabica cultivars (Brazil); highest degradation in Laurina [2]
Arabica Green Higher than Arabica roasted Various roasting profiles tested [3]
Robusta Green Higher than Robusta roasted Various roasting profiles tested [3]
Instant Coffee Varies; not fully extracted Depends on industrial extraction yield [4]

*The study on five cultivars provides degradation percentages but not the absolute initial and final concentrations [2].

Detailed Experimental Methodologies

For researchers to evaluate and replicate these findings, here are the experimental protocols from the key studies.

HPLC-UV-DAD Method for Bioactive Compound Quantification

This method was optimized for simultaneous quantification of this compound, 5-caffeoylquinic acid (5-CQA), and caffeine [2].

  • Sample Preparation: Green and roasted coffee beans were ground in a cryogenic mill using liquid nitrogen. The ground samples were passed through a 20-mesh sieve to standardize particle size. The analysis used a direct infusion of the ground coffee with hot water, eliminating the need for organic solvents [2].
  • Chromatography Equipment: An Agilent 1260 HPLC system with a DAD detector was used. The separation was performed on a Luna Omega Polar C18 column (150 mm × 4.6 mm, 5 μm) maintained at 25°C [2].
  • Mobile Phase & Elution: A gradient elution with two solvents was used:
    • Solvent A: 2% acetic acid in ultrapure water.
    • Solvent B: Acetonitrile.
  • Detection: UV detection was used for all three compounds [2].
  • Method Validation: The method was validated for linearity, accuracy (via recovery tests), precision, robustness, limit of detection (LOD), and limit of quantification (LOQ) [2].
General Workflow for Comparing Green and Roasted Coffee

The following diagram illustrates the core experimental workflow used in these comparative studies.

workflow Start Start: Green Coffee Beans Roasting Apply Roasting Conditions Start->Roasting Grinding Grind Samples Roasting->Grinding Extraction Chemical Extraction Grinding->Extraction Analysis Instrumental Analysis (e.g., HPLC) Extraction->Analysis Comparison Compare this compound Content Analysis->Comparison

Impact of Roasting and Biochemical Significance

  • Roasting-Induced Degradation: The primary reason for the lower this compound content in roasted coffee is its thermal decomposition during the roasting process. The degradation rate is influenced by the time-temperature profile of roasting, with faster roasting potentially preserving slightly more this compound compared to slower methods at the same organic roasting loss [4] [5].
  • Biochemical Consequences: The degradation of this compound is not merely a loss. It is a key reaction that contributes to the final coffee product:
    • Formation of Niacin: this compound degrades to form niacin (Vitamin B3), which has recognized health benefits such as cholesterol-lowering effects [2].
    • Development of Aroma: The pyrolysis of this compound during roasting produces important volatile compounds like pyrazines and pyrroles, which are associated with earthy, nutty, and burnt aromas that define the sensory profile of roasted coffee [2].

References

trigonelline anti-inflammatory vs antidiabetic effects

Author: Smolecule Technical Support Team. Date: February 2026

Anti-inflammatory vs. Antidiabetic Effects: A Summary

The following table summarizes the core aspects of trigonelline's dual therapeutic potential.

Feature Anti-Inflammatory Effects Antidiabetic Effects
Primary Demonstrated Therapeutic Context Allergic asthma, mast cell-mediated inflammation [1] [2] Type 2 Diabetes Mellitus (T2DM) and its complications (e.g., diabetic nephropathy, peripheral neuropathy) [3] [4] [5]

| Key Molecular Targets & Mechanisms | • Suppression of NF-κB and MAPK signaling pathways [1] [2] • Inhibition of mast cell degranulation (e.g., reduces β-hexosaminidase release) [1] [2] • Reduction of pro-inflammatory cytokines (TNF-α, IL-6) and lipid mediators (PGD₂, LTC₄) [1] [2] | • Activation of PPAR-γ, improving insulin sensitivity [5] • Enhancement of GLP-1R signaling [4] • Reduction of oxidative stress and apoptosis in pancreatic β-cells and kidneys [3] [5] • Acts as a precursor for NAD+ biosynthesis, improving mitochondrial function [6] | | Key Experimental Models | • In vitro: IgE/Ag-activated Bone Marrow-Derived Mast Cells (BMMCs) [1] [2]In vivo: Ovalbumin (OVA)-induced allergic asthma in mice [1] [2] | • In vivo: High-Fat Diet (HFD) and Streptozotocin (STZ)-induced T2DM in rats/mice [4] [5]In vitro: High-glucose-induced human endothelial cell injury [7] | | Quantitative Efficacy Data | • ~0.1-0.2 mM (in vitro): Significantly reduced degranulation and cytokine production in BMMCs [1]. • 40 mg/kg (in vivo, mouse asthma model): Reduced serum IgE and Th2 cytokines, alleviated lung inflammation [2]. | • 40 mg/kg (in vivo, rat T2DM model): Reduced blood glucose, creatinine, BUN; improved insulin sensitivity and nerve conduction velocity [4] [5]. |


Detailed Experimental Data and Protocols

For researchers interested in replicating or building upon these findings, here is a summary of key experimental methodologies from the literature.

Anti-Inflammatory Assays (Mast Cell Studies)

The following experimental details are primarily derived from studies investigating this compound's effects on allergic asthma [1] [2].

  • Cell Culture: Bone Marrow-Derived Mast Cells (BMMCs) were isolated from female BALB/c mice and cultured for 5-6 weeks with pokeweed mitogen-spleen cell conditioned medium (PWM-SCM) to achieve maturity [1].
  • Cell Viability (MTT Assay): BMMCs were incubated with this compound (0.01–1 mM) for 4 hours. MTT reagent was added, and after another 4 hours, the formed formazan crystals were dissolved. Optical density was measured at 570 nm to assess cytotoxicity [1].
  • Mast Cell Degranulation (β-Hexosaminidase Release Assay)
    • BMMCs were sensitized with DNP-IgE (500 ng/ml) for 2 hours.
    • Cells were pre-treated with this compound for 1 hour and then stimulated with DNP-HSA (100 ng/ml) for 15 minutes.
    • The release of β-hexosaminidase, a marker of granule content, into the supernatant was measured using a colorimetric substrate, with absorbance read at 405 nm [1].
  • Cytokine and Mediator Measurement: Levels of cytokines (TNF-α, IL-6) and lipid mediators (PGD₂, LTC₄) in the supernatant of activated BMMCs were quantified using commercial ELISA kits [1].
  • In Vivo Ovalbumin (OVA)-Induced Asthma Model
    • Mice were sensitized and challenged with OVA to induce allergic asthma.
    • This compound was administered during the challenge period.
    • Pathological damage in lung tissue was assessed, and levels of serum IgE and cytokines were measured [2].
Antidiabetic and Complications Assays

These protocols are compiled from studies on diabetes and its complications [4] [5].

  • In Vivo Diabetic Model Induction
    • Animals: Male Wistar or Sprague-Dawley rats.
    • Procedure: Diabetes was induced by a combination of a High-Fat Diet (HFD) for 4 weeks followed by an intraperitoneal injection of a low dose of Streptozotocin (STZ, 35 mg/kg). Animals with fasting blood glucose >16.7 mmol/L were considered diabetic [4] [5].
  • Drug Treatment: Diabetic rats were treated with this compound (typically 40 mg/kg/day) administered orally for an extended period (e.g., 8-48 weeks) [4] [5].
  • Metabolic and Functional Measurements
    • Blood Glucose and Insulin: Fasting blood glucose and serum insulin levels were monitored periodically. The insulin sensitivity index was calculated [4] [5].
    • Nerve Function: Sciatic and sural Nerve Conduction Velocity (NCV) was measured using electrodes [4].
    • Pain Sensitivity: Cold/Hot immersion tail-flick tests were used to assess nociception, a marker of diabetic neuropathy [4].
  • Molecular Analysis
    • Western Blotting: Used to analyze protein expression in kidney or nerve tissues, such as PPAR-γ, GLUT4, TNF-α, and phosphorylated p38 MAPK [4] [5].
    • ELISA: Used to measure oxidative stress markers (MDA, SOD, GSH) and apoptosis markers (caspase-3/9) in tissues [5].

Signaling Pathways Visualized

The mechanistic pathways through which this compound exerts its effects are complex. The following diagrams summarize the key signaling pathways identified in the research.

Diagram 1: Anti-inflammatory Pathway via Mast Cell Stabilization

This diagram illustrates how this compound inhibits mast cell activation, a key mechanism in its anti-inflammatory action against allergic asthma [1] [2].

cluster_effects Inflammatory Response OVA OVA IgE IgE OVA->IgE Sensitization FcεRI FcεRI IgE->FcεRI Binds NF_κB NF_κB FcεRI->NF_κB Activates MAPK MAPK FcεRI->MAPK Activates Degranulation Degranulation FcεRI->Degranulation Triggers Cytokines Cytokines NF_κB->Cytokines Induces Production MAPK->Cytokines Induces Production This compound This compound This compound->NF_κB Suppresses This compound->MAPK Suppresses This compound->Degranulation Inhibits

(Anti-inflammatory Pathway via Mast Cell Stabilization)

Diagram 2: Antidiabetic & NAD+ Boosting Pathways

This diagram shows the two primary antidiabetic mechanisms of this compound: improving insulin sensitivity and serving as a precursor for NAD+ biosynthesis to combat age-related muscle decline [4] [5] [6].

cluster_diabetes Mechanism in Diabetes & Complications cluster_nad Mechanism in Aging & Sarcopenia This compound This compound PPARγ PPARγ This compound->PPARγ Activates GLP1R GLP1R This compound->GLP1R Enhances NAPRT NAPRT This compound->NAPRT Preiss-Handler Pathway Insulin_Sensitivity Insulin_Sensitivity PPARγ->Insulin_Sensitivity Improves p38_MAPK p38_MAPK GLP1R->p38_MAPK Inhibits (via signaling) Oxidative_Stress Oxidative_Stress p38_MAPK->Oxidative_Stress Reduces NAD NAD NAPRT->NAD Boosts Biosynthesis Mitochondria Mitochondria NAD->Mitochondria Improves Function Muscle_Function Muscle_Function Mitochondria->Muscle_Function Enhances

(Antidiabetic & NAD+ Boosting Pathways)

Conclusion and Research Outlook

For researchers, the next steps could involve:

  • Optimization: Designing this compound analogs with higher potency and bioavailability.
  • Combination Therapy: Exploring its synergistic effects with existing anti-inflammatory or antidiabetic drugs.
  • Clinical Translation: Moving from robust preclinical evidence to human trials to confirm efficacy and safety in patients.

References

trigonelline neuroprotection comparison standard therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Comparative Efficacy

The table below summarizes key neuroprotective studies on trigonelline (TRG) alongside standard treatments, highlighting models, dosages, key outcomes, and proposed mechanisms.

Condition / Model Tested Intervention (Dosage) Reference Compound (Dosage) Key Efficacy Outcomes Proposed Primary Mechanism Citation
Spinal Cord Injury (Rat, clip compression) TRG (50, 100, 200 mg/kg, oral, 28 days) Methylprednisolone (30 mg/kg) TRG (100 & 200 mg/kg) improved sensation, motor function, reduced apoptosis (↓Bax, caspase-3), and inflammation (↓COX-II). Modulating apoptosis, inflammation, and enhancing mitochondrial complex activity. [1]
PTZ-Induced Seizures (Mouse model) TRG (10, 50, 100 mg/kg, i.p.) Diazepam (10 mg/kg); Ketamine (0.5 mg/kg) TRG increased seizure latency, reduced oxidative stress (↑TAC, ↓MDA), and attenuated glutamatergic signaling (↓NR2B subunit expression). Attenuating NMDA receptor expression and balancing oxidative stress. [2]
Age-Related Cognitive Decline (SAMP8 mouse model) TRG (5 mg/kg/day, oral, 30 days) None (Compared to control SAMP8) TRG improved performance in Morris Water Maze, reduced pro-inflammatory cytokines (↓TNFα, ↓IL-6), and increased hippocampal neurotransmitters. Suppressing neuroinflammation (Traf6-NF-κB pathway) and elevating neurotransmitter release. [3]
Sarcopenia / Muscle Aging (Human, C. elegans, Mouse) TRG (Dietary supplementation) Various NAD+ precursors (e.g., NR, NMN) TRG increased muscle NAD+ levels, enhanced mitochondrial respiration, improved muscle strength, and prevented fatigue in aged mice. Serving as an NAD+ precursor via the Preiss-Handler pathway. [4]

Detailed Experimental Protocols

To ensure reproducibility, here is a detailed look at the methodologies from the key studies cited.

  • Spinal Cord Injury (SCI) Model [1]: The study used Sprague-Dawley male rats. SCI was induced at the T10 level using a temporary aneurysm clip applied for 60 seconds. Rats received daily oral doses of this compound (50, 100, or 200 mg/kg) for 28 days. Behavioral tests (mechano-tactile allodynia, motor coordination), biochemical analyses (qPCR for Bax, Bcl-2, caspase-3, COX-II, BDNF), and histological examination of spinal cord tissue were performed. The reference standard was methylprednisolone (30 mg/kg).

  • Anticonvulsant Model [2]: The study used NMRI male mice. Seizures were induced by intravenous infusion of pentylenetetrazol (PTZ). This compound (10, 50, 100 mg/kg) was administered intraperitoneally 60 minutes before PTZ. The latency to seizure onset was recorded. Brain prefrontal cortex and serum were analyzed for total antioxidant capacity (FRAP assay), malondialdehyde (MDA) levels, and gene expression of NMDA receptor subunits (NR2A, NR2B) via real-time PCR.

  • Cognitive Decline Model [3]: The study used 16-week-old male SAMP8 mice, a model of accelerated aging. This compound (5 mg/kg/day) was administered orally for 30 days. Spatial learning and memory were assessed using the Morris Water Maze test. Subsequently, mouse hippocampi were isolated for whole-genome transcriptome profiling (microarrays) and analysis of proinflammatory cytokines (TNFα, IL-6) and neurotransmitters (dopamine, noradrenaline, serotonin) via ELISA.

Mechanisms of Action: this compound vs. Standard Therapeutics

This compound's neuroprotective effects are mediated through multiple pathways, some of which overlap with and others that are distinct from standard drugs. The following diagram illustrates its core mechanisms.

G cluster_1 Anti-inflammatory & Immunomodulation cluster_2 Oxidative Stress & Mitochondria cluster_3 Neuronal Signaling & Apoptosis TRG This compound (TRG) NFkB Inhibition of NF-κB activation TRG->NFkB Suppresses NAD Boosts NAD+ levels (Preiss-Handler Pathway) TRG->NAD Metabolizes to NMDA Modulates NMDA receptors (↓ NR2B subunit) TRG->NMDA Modulates Cytokines ↓ Pro-inflammatory cytokines (TNFα, IL-6) NFkB->Cytokines Apoptosis ↓ Neuronal Apoptosis (↓ Bax, Caspase-3, ↑ Bcl-2) Cytokines->Apoptosis Mito Improves mitochondrial respiration & biogenesis NAD->Mito OxStress ↓ Oxidative Stress (↑ TAC, ↓ MDA) OxStress->Apoptosis Mito->OxStress NTs ↑ Neurotransmitter release (Dopamine, Noradrenaline, Serotonin) NMDA->NTs

  • Multi-Target vs. Single-Target Action: Unlike highly specific drugs (e.g., NMDA receptor antagonists like ketamine), this compound exerts multi-target effects across inflammation, oxidative stress, and neuronal signaling simultaneously [5] [3]. This broad activity may be advantageous for complex neurodegenerative diseases.

  • Unique NAD+ Boosting: A key differentiating mechanism is this compound's role as an NAD+ precursor. It is metabolized via the Preiss-Handler pathway, distinct from the NRK pathway used by precursors like Nicotinamide Riboside (NR) [4]. Raising NAD+ levels supports mitochondrial health and sirtuin activity, which is crucial for neuronal survival and function.

  • Favorable Safety Profile: Preclinical studies indicate a favorable safety profile for this compound. Acute oral toxicity studies observed no mortality or behavioral changes in mice at doses up to 5000 mg/kg, and it did not affect fertility or cause fetal deformities in rats [5].

Interpretation of Current Evidence and Future Directions

Current research suggests this compound is a promising natural neuroprotective agent with a unique multi-target mechanism and a good safety profile. However, its therapeutic application is still in the preclinical stage. Key considerations for drug development professionals include:

  • Translational Gap: The compelling animal data and in vitro models must be validated in human clinical trials.
  • Pharmacokinetics: While stable in serum, this compound has relatively low oral bioavailability (AUC~4.1 min·mg/mL in rats) which may require formulation optimization [5].
  • Comparative Potency: Though effective, this compound may exhibit lower potency in certain contexts (e.g., NAD+ boosting in human myotubes) compared to other precursors like NR or NMN [4].

Future work should focus on human trials for specific neurological conditions, further elucidation of its primary molecular targets (e.g., the specific demethylase enzyme), and development of formulations to enhance its bioavailability and brain penetration.

References

trigonelline antioxidant capacity assay validation

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Trigonelline's Antioxidant Capacity

The table below consolidates experimental data from recent research, demonstrating this compound's effects in different biological contexts.

Experimental Model Assay/Marker Used Key Outcome on Oxidative Stress Significance/Reported P-value Citation
Mice (PTZ-induced seizure) Total Antioxidant Capacity (TAC), Malondialdehyde (MDA) ↑ TAC in prefrontal cortex & serum; ↓ MDA in prefrontal cortex & serum Counteracted PTZ-induced oxidative stress; P < 0.05 [1] [1]
Rats (Alcohol-induced cardiotoxicity) SOD, CAT, GPx, GR, GSH, MDA ↑ Levels of SOD, CAT, GPx, GR, GSH; ↓ Level of MDA Protected cardiac tissue from alcohol-induced damage [2] [2]
Rats (Streptozotocin-induced diabetes) GSH, SOD, CAT, MDA (in pancreas) ↑ GSH, SOD, CAT activities; ↓ MDA level Mitigated pancreatic β-cell apoptosis [3] [3]
MDCK Renal Cells Intracellular Reactive Oxygen Species (ROS) Inhibited crystal-induced ROS overproduction Prevented calcium oxalate-induced renal cell damage [4] [4]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a deeper look into the methodologies employed in these studies.

  • In Vivo Model (Mice, PTZ-induced seizure) [1]

    • Animal Model: Seventy-two male NMRI mice were used.
    • Treatment: this compound was administered intraperitoneally at doses of 10, 50, and 100 mg/kg, 60 minutes before seizure induction with Pentylenetetrazole (PTZ).
    • Sample Preparation: After seizure induction, blood samples were collected and centrifuged to isolate serum. The prefrontal cortex (PFC) was also isolated from the brain.
    • Antioxidant Assays:
      • Total Antioxidant Capacity (TAC): Measured using the FRAP (Ferric Reducing Antioxidant Power) assay. This method measures the reduction of Fe³⁺ to Fe²⁺, producing a colored complex that is measured at 593 nm.
      • Lipid Peroxidation (MDA): Malondialdehyde (MDA) levels, a marker of lipid peroxidation, were measured using the thiobarbituric acid (TBA) reactive substances method. The absorbance was read at 532 nm for serum and 562 nm for cortex samples.
  • In Vivo Model (Rats, Alcohol-induced cardiotoxicity) [2]

    • Animal Model: Male Wistar strain albino rats.
    • Treatment: Rats received this compound (50 mg/kg) orally for 30 days alongside alcohol.
    • Sample Preparation: Heart tissue was isolated and homogenized for analysis.
    • Antioxidant Assays: The activities of key antioxidant enzymes were estimated using established methods:
      • Superoxide Dismutase (SOD) by the method of Misra and Fridovich.
      • Glutathione Peroxidase (GPx) by the method of Flohe and Gunzler.
      • Catalase (CAT) by the method of Aebi.
      • Reduced Glutathione (GSH) by the method of Akerboom and Sies.
      • Malondialdehyde (MDA) by the method of Ohkawa et al.

Mechanistic Insights and Pathways

The antioxidant effect of this compound is not isolated but is part of a broader cytoprotective mechanism. Recent proteomic and functional analyses have shed light on this.

  • Multi-Target Action in Renal Protection: A quantitative proteomics study on renal cells revealed that this compound alters the levels of 62 proteins involved in stress response, cell cycle, and cell polarity. Functionally, it was shown to prevent calcium oxalate crystal-induced damage by [4]:
    • Inhibiting the overproduction of intracellular reactive oxygen species (ROS).
    • Preventing a G0/G1 to G2/M cell cycle shift.
    • Protecting tight junctions and preventing epithelial-mesenchymal transition.

The diagram below summarizes this multi-faceted renoprotective mechanism based on the proteomic findings.

TRG This compound (TRG) Proteomics Quantitative Proteomics (Alters 62 proteins) TRG->Proteomics OxStress Oxidative Stress (ROS Overproduction) CellCycle Cell Cycle Disruption (G0/G1 to G2/M shift) Junction Tight Junction Disruption EMT Epithelial-Mesenchymal Transition (EMT) Junction->EMT StressProteins Proteins related to Stress Response Proteomics->StressProteins CycleProteins Proteins related to Cell Cycle Proteomics->CycleProteins PolarityProteins Proteins related to Cell Polarity Proteomics->PolarityProteins StressProteins->OxStress  Inhibits CycleProteins->CellCycle  Prevents PolarityProteins->Junction  Protects PolarityProteins->EMT  Suppresses

Fig. 1: Proposed renoprotective mechanism of this compound based on proteomic analysis. This compound pretreatment alters the expression of proteins involved in key cellular processes, thereby preventing various forms of crystal-induced renal cell damage. [4]

  • Broader Mechanistic Context: A 2024 review synthesizes that this compound's antioxidant activity is a central hub in its multi-targeting therapeutic effects. It can modulate oxidative stress by interacting with the Nrf2 pathway and concurrently counteract inflammatory constituents at multiple levels, contributing to its neuroprotective, cardioprotective, and antidiabetic effects [3].

Interpretation and Research Considerations

When validating the antioxidant capacity of this compound, it is crucial to consider:

  • Model-Dependent Results: The efficacy and observed effects of this compound are highly dependent on the experimental model, whether it is an animal model of a specific disease or a cellular system.
  • Multi-Faceted Mechanism: The evidence strongly suggests that this compound's antioxidant action is not merely a direct scavenging effect but is deeply intertwined with the modulation of complex cellular pathways, including stress response, inflammation, and cell integrity.
  • Assay Selection: Choosing the right assay is critical. While in vitro chemical assays (like DPPH or FRAP) are useful for initial screening, in vivo biomarker analysis (like tissue-specific MDA and antioxidant enzymes) provides more physiologically relevant data on its bioactivity.

References

trigonelline Preiss-Handler pathway vs salvage pathway

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

The claims about trigonelline's efficacy are supported by rigorous experimental data, key aspects of which are summarized below.

Experimental Model Key Protocol Detail Primary Finding
Human Primary Myotubes (incl. from sarcopenic donors) Treatment with this compound with/without NAMPT inhibitor FK866. NAD+ measured enzymatically and via LC–HRMS [1]. Increased NAD+ levels (EC₅₀ = 315 µM in control; 110 µM in FK866-treated cells). Efficacy was maintained in sarcopenic cells [1].
In Vivo (Mice) Oral gavage with isotopically labeled this compound ([13C-carboxy,-CD₃]). NAD+ incorporation tracked via LC–HRMS in tissues after 2h and wash-out [1]. Labeled this compound was bioavailable and elevated NAD+ levels in liver, muscle, kidney, and blood [1].
Serum Stability Assay Incubation of precursors in human serum with monitoring over 72 hours [1]. This compound was remarkably stable, while NR and NMN rapidly disappeared, converting to NAM within hours [1].

Pathways and Workflow Visualization

The following diagram illustrates the distinct routes this compound and NMN/NR take to synthesize NAD+, which underpins their different biological profiles.

The experimental workflow for validating this compound as an NAD+ precursor, based on the Nature Metabolism study, involved a multi-stage approach.

Experimental_Flow Start Human Cohort Study A Targeted Metabolomics Start->A B Correlation with Muscle Function A->B C In Vitro Validation B->C D In Vivo Tracing C->D E Functional Outcomes D->E

Research Implications and Future Directions

The data positions this compound as a superior candidate for specific therapeutic applications, particularly age-related sarcopenia, due to its direct action on muscle NAD+ and sustained bioavailability [2] [1]. It also offers a non-flushing alternative to nicotinic acid for engaging the Preiss-Handler pathway [2].

However, several challenges and unknowns remain active areas of research, including the identity of the enzyme responsible for this compound demethylation in mammals [1] [3], and the long-term effects and optimal dosing in humans.

References

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Physical Description

Solid

Color/Form

Prisms, aqueous, from alcohol + water

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

137.047678466 g/mol

Monoisotopic Mass

137.047678466 g/mol

Heavy Atom Count

10

LogP

log Kow = -2.53 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Melting Point

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/

UNII

3NQ9N60I00

Related CAS

60388-20-7 (tosylate)
6138-41-6 (chloride)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Fenugreek seeds are known for their characteristic smell of soup seasoning and as an ingredient of Indian curry. Traditionally the seeds are used as macerate for the treatment of diabetes, cough, and flatulence, to increase breast milk secretion, and for anti-inflammatory and aphrodisiac effects. The use is limited by its unpleasant smell and bitter taste which can be modified by adding mint leaves to the macerate. Antidiabetic properties are attributed mainly to galactomannan, 4-hydroxyisoleucin (4-OH-Ile), diosgenin and trigonelline. These substances demonstrate direct antidiabetic properties in clinical studies by increasing insulin secretion (4-OH-Ile), decreasing insulin resistance and glucose resorption from the GIT (galactomannan) and improvement in B-cells regeneration (trigonelline). Besides this main effect, the herb improves blood lipid spectre (4-OH-Ile, diosgenin), and has reno-protective (4-OH-Ile, trigonelline), neuroprotective (trigonelline) and antioxidant (diosgenin, trigonelline) effects. Antidiabetic efficacy of trigonelline is comparable to glibenclamide treatment and more effective than sitagliptine therapy. Given the large body of evidence and promising results in comparison with standard pharmacotherapy, fenugreek active substances have a potential to become a source of new antidiabetic medication.Key words: fenugreek Trigonella foenum-graecum diabetes mellitus type 2 biological activity.
/EXPL THER/ There is evidence that Trigonella foenum-graecum L. (fenugreek), a traditional Chinese herb, and its components are beneficial in the prevention and treatment of diabetes and central nervous system disease. The pharmacological activities of trigonelline, a major alkaloid component of fenugreek, have been more thoroughly evaluated than fenugreek's other components, especially with regard to diabetes and central nervous system disease. Trigonelline has hypoglycemic, hypolipidemic, neuroprotective, antimigraine, sedative, memory-improving, antibacterial, antiviral, and anti-tumor activities, and it has been shown to reduce diabetic auditory neuropathy and platelet aggregation. It acts by affecting beta cell regeneration, insulin secretion, activities of enzymes related to glucose metabolism, reactive oxygen species, axonal extension, and neuron excitability. However, further study of trigonelline's pharmacological activities and exact mechanism is warranted, along with application of this knowledge to its clinical usage. This review aims to give readers a survey of the pharmacological effects of trigonelline, especially in diabetes, diabetic complications and central nervous system disease. In addition, because of its pharmacological value and low toxicity, the reported adverse effects of trigonelline in experimental animal models and humans are briefly reviewed, and the pharmacokinetics of trigonelline are also discussed.

Vapor Pressure

3.18X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

535-83-1

Absorption Distribution and Excretion

... The concentration-time curves of trigonelline in rabbits after ... iv administration were shown to fit one-compartment and two-compartment open model, respectively. The main parameters after iv /administration/ of trigonelline were as follows: T1/2 alpha was 10.8 min, T1/2 beta was 44.0 min, K21 was 0.044 min-1, K10 was 0.026 min-1, K12 was 0.017 min-1, AUC was 931.0 mg.min/L . /It was concluded that/ trigonelline showed a middle rate of absorption and fast rate of elimination in rabbit...

Metabolism Metabolites

... Trigonelline (N-methylnicotinic acid) /is a metabolite of nicotinamide/.

Associated Chemicals

Trigonelline hydrochloride; 6138-41-6

Wikipedia

Trigonelline
Hetacillin

Methods of Manufacturing

Plant seeds, coffee beans, synthetically by heating nicotinic acid with methyl iodide and treatment with silver oxide

General Manufacturing Information

/Has/ phytotoxic and growth regulatory properties. ... Trigonelline, a betaine derivative of nicotinic acid, arrests cell division at the G2 phase after DNA transcription. ... It has some selectivity towards legumes, arresting cell division in root tips of several leguminous species, while having no measurable effect on wheat or common sunflower ...

Interactions

The effects of both coffee components and coffee extract on the electrical responses of GABA(A) receptors expressed in Xenopus oocytes were studied by injecting cRNAs of the alpha(1) and beta(1) subunits of the bovine receptors. The aqueous extract of coffee dose-dependently inhibited the GABA-elicited responses, whereas the lipophilic extract of coffee by diethyl ether slightly potentiated it at low doses (0.1-0.4 uL/mL) but showed inhibition at high doses (0.5-0.8 uL/mL). Theophylline inhibited the response in a noncompetitive mechanism (K(i) = 0.55 mM), whereas theobromine and trigonelline hydrochloride inhibited it in a competitive manner, K(i) = 3.8 and 13 mM, respectively... /Trigonelline hydrochloride/

Dates

Last modified: 08-15-2023

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